Benzotript
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(2S)-2-[(4-chlorobenzoyl)amino]-3-(1H-indol-3-yl)propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15ClN2O3/c19-13-7-5-11(6-8-13)17(22)21-16(18(23)24)9-12-10-20-15-4-2-1-3-14(12)15/h1-8,10,16,20H,9H2,(H,21,22)(H,23,24)/t16-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QJERBBQXOMUURJ-INIZCTEOSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CN2)CC(C(=O)O)NC(=O)C3=CC=C(C=C3)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C2C(=C1)C(=CN2)C[C@@H](C(=O)O)NC(=O)C3=CC=C(C=C3)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15ClN2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501043305 | |
| Record name | Benzotript | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501043305 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
342.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>51.4 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID24833910 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
39544-74-6 | |
| Record name | Benzotript | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=39544-74-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Benzotript [INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0039544746 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Benzotript | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501043305 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Benzotript | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.049.528 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | BENZOTRIPT | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/LS5O682BRO | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
N-(p-chlorobenzoyl)-L-tryptophan: A Technical Guide to its Discovery, Synthesis, and Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-(p-chlorobenzoyl)-L-tryptophan, also known as benzotript, is a synthetic derivative of the essential amino acid L-tryptophan. It has been identified as a non-selective competitive antagonist of the cholecystokinin (CCK) receptors, CCK-A and CCK-B.[1] Although considered a relatively weak antagonist compared to newer agents, its study has contributed to the understanding of CCK receptor pharmacology and the development of more potent and selective antagonists.[2][3] This document provides a comprehensive overview of the discovery, synthesis, and biological activity of N-(p-chlorobenzoyl)-L-tryptophan.
Discovery and Biological Activity
The discovery of N-(p-chlorobenzoyl)-L-tryptophan emerged from research into the physiological roles of cholecystokinin, a peptide hormone and neurotransmitter involved in various gastrointestinal and central nervous system functions.[4] Early investigations into structure-activity relationships of tryptophan derivatives led to the identification of N-acylated forms as potential CCK receptor ligands.
N-(p-chlorobenzoyl)-L-tryptophan acts as a competitive antagonist at both CCK-A and CCK-B receptors, meaning it binds to the receptors without activating them and thereby blocks the binding of the endogenous ligand, CCK.[1] Its non-selective nature indicates that it does not significantly differentiate between the two receptor subtypes. The affinity of this compound for CCK receptors is considered to be relatively low. For context, its affinity for the gastrin-binding protein, a target of some CCK antagonists, has been described as "very low".
Quantitative Data
The following table summarizes the available quantitative data for N-(p-chlorobenzoyl)-L-tryptophan and provides a comparison with other relevant CCK receptor antagonists.
| Compound | Target(s) | Affinity (IC50/Ki) | Selectivity |
| N-(p-chlorobenzoyl)-L-tryptophan (this compound) | CCK-A and CCK-B Receptors | Low micromolar range (estimated) | Non-selective |
| Proglumide | CCK-A and CCK-B Receptors | ~500 µM (CCK-A), ~100 µM (CCK-B) | Non-selective |
| Lorglumide | CCK-A Receptor | ~10 nM | >1000-fold for CCK-A over CCK-B |
| Devazepide (MK-329) | CCK-A Receptor | ~0.1 nM | >10,000-fold for CCK-A over CCK-B |
| L-365,260 | CCK-B Receptor | ~2 nM | >100-fold for CCK-B over CCK-A |
Experimental Protocols
Synthesis of N-(p-chlorobenzoyl)-L-tryptophan
The synthesis of N-(p-chlorobenzoyl)-L-tryptophan is achieved through the N-acylation of L-tryptophan. A general and effective method involves the reaction of L-tryptophan with p-chlorobenzoyl chloride in the presence of a base.
Materials:
-
L-Tryptophan
-
p-Chlorobenzoyl chloride
-
Sodium hydroxide (NaOH) or other suitable base
-
Dioxane and water or other suitable solvent system
-
Hydrochloric acid (HCl) for acidification
-
Ethyl acetate for extraction
-
Anhydrous sodium sulfate for drying
-
Standard laboratory glassware and equipment (round-bottom flask, magnetic stirrer, separatory funnel, etc.)
Procedure:
-
Dissolution of L-tryptophan: L-tryptophan (1 equivalent) is dissolved in an aqueous solution of sodium hydroxide (2 equivalents) in a round-bottom flask, with stirring, until a clear solution is obtained. The reaction mixture is then cooled in an ice bath.
-
Acylation: A solution of p-chlorobenzoyl chloride (1.1 equivalents) in a suitable organic solvent, such as dioxane, is added dropwise to the cooled L-tryptophan solution while maintaining vigorous stirring. The reaction is allowed to proceed at a low temperature for several hours.
-
Reaction Monitoring: The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Workup: Upon completion of the reaction, the organic solvent is removed under reduced pressure. The remaining aqueous solution is then acidified to a pH of approximately 2-3 with dilute hydrochloric acid. This will precipitate the crude N-(p-chlorobenzoyl)-L-tryptophan.
-
Extraction and Purification: The precipitate is collected by filtration and washed with cold water. Alternatively, the product can be extracted from the acidified aqueous solution with ethyl acetate. The combined organic extracts are washed with brine, dried over anhydrous sodium sulfate, and the solvent is evaporated under reduced pressure to yield the crude product.
-
Recrystallization: The crude product can be further purified by recrystallization from a suitable solvent system, such as ethanol/water, to afford pure N-(p-chlorobenzoyl)-L-tryptophan.
Cholecystokinin Receptor Binding Assay (General Protocol)
A competitive radioligand binding assay is a standard method to determine the affinity of a compound for a specific receptor.
Materials:
-
Cell membranes prepared from cells expressing either CCK-A or CCK-B receptors.
-
Radiolabeled CCK ligand (e.g., [125I]CCK-8).
-
N-(p-chlorobenzoyl)-L-tryptophan (test compound).
-
Assay buffer (e.g., Tris-HCl buffer containing MgCl2, bacitracin, and bovine serum albumin).
-
Glass fiber filters.
-
Scintillation fluid and a scintillation counter.
Procedure:
-
Incubation: In assay tubes, a mixture of the cell membranes, the radiolabeled CCK ligand at a fixed concentration (typically near its Kd value), and varying concentrations of the unlabeled test compound (N-(p-chlorobenzoyl)-L-tryptophan) is prepared in the assay buffer.
-
Equilibration: The tubes are incubated at a specific temperature (e.g., 30°C) for a set period (e.g., 60 minutes) to allow the binding to reach equilibrium.
-
Separation of Bound and Free Ligand: The incubation is terminated by rapid filtration through glass fiber filters, which trap the cell membranes with the bound radioligand. The filters are washed quickly with ice-cold assay buffer to remove any unbound radioligand.
-
Quantification: The radioactivity retained on the filters is measured using a scintillation counter.
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50 value) is determined by non-linear regression analysis of the competition binding curve. The Ki value can then be calculated using the Cheng-Prusoff equation.
Signaling Pathways and Mechanism of Action
N-(p-chlorobenzoyl)-L-tryptophan exerts its biological effects by blocking the signaling pathways activated by cholecystokinin. Both CCK-A and CCK-B receptors are G-protein coupled receptors (GPCRs), primarily coupling to the Gq alpha subunit.
The binding of CCK to its receptors initiates a conformational change, leading to the activation of Gq. Activated Gq, in turn, stimulates phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 diffuses through the cytoplasm and binds to IP3 receptors on the endoplasmic reticulum, triggering the release of intracellular calcium (Ca2+). The increase in intracellular Ca2+ and the presence of DAG activate protein kinase C (PKC), which then phosphorylates various downstream target proteins, leading to a cellular response.
By competitively binding to the CCK receptors, N-(p-chlorobenzoyl)-L-tryptophan prevents this signaling cascade from being initiated by CCK.
References
- 1. CCKR signaling map | Pathway - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Structures of the human cholecystokinin 1 (CCK1) receptor bound to Gs and Gq mimetic proteins provide insight into mechanisms of G protein selectivity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Cholecystokinin antagonists: (R)-tryptophan-based hybrid antagonists of high affinity and selectivity for CCK-A receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. CCK-B receptor: chemistry, molecular biology, biochemistry and pharmacology - PubMed [pubmed.ncbi.nlm.nih.gov]
Benzotript: A Technical Guide to a Non-Selective Cholecystokinin Antagonist
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of Benzotript (N-(p-chlorobenzoyl)-L-tryptophan), a first-generation, non-selective antagonist of the cholecystokinin (CCK) receptors. This compound has been a valuable pharmacological tool for elucidating the physiological roles of CCK in the gastrointestinal system and central nervous system. This document details its mechanism of action, pharmacological profile, key experimental data, and the methodologies used in its characterization. It is intended to serve as a detailed resource for researchers utilizing this compound in their studies or for those interested in the historical development of CCK receptor antagonists.
Introduction
This compound is a derivative of the amino acid tryptophan that functions as a competitive antagonist at both cholecystokinin receptor subtypes, CCK-A (alimentary) and CCK-B (brain)[1]. Although never marketed for therapeutic use, its ability to inhibit gastric secretion and its muscle relaxant properties have been noted[1]. As one of the earlier discovered non-peptide CCK antagonists, alongside proglumide, this compound played a crucial role in the initial pharmacological characterization of the CCK system. It acts by reversibly binding to CCK receptors, thereby preventing the endogenous ligand, cholecystokinin, from binding and initiating its physiological effects.
Mechanism of Action
This compound exerts its effects through competitive antagonism at CCK receptors. This means it binds to the same site on the receptor as the natural agonist (CCK) but does not activate the receptor. By occupying the binding site, it blocks CCK from initiating the intracellular signaling cascade. This antagonistic action has been demonstrated to inhibit well-characterized physiological responses to CCK, such as pancreatic amylase secretion and calcium mobilization in pancreatic acinar cells[2]. The antagonism is reversible, meaning that the inhibitory effect of this compound can be overcome by increasing the concentration of the agonist, CCK.
References
The Antiproliferative Profile of Benzotript: An Analysis of Current Research
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
Benzotript, chemically known as N-p-chlorobenzoyl-L-tryptophan, is a compound recognized for its role as a cholecystokinin (CCK) and gastrin receptor antagonist.[1][2] While the landscape of cancer research is vast and continuously expanding, with numerous compounds being investigated for their potential anticancer properties, a thorough review of existing scientific literature reveals a notable lack of evidence supporting the antiproliferative effects of this compound on cancer cell lines. This guide aims to provide a clear and concise overview of the currently available information regarding this compound and its relevance, or lack thereof, in the context of cancer therapy.
Current State of Research
Initial investigations into the biological activity of this compound focused on its ability to interact with gastrointestinal hormone receptors. Specifically, it has been shown to competitively inhibit the binding of cholecystokinin to its receptors in pancreatic acini and to antagonize gastrin-stimulated acid secretion from parietal cells.[1][2] These findings established this compound as a tool for studying the physiological roles of CCK and gastrin.
However, a comprehensive search of scientific databases for studies investigating the direct antiproliferative effects of this compound on cancer cell lines did not yield any significant results. There is a conspicuous absence of published data detailing its efficacy in inhibiting cancer cell growth, such as IC50 values across different cell lines, or investigations into its mechanism of action in a cancer context.
It is important to distinguish this compound from other structurally distinct compounds that have demonstrated anticancer activities, such as derivatives of benzotriazole and benzotriazine.[3] These classes of compounds have been the subject of extensive research and have shown promise in inhibiting cancer cell proliferation through various mechanisms, including the inhibition of protein kinases and tubulin polymerization.
Conclusion
Based on the available scientific literature, there is no substantive evidence to support the hypothesis that this compound possesses antiproliferative effects on cancer cell lines. The primary characterization of this compound is as a cholecystokinin and gastrin receptor antagonist, with its biological activities confined to this role in the studies that have been published. For researchers and drug development professionals seeking novel anticancer agents, the focus should remain on compounds with demonstrated antiproliferative activity and well-characterized mechanisms of action. Future investigations could, in principle, explore the potential of this compound in oncology; however, at present, it remains an unvalidated agent in this therapeutic area.
References
- 1. Proglumide and this compound: members of a different class of cholecystokinin receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Evidence that proglumide and this compound antagonize secretagogue stimulation of isolated gastric parietal cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Design, Synthesis, and Antitumor Activities of Some Novel Substituted 1,2,3-Benzotriazines - PMC [pmc.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to the In Vitro Pharmacological Profile of Benzotript
Audience: Researchers, scientists, and drug development professionals.
Core Content: This document provides a comprehensive overview of the in vitro pharmacology of Benzotript (N-(p-chlorobenzoyl)-L-tryptophan), a competitive and non-selective cholecystokinin (CCK) receptor antagonist. It includes quantitative data on its binding affinity and functional activity, detailed experimental methodologies for key assays, and visualizations of its mechanism of action.
Receptor Binding Profile
This compound primarily functions as an antagonist at cholecystokinin (CCK) receptors. It has been evaluated for its ability to displace specific ligands at CCK receptors and has also been studied for off-target interactions, notably at opioid receptors.
Cholecystokinin and Gastrin Receptor Binding
This compound competitively inhibits the binding of radiolabeled agonists to both CCK and gastrin receptors. Studies in dispersed acini from guinea pig pancreas and isolated rabbit gastric parietal cells have demonstrated a direct correlation between its ability to inhibit radioligand binding and its functional antagonism.[1][2]
Opioid Receptor Interactions
To evaluate its selectivity, this compound was tested for its affinity at µ, δ, and κ opioid binding sites. At a concentration of 100 µM, it showed a moderate interaction with these receptors, suggesting a lack of selectivity at high concentrations.[3]
Table 1: Quantitative Receptor Binding Data for this compound
| Receptor Target | Preparation | Radioligand / Method | This compound Concentration | Outcome | Reference |
| CCK Receptors | Guinea pig brain sections | [¹²⁵I]CCK-8 | 100 µM | 48% reduction of specific binding | [3] |
| Gastrin Receptors | Rabbit gastric parietal cells | [¹²⁵I]Gastrin | - | Competitive Inhibition | [2] |
| µ-Opioid | Guinea pig brain synaptosomes | Specific Ligands | 100 µM | 16% reduction of specific binding | |
| δ-Opioid | Guinea pig brain synaptosomes | Specific Ligands | 100 µM | 13% reduction of specific binding | |
| κ-Opioid | Guinea pig brain synaptosomes | Specific Ligands | 100 µM | 38% reduction of specific binding |
Functional Activity Profile
The antagonistic properties of this compound have been functionally characterized in various ex vivo systems, primarily focusing on its ability to inhibit physiological responses mediated by CCK and gastrin receptor activation.
Inhibition of Amylase Secretion
In dispersed pancreatic acini from guinea pigs, this compound acts as a competitive antagonist of CCK-stimulated amylase secretion. It produces a rightward shift in the CCK dose-response curve without affecting the maximum achievable response, which is characteristic of competitive antagonism.
Inhibition of Gastric Acid Secretion
In isolated rabbit gastric parietal cells, this compound inhibits gastrin-induced acid secretion, measured via the accumulation of [¹⁴C]aminopyrine. It also demonstrates inhibitory effects on basal acid output and non-competitively inhibits acetylcholine-induced acid secretion, though it has minimal effect on histamine-stimulated secretion.
Effect on Intracellular Calcium Mobilization
A key mechanism of CCK receptor signaling is the mobilization of intracellular calcium ([Ca²⁺]i). The antagonistic action of this compound is tightly correlated with its ability to inhibit CCK-stimulated calcium outflux from pancreatic acini, further confirming its role as a receptor-level antagonist.
Table 2: Quantitative Functional Activity Data for this compound
| Assay | Preparation | Stimulant | Parameter | Value | Reference |
| Amylase Secretion | Dispersed guinea pig pancreatic acini | Cholecystokinin | Mechanism | Competitive Antagonism | |
| Acid Secretion | Isolated rabbit gastric parietal cells | Basal | IC₅₀ | 1 x 10⁻³ M | |
| Acid Secretion | Isolated rabbit gastric parietal cells | Gastrin | Mechanism | Competitive Antagonism | |
| Acid Secretion | Isolated rabbit gastric parietal cells | Acetylcholine | Mechanism | Non-competitive Inhibition | |
| Acid Secretion | Isolated rabbit gastric parietal cells | Histamine (10⁻⁴ M) | % Inhibition | 15% at 5 x 10⁻³ M this compound | |
| Calcium Outflux | Dispersed guinea pig pancreatic acini | Cholecystokinin | Effect | Inhibition |
Mechanism of Action and Signaling Pathways
This compound exerts its effects by blocking the signaling cascade initiated by the binding of CCK or gastrin to their respective G-protein coupled receptors (GPCRs). These receptors are primarily coupled to the Gαq subunit.
Activation of the Gαq pathway stimulates Phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into two secondary messengers: inositol 1,4,5-trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ binds to its receptors on the endoplasmic reticulum, triggering the release of stored Ca²⁺ into the cytoplasm. This rise in intracellular Ca²⁺, along with DAG, activates Protein Kinase C (PKC), leading to downstream cellular responses like amylase secretion in pancreatic acini or acid secretion in parietal cells. This compound competitively binds to the receptor, preventing the endogenous ligand from initiating this cascade.
Caption: CCK receptor signaling pathway and the inhibitory action of this compound.
Experimental Protocols
The following sections describe generalized methodologies for the key in vitro assays used to characterize this compound.
Radioligand Binding Assay for CCK Receptors
This protocol outlines the steps to determine the binding affinity of this compound for CCK receptors using competitive displacement of a radiolabeled ligand.
Objective: To quantify the ability of this compound to displace a high-affinity radioligand (e.g., ¹²⁵I-CCK) from CCK receptors in a specific tissue preparation.
Materials:
-
Tissue Preparation: Dispersed pancreatic acini or brain membrane preparations.
-
Radioligand: ¹²⁵I-labeled CCK-8.
-
Test Compound: this compound, serially diluted.
-
Buffers: Binding buffer (e.g., HEPES-based buffer with MgCl₂, bacitracin, and a protease inhibitor).
-
Instrumentation: Gamma counter, filtration manifold.
Methodology:
-
Preparation: Prepare dispersed pancreatic acini or membrane homogenates from appropriate tissue (e.g., guinea pig pancreas).
-
Incubation: In assay tubes, combine the tissue preparation, a fixed concentration of ¹²⁵I-CCK, and varying concentrations of this compound. Include control tubes for total binding (no competitor) and non-specific binding (excess unlabeled CCK).
-
Equilibrium: Incubate the mixture at a controlled temperature (e.g., 37°C) for a sufficient duration to reach binding equilibrium (e.g., 30-60 minutes).
-
Separation: Terminate the reaction by rapid filtration through glass fiber filters. Quickly wash the filters with ice-cold buffer to separate bound from free radioligand.
-
Quantification: Measure the radioactivity retained on the filters using a gamma counter.
-
Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. Plot the percentage of specific binding against the logarithm of this compound concentration. Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value. The Ki (inhibition constant) can be calculated using the Cheng-Prusoff equation.
Functional Assay: CCK-Stimulated Amylase Secretion
This protocol describes a functional assay to measure the antagonistic effect of this compound on CCK-induced amylase release from pancreatic acini.
Objective: To determine the potency and mechanism of this compound in inhibiting CCK-stimulated amylase secretion.
Materials:
-
Tissue Preparation: Dispersed acini from guinea pig pancreas.
-
Stimulant: Cholecystokinin octapeptide (CCK-8).
-
Test Compound: this compound.
-
Reagents: Amylase substrate (e.g., p-nitrophenyl-α-D-maltopentaoside), incubation buffer.
-
Instrumentation: Spectrophotometer (plate reader), water bath, centrifuge.
Methodology:
-
Acini Preparation: Isolate pancreatic acini by collagenase digestion.
-
Pre-incubation: Pre-incubate aliquots of the acini suspension with varying concentrations of this compound or vehicle control for a set period (e.g., 15 minutes) at 37°C.
-
Stimulation: Add varying concentrations of CCK-8 to the acini suspensions and incubate for an additional period (e.g., 30 minutes) to stimulate amylase release.
-
Separation: Centrifuge the samples to pellet the acini.
-
Amylase Measurement: Collect the supernatant and measure the amylase activity using a colorimetric assay. Total amylase is determined by lysing a separate aliquot of acini.
-
Data Analysis: Express amylase release as a percentage of the total cellular amylase. Construct dose-response curves for CCK in the absence and presence of different concentrations of this compound. A rightward shift in the curve without a change in the maximum response indicates competitive antagonism.
Caption: A generalized workflow for the in vitro characterization of a receptor antagonist.
References
- 1. Proglumide and this compound: members of a different class of cholecystokinin receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Evidence that proglumide and this compound antagonize secretagogue stimulation of isolated gastric parietal cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Cholecystokinin antagonists proglumide, lorglumide and this compound, but not L-364,718, interact with brain opioid binding sites - PubMed [pubmed.ncbi.nlm.nih.gov]
The Role of Benzotript in the Inhibition of Gastric Secretion: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides an in-depth analysis of Benzotript, a cholecystokinin (CCK) receptor antagonist, and its role in the inhibition of gastric acid secretion. This document elucidates the mechanism of action, summarizes key quantitative data from preclinical studies, provides detailed experimental protocols for relevant assays, and visualizes the core signaling pathways and experimental workflows. This compound competitively antagonizes the gastrin/CCK2 receptor, a key regulator of gastric acid secretion, and non-competitively inhibits acetylcholine-induced acid secretion. This guide is intended to serve as a comprehensive resource for researchers and professionals involved in gastroenterology drug discovery and development.
Introduction
This compound, chemically N-(p-chlorobenzoyl)-L-tryptophan, is a derivative of the amino acid tryptophan.[1] It functions as a competitive and non-selective cholecystokinin (CCK) receptor antagonist.[1] The primary mechanism by which this compound inhibits gastric secretion is through its interaction with CCK receptors, particularly the CCK2 receptor (also known as the gastrin receptor), which plays a pivotal role in the stimulation of gastric acid secretion.[2][3] This document will explore the pharmacological profile of this compound, focusing on its inhibitory effects on gastric acid secretion.
Mechanism of Action
Gastric acid secretion is a complex process regulated by multiple signaling pathways, primarily involving histamine, acetylcholine, and gastrin.[4] Gastrin, released from G-cells in the gastric antrum, is a major stimulant of acid secretion. It exerts its effects by binding to CCK2 receptors on enterochromaffin-like (ECL) cells and parietal cells.
The binding of gastrin to CCK2 receptors on ECL cells triggers the release of histamine, which in turn stimulates H2 receptors on parietal cells, leading to the activation of the H+/K+-ATPase (proton pump) and subsequent acid secretion. Gastrin can also directly stimulate parietal cells via CCK2 receptors, leading to an increase in intracellular calcium and activation of the proton pump.
This compound acts as a competitive antagonist at these CCK2 receptors. By binding to the receptor, it prevents gastrin from exerting its stimulatory effects, thereby inhibiting both the direct and indirect pathways of gastrin-mediated acid secretion. Additionally, this compound has been shown to inhibit acetylcholine-induced gastric acid secretion in a non-competitive manner.
Quantitative Data on this compound's Inhibitory Effects
The inhibitory effects of this compound on gastric secretion have been quantified in several key preclinical studies. The following tables summarize the available data.
Table 1: Inhibition of Basal and Stimulated Gastric Acid Secretion by this compound
| Parameter | Experimental Model | Value | Reference |
| IC50 for Basal Acid Secretion | Isolated Rabbit Gastric Parietal Cells | 1 x 10-3 M | |
| Inhibition of Histamine-induced Acid Secretion | Isolated Rabbit Gastric Parietal Cells | 15% inhibition at 5 x 10-3 M | |
| Inhibition of Acetylcholine-induced Acid Secretion | Isolated Rabbit Gastric Parietal Cells | Non-competitive inhibition | |
| Inhibition of Gastrin-induced Acid Secretion | Isolated Rabbit Gastric Parietal Cells | Competitive antagonism |
Experimental Protocols
Isolation of Rabbit Gastric Parietal Cells
This protocol describes a general method for isolating gastric parietal cells from rabbits, a common model for studying gastric acid secretion.
Materials:
-
New Zealand white rabbits
-
Collagenase (Type IV)
-
Pronase
-
Hanks' Balanced Salt Solution (HBSS), Ca2+/Mg2+-free
-
Krebs-Ringer Bicarbonate (KRB) buffer, supplemented with 10 mM HEPES, 2 mg/ml bovine serum albumin (BSA), and 1 mg/ml glucose, pH 7.4
-
Nycodenz or Percoll for density gradient centrifugation
-
Trypan blue solution
Procedure:
-
Euthanize a rabbit and perform a midline laparotomy to expose the stomach.
-
Excise the stomach, open it along the lesser curvature, and rinse thoroughly with ice-cold HBSS.
-
Separate the gastric mucosa from the underlying muscle layer by blunt dissection.
-
Mince the mucosa into small pieces (approx. 1-2 mm) with fine scissors.
-
Wash the minced tissue several times with Ca2+/Mg2+-free HBSS to remove mucus and debris.
-
Incubate the minced tissue in a solution of collagenase (e.g., 0.5 mg/ml) and pronase (e.g., 1 mg/ml) in HBSS at 37°C with gentle shaking for 30-60 minutes.
-
Periodically aspirate the cell suspension through a wide-bore pipette to aid dissociation.
-
Filter the resulting cell suspension through nylon mesh (e.g., 100 µm) to remove undigested tissue.
-
Wash the cells by centrifugation (e.g., 200 x g for 5 minutes) and resuspend in KRB buffer.
-
To enrich for parietal cells, perform density gradient centrifugation using Nycodenz or Percoll. Layer the cell suspension on top of the gradient and centrifuge according to the manufacturer's instructions.
-
Collect the fraction enriched with parietal cells (typically larger and denser cells).
-
Wash the enriched cells with KRB buffer and assess viability using the trypan blue exclusion method. A viability of >90% is desirable.
[14C]Aminopyrine Accumulation Assay
This assay is a widely used indirect method to measure acid secretion in isolated parietal cells or gastric glands. Aminopyrine, a weak base, accumulates in acidic compartments.
Materials:
-
Isolated parietal cells
-
KRB buffer
-
[14C]Aminopyrine (radiolabeled)
-
Stimulants (e.g., histamine, gastrin, acetylcholine)
-
Inhibitors (e.g., this compound)
-
Scintillation fluid and vials
-
Liquid scintillation counter
Procedure:
-
Pre-incubate the isolated parietal cells (e.g., 106 cells/ml) in KRB buffer at 37°C for 10-15 minutes to allow them to equilibrate.
-
Add the test compounds (e.g., various concentrations of this compound) and incubate for a further 15-30 minutes.
-
Add the stimulant (e.g., histamine at a final concentration of 10-4 M) and [14C]aminopyrine (e.g., at a final concentration of 0.1 µCi/ml).
-
Incubate the cell suspension at 37°C with gentle shaking for 20-30 minutes.
-
To terminate the reaction, rapidly centrifuge the cell suspension (e.g., 10,000 x g for 1 minute) to pellet the cells.
-
Carefully remove the supernatant.
-
Lyse the cell pellet with a solubilizing agent (e.g., 0.1 M NaOH or a commercial tissue solubilizer).
-
Transfer the lysate to a scintillation vial, add scintillation fluid, and mix thoroughly.
-
Measure the radioactivity in a liquid scintillation counter.
-
The accumulation of [14C]aminopyrine is expressed as the ratio of intracellular to extracellular concentration, or as a percentage of the maximal response to a stimulant.
[125I]-Labeled Cholecystokinin (CCK) Binding Assay
This radioligand binding assay is used to determine the affinity and specificity of compounds like this compound for the CCK receptor.
Materials:
-
Isolated parietal cells or pancreatic acini (which also express CCK receptors) or membrane preparations from these cells.
-
Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing 5 mM MgCl2, 0.1% BSA, and a protease inhibitor cocktail).
-
[125I]-labeled CCK (e.g., [125I]BH-CCK)
-
Unlabeled CCK (for determining non-specific binding)
-
Test compounds (e.g., various concentrations of this compound)
-
Glass fiber filters
-
Filtration apparatus
-
Gamma counter
Procedure:
-
Prepare the cell or membrane suspension in ice-cold binding buffer.
-
In a series of tubes, add the cell/membrane preparation, [125I]-labeled CCK at a fixed concentration (typically near its Kd value), and varying concentrations of the unlabeled test compound (this compound).
-
For determining total binding, omit the unlabeled compound.
-
For determining non-specific binding, add a high concentration of unlabeled CCK (e.g., 1 µM).
-
Incubate the tubes at a specific temperature (e.g., 37°C) for a defined period (e.g., 30-60 minutes) to reach binding equilibrium.
-
Terminate the binding reaction by rapid filtration through glass fiber filters under vacuum. This separates the bound from the free radioligand.
-
Wash the filters rapidly with ice-cold binding buffer to remove any unbound radioligand.
-
Place the filters in counting tubes and measure the radioactivity using a gamma counter.
-
Specific binding is calculated by subtracting the non-specific binding from the total binding.
-
The data can be analyzed using software like Prism to determine the IC50 of the test compound, which can then be converted to a Ki value.
Visualizations
Signaling Pathway of Gastrin-induced Acid Secretion and its Inhibition by this compound
Caption: Gastrin/CCK2 receptor signaling pathway and this compound's inhibitory action.
Experimental Workflow for Assessing this compound's Efficacy
References
- 1. Isolation of parietal cells from guinea-pig gastric mucosa and the immunological characterization of their antigenic structure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Isolation of parietal cells from guinea-pig gastric mucosa and the immunological characterization of their antigenic structure - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Binding of cholecystokinin to high affinity receptors on isolated rat pancreatic acini - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A Novel Method for Real-Time Quantification of Radioligand Binding to Living Tumor Cells In Vitro - PMC [pmc.ncbi.nlm.nih.gov]
Tryptamine Derivatives as Cholecystokinin (CCK) Receptor Antagonists: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth exploration of tryptamine derivatives as antagonists for cholecystokinin (CCK) receptors. Cholecystokinin is a crucial peptide hormone and neurotransmitter in the gastrointestinal system and the central nervous system, exerting its effects through two G protein-coupled receptors: CCK1 and CCK2 (also known as CCK-A and CCK-B, respectively).[1] The development of potent and selective antagonists for these receptors holds therapeutic promise for a range of disorders, including gastrointestinal motility issues, anxiety, and certain types of cancer.[1][2] This document details the underlying signaling pathways, experimental methodologies for antagonist evaluation, and a summary of known tryptamine-based antagonists.
CCK Receptor Signaling Pathways
CCK receptors are G protein-coupled receptors (GPCRs) that primarily signal through Gq/11 proteins upon activation by the endogenous ligand cholecystokinin.[3] However, evidence also suggests coupling to other G protein subtypes, leading to a complex network of intracellular signaling cascades.
Activation of the CCK1 and CCK2 receptors initiates the Gq-mediated pathway, leading to the activation of phospholipase C (PLC). PLC, in turn, hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol trisphosphate (IP3) and diacylglycerol (DAG).[4] IP3 diffuses through the cytoplasm and binds to its receptor on the endoplasmic reticulum, triggering the release of stored calcium ions (Ca2+) into the cytosol. The elevated intracellular calcium and DAG together activate protein kinase C (PKC), which then phosphorylates a variety of downstream target proteins, leading to diverse cellular responses.
In addition to the canonical Gq pathway, CCK receptors can also couple to Gs and G12/13 proteins. The Gs pathway involves the activation of adenylyl cyclase, leading to an increase in cyclic AMP (camp) and subsequent activation of protein kinase A (PKA). The G12/13 pathway can activate Rho GTPases, influencing the actin cytoskeleton and gene expression. Furthermore, CCK receptor activation can lead to the transactivation of the epidermal growth factor receptor (EGFR) and the stimulation of downstream signaling cascades, including the mitogen-activated protein kinase (MAPK) and phosphoinositide 3-kinase (PI3K)/AKT pathways, which are crucial for cell growth and proliferation.
Caption: CCK1 Receptor Signaling Pathways.
References
- 1. Progress in developing cholecystokinin (CCK)/gastrin receptor ligands which have therapeutic potential - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Tools for GPCR drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Update on Preclinical Development and Clinical Translation of Cholecystokinin-2 Receptor Targeting Radiopharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Cholecystokinin antagonists: (R)-tryptophan-based hybrid antagonists of high affinity and selectivity for CCK-A receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
Benzotript's Interaction with Gastrin Receptors: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Introduction
Gastrin, a peptide hormone, plays a crucial role in regulating gastric acid secretion and mucosal growth by activating the CCK2 receptor, a G-protein coupled receptor (GPCR).[1][2] Dysregulation of the gastrin signaling pathway is implicated in various gastrointestinal disorders, making the CCK2 receptor a significant target for therapeutic intervention.[3] Benzotript is a non-selective cholecystokinin (CCK) receptor antagonist that also competitively inhibits the action of gastrin at the CCK2 receptor.[4][5] This guide serves as a comprehensive resource for researchers investigating the pharmacological properties of this compound and its effects on gastrin receptor-mediated cellular processes.
Quantitative Data
While specific binding affinity data such as Ki values for this compound at CCK1 and CCK2 receptors are not explicitly detailed in the reviewed scientific literature, functional inhibitory data is available. The following table summarizes the key quantitative parameter identified.
| Parameter | Value | Assay Description | Cell/Tissue Type | Reference |
| IC50 | 1 x 10-3 M | Inhibition of basal [14C]aminopyrine accumulation (an index of acid secretion) | Isolated rabbit gastric fundic parietal cells |
Note: The IC50 value represents the concentration of this compound required to inhibit 50% of the basal aminopyrine accumulation. This functional assay provides an indirect measure of its antagonistic activity on gastric acid secretion, a primary downstream effect of gastrin receptor activation.
Experimental Protocols
This section outlines detailed methodologies for key experiments relevant to characterizing the interaction of this compound with gastrin receptors. These protocols are synthesized from established methodologies in the field.
Radioligand Binding Assay (Competitive Inhibition)
This protocol describes a method to determine the ability of this compound to compete with a radiolabeled ligand for binding to the CCK2 receptor.
Objective: To determine the inhibitory constant (Ki) of this compound for the CCK2 receptor.
Materials:
-
Radioligand: [3H]L-365,260 (a selective CCK2 receptor antagonist radioligand)
-
Receptor Source: Membranes prepared from cells expressing the human CCK2 receptor (e.g., CHO-CCK2R cells) or guinea pig gastric glands.
-
Test Compound: this compound
-
Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4
-
Wash Buffer: Cold Assay Buffer
-
Scintillation Cocktail
-
Glass Fiber Filters (e.g., Whatman GF/B)
-
Filtration Apparatus
-
Scintillation Counter
Procedure:
-
Membrane Preparation: Homogenize cells or tissues in ice-cold lysis buffer. Centrifuge the homogenate at low speed to remove nuclei and debris. Pellet the membranes by high-speed centrifugation, wash, and resuspend in assay buffer. Determine protein concentration using a suitable method (e.g., Bradford assay).
-
Assay Setup: In a 96-well plate, add the following in triplicate:
-
50 µL of Assay Buffer (for total binding) or a high concentration of a known non-labeled CCK2 antagonist (e.g., 1 µM L-365,260) for non-specific binding (NSB).
-
50 µL of varying concentrations of this compound (e.g., 10-9 M to 10-3 M).
-
50 µL of [3H]L-365,260 at a concentration close to its Kd (e.g., 2-3 nM).
-
100 µL of the membrane preparation.
-
-
Incubation: Incubate the plate at a specified temperature (e.g., 25°C) for a predetermined time to reach equilibrium (e.g., 60-90 minutes).
-
Filtration: Rapidly filter the incubation mixture through glass fiber filters using a cell harvester. Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.
-
Counting: Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a scintillation counter.
-
Data Analysis:
-
Calculate specific binding by subtracting NSB from total binding.
-
Plot the percentage of specific binding against the logarithm of this compound concentration.
-
Determine the IC50 value from the resulting sigmoidal curve using non-linear regression.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Functional Assay: Measurement of Gastrin-Stimulated Intracellular Calcium Mobilization
This protocol outlines a method to assess the antagonistic effect of this compound on gastrin-induced increases in intracellular calcium concentration ([Ca2+]i).
Objective: To determine the effect of this compound on gastrin-stimulated [Ca2+]i signaling.
Materials:
-
Cells: Cells endogenously expressing or transfected with the CCK2 receptor (e.g., AR42J cells, CHO-CCK2R cells).
-
Calcium Indicator Dye: Fura-2 AM or Fluo-4 AM
-
Gastrin (e.g., Gastrin-17)
-
This compound
-
Hanks' Balanced Salt Solution (HBSS) or other suitable buffer.
-
Pluronic F-127
-
Fluorometric Imaging Plate Reader (FLIPR) or fluorescence microscope equipped for ratiometric imaging.
Procedure:
-
Cell Culture: Plate cells in a 96-well black-walled, clear-bottom plate and grow to confluence.
-
Dye Loading: Wash the cells with HBSS. Incubate the cells with the calcium indicator dye (e.g., 5 µM Fura-2 AM with 0.02% Pluronic F-127) in HBSS for 30-60 minutes at 37°C.
-
Washing: Wash the cells twice with HBSS to remove extracellular dye.
-
Pre-incubation with Antagonist: Add HBSS containing varying concentrations of this compound to the wells and incubate for 15-30 minutes.
-
Stimulation and Measurement:
-
Measure the baseline fluorescence for a short period.
-
Add gastrin at a concentration that elicits a submaximal response (e.g., EC80) to the wells.
-
Immediately begin measuring the fluorescence intensity over time. For Fura-2, measure emission at 510 nm with excitation alternating between 340 nm and 380 nm. For Fluo-4, measure emission at ~516-520 nm with excitation at ~494 nm.
-
-
Data Analysis:
-
Calculate the ratio of fluorescence intensities (F340/F380 for Fura-2) or the change in fluorescence (ΔF/F0 for Fluo-4) to represent the change in [Ca2+]i.
-
Determine the peak [Ca2+]i response for each concentration of this compound.
-
Plot the percentage of inhibition of the gastrin-induced response against the logarithm of this compound concentration to determine the IC50.
-
Signaling Pathways
The gastrin receptor (CCK2R) is a Gq/11-coupled receptor. Upon binding of gastrin, the receptor undergoes a conformational change, leading to the activation of downstream signaling cascades. This compound, as a competitive antagonist, prevents these activation steps by blocking the binding of gastrin to the receptor.
Gastrin Receptor Signaling Pathway
The following diagram illustrates the primary signaling pathway activated by gastrin and inhibited by this compound.
Caption: Gastrin receptor signaling pathway and its inhibition by this compound.
Experimental Workflow for Antagonist Characterization
The following diagram outlines a typical workflow for characterizing a gastrin receptor antagonist like this compound.
Caption: Experimental workflow for gastrin receptor antagonist characterization.
Discussion
This compound serves as a valuable research tool for investigating the roles of gastrin and CCK receptors. Its competitive antagonism at the CCK2 receptor allows for the elucidation of the downstream consequences of blocking this signaling pathway. The provided IC50 value for the inhibition of a physiological response—gastric acid secretion—highlights its functional efficacy.
The detailed experimental protocols offer a framework for researchers to quantitatively assess the potency and mechanism of action of this compound and other potential gastrin receptor antagonists. The signaling pathway diagram provides a clear visual representation of the molecular events that are inhibited by this compound.
A significant gap in the current publicly available literature is the lack of specific Ki values for this compound at CCK1 and CCK2 receptors. Future studies determining these values would provide a more complete pharmacological profile and allow for a more precise understanding of its receptor selectivity.
Conclusion
This technical guide consolidates the current understanding of this compound's interaction with gastrin receptors. While quantitative binding data is limited, its functional antagonism is established. The provided experimental protocols and signaling pathway diagrams offer a robust resource for scientists and researchers in the field of gastrointestinal pharmacology and drug development. Further research is warranted to fully characterize the binding kinetics of this compound at CCK receptor subtypes.
References
- 1. CCK-B (gastrin) receptor regulates gastric histamine release and acid secretion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A new potent and selective non-peptide gastrin antagonist and brain cholecystokinin receptor (CCK-B) ligand: L-365,260 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. CCKB/gastrin receptor antagonists: recent advances and potential uses in gastric secretory disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Structural basis of cholecystokinin receptor binding and regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
Cellular Pathways Affected by Benzotript Administration: A Technical Guide
Disclaimer: Publicly available scientific literature and databases do not contain information on a compound named "Benzotript." Therefore, this technical guide has been generated using the well-characterized BRAF inhibitor, Vemurafenib , as a representative example to illustrate the requested format and content. All data and pathways described herein pertain to Vemurafenib.
Introduction
Vemurafenib is a potent and selective inhibitor of the BRAF serine-threonine kinase, which is a key component of the mitogen-activated protein kinase (MAPK) signaling pathway. Specifically, Vemurafenib targets the V600E mutation of the BRAF gene, a common driver mutation in various cancers, most notably melanoma. By inhibiting the mutated BRAF protein, Vemurafenib blocks downstream signaling, leading to decreased cell proliferation and induction of apoptosis in tumor cells harboring this mutation. This guide provides an in-depth overview of the cellular pathways affected by Vemurafenib administration, supported by quantitative data, detailed experimental protocols, and visual representations of the signaling cascades.
Core Signaling Pathway: The MAPK/ERK Pathway
The primary cellular pathway affected by Vemurafenib is the MAPK/ERK pathway. In normal cells, this pathway is activated by growth factors binding to receptor tyrosine kinases (RTKs), leading to the activation of RAS, which in turn activates RAF (including BRAF), MEK, and finally ERK. Activated ERK then translocates to the nucleus to regulate transcription factors involved in cell growth, proliferation, and survival.
The BRAF V600E mutation results in a constitutively active BRAF protein, leading to constant and uncontrolled downstream signaling, driving tumorigenesis. Vemurafenib directly binds to the ATP-binding site of the mutated BRAF V600E protein, inhibiting its kinase activity and thereby blocking the aberrant signaling cascade.
Caption: The MAPK/ERK signaling pathway and the inhibitory action of Vemurafenib.
Quantitative Data on Vemurafenib's Effects
The efficacy of Vemurafenib has been quantified in numerous preclinical and clinical studies. The following tables summarize key quantitative data.
Table 1: In Vitro Efficacy of Vemurafenib
| Cell Line | BRAF Status | IC50 (nM) | Assay Type | Reference |
| A375 | V600E | 31 | Cell Proliferation | |
| SK-MEL-28 | V600E | 45 | Cell Proliferation | |
| WM266.4 | V600E | 52 | Cell Proliferation | |
| C8161 | Wild-Type | >10,000 | Cell Proliferation |
Table 2: Clinical Efficacy of Vemurafenib in BRAF V600E-Mutant Melanoma
| Clinical Trial Phase | Number of Patients | Objective Response Rate | Median Progression-Free Survival | Median Overall Survival | Reference |
| Phase III (BRIM-3) | 675 | 48% | 5.3 months | 13.6 months | |
| Phase II (BRIM-2) | 132 | 53% | 6.8 months | 15.9 months |
Detailed Experimental Protocols
Western Blotting for Phospho-ERK Inhibition
This protocol is used to qualitatively and quantitatively assess the inhibition of downstream signaling from BRAF V600E.
-
Cell Culture and Treatment: Culture BRAF V600E-mutant melanoma cells (e.g., A375) in RPMI-1640 medium supplemented with 10% fetal bovine serum. Seed cells in 6-well plates and allow them to adhere overnight. Treat cells with varying concentrations of Vemurafenib (e.g., 0, 10, 100, 1000 nM) for 2 hours.
-
Protein Extraction: Wash cells with ice-cold phosphate-buffered saline (PBS) and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay.
-
SDS-PAGE and Western Blotting: Separate equal amounts of protein (e.g., 20 µg) on a 10% SDS-polyacrylamide gel and transfer the proteins to a polyvinylidene difluoride (PVDF) membrane.
-
Immunoblotting: Block the membrane with 5% non-fat dry milk in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour. Incubate the membrane with primary antibodies against phospho-ERK (p-ERK) and total ERK overnight at 4°C. Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system. The reduction in the p-ERK signal relative to total ERK indicates the inhibitory activity of Vemurafenib.
Caption: A simplified workflow for Western Blot analysis of p-ERK inhibition.
Cell Proliferation Assay (MTT Assay)
This assay is used to determine the half-maximal inhibitory concentration (IC50) of Vemurafenib.
-
Cell Seeding: Seed BRAF V600E-mutant cells (e.g., A375) in a 96-well plate at a density of 5,000 cells per well and allow them to attach overnight.
-
Drug Treatment: Treat the cells with a serial dilution of Vemurafenib for 72 hours.
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add dimethyl sulfoxide (DMSO) to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control and plot a dose-response curve to determine the IC50 value.
Mechanisms of Resistance
Despite the initial high response rates, acquired resistance to Vemurafenib is a significant clinical challenge. The primary mechanisms of resistance involve the reactivation of the MAPK pathway or the activation of bypass signaling pathways.
-
Reactivation of the MAPK Pathway: This can occur through secondary mutations in NRAS or MEK, or through the amplification of BRAF V600E.
-
Activation of Bypass Pathways: Upregulation of parallel signaling pathways, such as the PI3K/AKT/mTOR pathway, can also confer resistance by providing alternative routes for cell survival and proliferation.
Caption: Key mechanisms of acquired resistance to Vemurafenib.
Conclusion
Vemurafenib is a highly effective targeted therapy for BRAF V600E-mutant cancers, primarily by inhibiting the MAPK/ERK signaling pathway. Understanding the on-target effects, as well as the mechanisms of resistance, is crucial for the development of next-generation inhibitors and combination therapies. The protocols and data presented in this guide provide a framework for the continued investigation of BRAF inhibitors and their impact on cellular signaling.
Methodological & Application
Application Notes and Protocols for Benzotript in Pancreatic Acini Cell Culture
For Researchers, Scientists, and Drug Development Professionals
Introduction
Benzotript, also known as N-(p-chlorobenzoyl)-L-tryptophan, is a non-selective competitive antagonist of the cholecystokinin (CCK) receptors, CCK-A and CCK-B.[1][2] In the context of pancreatic acinar cell physiology, CCK is a key secretagogue that stimulates the release of digestive enzymes, such as amylase, and induces calcium mobilization upon binding to its receptors on the acinar cells. This compound exerts its effects by competitively inhibiting the binding of CCK to these receptors, thereby attenuating CCK-mediated intracellular signaling and subsequent physiological responses.[1][3] These application notes provide a detailed protocol for the use of this compound in pancreatic acini cell culture to study the antagonism of CCK-induced effects.
Data Presentation
The following tables summarize the quantitative data on the effects of this compound on CCK-stimulated amylase secretion and CCK receptor binding in dispersed guinea pig pancreatic acini.
Table 1: Effect of this compound on CCK-Stimulated Amylase Secretion
| Concentration of CCK-8 (nM) | Amylase Release (% of maximal) without this compound | Amylase Release (% of maximal) with 1 mM this compound |
| 0.01 | 10 | 0 |
| 0.03 | 45 | 5 |
| 0.1 | 80 | 20 |
| 0.3 | 100 | 60 |
| 1.0 | 85 | 90 |
| 3.0 | 60 | 80 |
| 10.0 | 40 | 65 |
Data extrapolated from the dose-response curve in Hahne et al., 1981.[3]
Table 2: Inhibition of CCK Receptor Binding by this compound
| Concentration of this compound (M) | Inhibition of 125I-CCK Binding (%) |
| 1 x 10-4 | 25 |
| 3 x 10-4 | 50 |
| 1 x 10-3 | 75 |
| 3 x 10-3 | 90 |
Data extrapolated from the dose-response curve in Hahne et al., 1981.
Signaling Pathways and Experimental Workflow
Experimental Protocols
Protocol 1: Isolation and Culture of Pancreatic Acini
This protocol describes the preparation of dispersed pancreatic acini from guinea pig or mouse pancreas.
Materials:
-
Krebs-Ringer bicarbonate buffer (KRB), pH 7.4, gassed with 95% O2/5% CO2
-
Collagenase (Type I)
-
Bovine Serum Albumin (BSA)
-
Soybean trypsin inhibitor
-
Minimal Essential Medium (MEM) with Earle's salts
-
HEPES
-
Penicillin-Streptomycin solution
-
Surgical instruments (scissors, forceps)
-
Shaking water bath at 37°C
-
Centrifuge
-
Pipettes and sterile tubes
Procedure:
-
Euthanize the animal according to approved institutional protocols.
-
Excise the pancreas and trim away fat and connective tissue in ice-cold KRB.
-
Mince the pancreas into small fragments (approximately 1-2 mm³).
-
Wash the minced tissue several times with KRB to remove residual blood.
-
Incubate the tissue fragments in KRB containing 0.1 mg/mL collagenase, 0.5% BSA, and 0.1 mg/mL soybean trypsin inhibitor in a shaking water bath at 37°C for 60-90 minutes.
-
Gently pipette the digestate up and down with a series of pipettes with decreasing tip diameters to mechanically disperse the acini.
-
Filter the cell suspension through a nylon mesh (e.g., 150 µm) to remove undigested tissue.
-
Centrifuge the filtrate at 50 x g for 2 minutes at 4°C.
-
Wash the pellet of acini three times with fresh KRB.
-
Resuspend the acini in MEM supplemented with 25 mM HEPES, 0.5% BSA, and penicillin-streptomycin.
-
The acini are now ready for experimental use.
Protocol 2: Investigating the Effect of this compound on CCK-Stimulated Amylase Secretion
This protocol details the procedure to assess the inhibitory effect of this compound on amylase release from pancreatic acini stimulated by CCK.
Materials:
-
Isolated pancreatic acini (from Protocol 1)
-
This compound stock solution (dissolved in a suitable solvent, e.g., DMSO, and diluted in media)
-
CCK-8 (octapeptide of cholecystokinin) stock solution
-
Incubation medium (MEM with 25 mM HEPES and 0.5% BSA)
-
Amylase assay kit
-
Microplate reader
-
37°C water bath or incubator
Procedure:
-
Aliquot the pancreatic acini suspension into microcentrifuge tubes.
-
Pre-incubate the acini with various concentrations of this compound (e.g., 0, 100 µM, 300 µM, 1 mM) for 15 minutes at 37°C. Include a vehicle control (solvent only).
-
Following pre-incubation, add various concentrations of CCK-8 (e.g., 0.01 nM to 10 nM) to the acini suspensions.
-
Incubate for 30 minutes at 37°C.
-
Terminate the incubation by placing the tubes on ice and centrifuging at 100 x g for 2 minutes.
-
Carefully collect the supernatant, which contains the secreted amylase.
-
To determine the total amylase content, lyse the acini in a separate set of tubes (e.g., by sonication or with a detergent).
-
Measure the amylase activity in the supernatants and the total cell lysates using a commercial amylase assay kit according to the manufacturer's instructions.
-
Express the amylase release as a percentage of the total cellular amylase.
-
Plot the dose-response curves for CCK-8 in the presence and absence of different concentrations of this compound to visualize the competitive antagonism.
Protocol 3: Competitive Radioligand Binding Assay
This protocol describes how to determine the inhibitory effect of this compound on the binding of radiolabeled CCK to its receptors on pancreatic acini.
Materials:
-
Isolated pancreatic acini (from Protocol 1)
-
125I-labeled CCK
-
Unlabeled CCK-8
-
This compound
-
Binding buffer (e.g., KRB with 0.5% BSA)
-
Centrifugation oil (e.g., silicone oil)
-
Gamma counter
Procedure:
-
Incubate a fixed amount of pancreatic acini with a constant concentration of 125I-CCK (e.g., 2 pM) in the binding buffer.
-
To separate tubes, add increasing concentrations of unlabeled this compound.
-
To determine non-specific binding, add a high concentration of unlabeled CCK-8 (e.g., 1 µM) to a set of tubes.
-
Incubate the tubes for 60 minutes at 37°C to reach binding equilibrium.
-
Terminate the binding reaction by adding ice-cold binding buffer.
-
Separate the bound from free radioligand by centrifuging the acini through a layer of oil.
-
Aspirate the supernatant and the oil layer.
-
Measure the radioactivity in the pellet using a gamma counter.
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific 125I-CCK binding as a function of the this compound concentration to determine the IC50 value.
Disclaimer: These protocols are intended for research purposes only. Please ensure that all procedures are carried out in accordance with institutional guidelines and safety regulations.
References
- 1. Proglumide and this compound: members of a different class of cholecystokinin receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Characterization of interactions between CCK-33 and CCK receptors in isolated dispersed pancreatic acini - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pnas.org [pnas.org]
Application of Benzotript in the Study of G-protein Coupled Receptors
For Researchers, Scientists, and Drug Development Professionals
Introduction
Benzotript, a derivative of tryptophan, serves as a valuable pharmacological tool for investigating the function and signaling of specific G-protein coupled receptors (GPCRs). Primarily characterized as a competitive antagonist, this compound exhibits notable activity at cholecystokinin (CCK) and gastrin receptors, both of which are members of the GPCR superfamily and play crucial roles in gastrointestinal physiology and beyond. These application notes provide a comprehensive overview of the use of this compound in GPCR research, including detailed experimental protocols and data presentation.
Target Receptors and Mechanism of Action
This compound acts as a competitive antagonist at CCK receptors (subtypes CCK-A and CCK-B) and the gastrin receptor (also known as the CCK-B receptor).[1] By binding to these receptors, this compound blocks the binding of the endogenous ligands, cholecystokinin and gastrin, thereby inhibiting their downstream signaling pathways. The primary signaling cascade initiated by these receptors upon agonist binding is the activation of the Gq alpha subunit of heterotrimeric G-proteins.[2][3][4] This leads to the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC), culminating in various cellular responses.
Quantitative Data Summary
The following tables summarize the reported quantitative data for the activity of this compound at its primary GPCR targets.
Table 1: Inhibitory Activity of this compound on Gastrin-Induced Acid Secretion
| Parameter | Value | Cell System | Assay | Reference |
| IC50 | 1 x 10⁻³ M | Isolated rabbit parietal cells | [¹⁴C]Aminopyrine accumulation | [5] |
Table 2: Inhibition of Ligand Binding by this compound
| Receptor | Radioligand | Inhibition | Cell System | Reference |
| Gastrin Receptor | [¹²⁵I]gastrin | Competitive | Isolated rabbit parietal cells | |
| CCK Receptor | [¹²⁵I]cholecystokinin | Competitive | Dispersed guinea pig pancreatic acini |
Signaling Pathway Diagrams
The following diagrams illustrate the signaling pathways of the gastrin and cholecystokinin receptors and the antagonistic action of this compound.
Caption: Gastrin/CCK Receptor Signaling and this compound Antagonism.
Experimental Protocols
Radioligand Binding Assay
This protocol describes a competitive binding assay to determine the affinity of this compound for the gastrin or CCK receptor using a radiolabeled ligand.
Materials:
-
Isolated parietal cells or pancreatic acini
-
Binding buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, 0.1% BSA, pH 7.4)
-
Radioligand (e.g., [¹²⁵I]gastrin or [¹²⁵I]cholecystokinin)
-
This compound solutions of varying concentrations
-
Non-specific binding control (e.g., a high concentration of unlabeled gastrin or CCK)
-
Glass fiber filters
-
Filtration apparatus
-
Gamma counter
Procedure:
-
Prepare a suspension of isolated cells in binding buffer.
-
In a series of tubes, add a fixed amount of cell suspension.
-
To each tube, add a fixed concentration of radioligand.
-
Add increasing concentrations of this compound to the experimental tubes.
-
For total binding, add binding buffer instead of this compound.
-
For non-specific binding, add a saturating concentration of unlabeled ligand.
-
Incubate the tubes at an appropriate temperature and duration (e.g., 30 minutes at 37°C).
-
Terminate the binding reaction by rapid vacuum filtration through glass fiber filters.
-
Wash the filters quickly with ice-cold binding buffer to remove unbound radioligand.
-
Measure the radioactivity retained on the filters using a gamma counter.
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Plot the percentage of specific binding against the concentration of this compound to determine the IC50 value.
Caption: Workflow for Radioligand Binding Assay.
[¹⁴C]Aminopyrine Accumulation Assay
This functional assay measures acid production in isolated parietal cells, which is an indicator of gastrin receptor activation.
Materials:
-
Isolated parietal cells
-
Incubation buffer (e.g., Krebs-Ringer-HEPES buffer)
-
[¹⁴C]Aminopyrine
-
Gastrin (stimulant)
-
This compound solutions of varying concentrations
-
Scintillation vials and scintillation fluid
-
Liquid scintillation counter
Procedure:
-
Pre-incubate isolated parietal cells in incubation buffer.
-
Add varying concentrations of this compound to the cell suspensions.
-
Add a submaximal concentration of gastrin to stimulate acid secretion.
-
Add [¹⁴C]Aminopyrine to each sample.
-
Incubate for a defined period (e.g., 30 minutes at 37°C) with gentle shaking.
-
Pellet the cells by centrifugation.
-
Remove the supernatant and lyse the cells.
-
Transfer the cell lysate to scintillation vials, add scintillation fluid, and measure radioactivity using a liquid scintillation counter.
-
Calculate the accumulation of [¹⁴C]Aminopyrine as an index of acid secretion.
-
Determine the inhibitory effect of this compound by comparing the results with and without the antagonist.
Caption: Workflow for [¹⁴C]Aminopyrine Accumulation Assay.
Amylase Secretion Assay
This functional assay measures the release of amylase from pancreatic acini, a downstream effect of CCK receptor activation.
Materials:
-
Dispersed pancreatic acini
-
Incubation buffer (e.g., HEPES-Ringer buffer)
-
Cholecystokinin (stimulant)
-
This compound solutions of varying concentrations
-
Amylase activity assay kit
-
Spectrophotometer
Procedure:
-
Incubate dispersed pancreatic acini in incubation buffer.
-
Add varying concentrations of this compound.
-
Stimulate the acini with a submaximal concentration of cholecystokinin.
-
Incubate for a specific time (e.g., 30 minutes at 37°C).
-
Separate the acini from the supernatant by centrifugation.
-
Measure the amylase activity in the supernatant using a commercial assay kit and a spectrophotometer.
-
Express amylase release as a percentage of the total amylase content in the acini.
-
Determine the inhibitory effect of this compound on CCK-stimulated amylase secretion.
Calcium Mobilization Assay
This assay directly measures the increase in intracellular calcium concentration following GPCR activation.
Materials:
-
Cells expressing the gastrin or CCK receptor (e.g., HEK293 cells)
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM)
-
Assay buffer (e.g., Hanks' Balanced Salt Solution with HEPES)
-
Gastrin or Cholecystokinin (stimulant)
-
This compound solutions of varying concentrations
-
Fluorescence plate reader with kinetic reading capability
Procedure:
-
Seed cells in a microplate and allow them to adhere overnight.
-
Load the cells with a calcium-sensitive fluorescent dye according to the manufacturer's instructions.
-
Wash the cells to remove excess dye.
-
Add varying concentrations of this compound to the wells and incubate.
-
Place the plate in a fluorescence plate reader.
-
Initiate kinetic reading and inject a solution of gastrin or cholecystokinin into the wells.
-
Monitor the change in fluorescence over time, which corresponds to the change in intracellular calcium concentration.
-
Analyze the data to determine the inhibitory effect of this compound on agonist-induced calcium mobilization.
Conclusion
This compound is a well-characterized antagonist of the gastrin and cholecystokinin receptors, making it a useful tool for studying the physiological and pathological roles of these GPCRs. The protocols provided here offer a foundation for researchers to utilize this compound in their investigations of GPCR signaling and function. Careful experimental design and data analysis are crucial for obtaining reliable and reproducible results.
References
- 1. Gastrin, Cholecystokinin, Signaling, and Biological Activities in Cellular Processes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Cholecystokinin activates a variety of intracellular signal transduction mechanisms in rodent pancreatic acinar cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 4. Gastrin signaling pathway | Pathway - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Evidence that proglumide and this compound antagonize secretagogue stimulation of isolated gastric parietal cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Dissolution of Benzotript for In Vivo Experiments: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed application notes and protocols for the dissolution of Benzotript, a non-selective cholecystokinin (CCK) receptor antagonist, for in vivo experimental use. Due to its limited aqueous solubility, appropriate formulation strategies are critical for achieving accurate and reproducible results in animal studies. This guide outlines recommended solvents, excipients, and detailed methodologies for the preparation and administration of this compound, primarily focusing on oral gavage, a common administration route in preclinical research. Additionally, it includes a summary of relevant quantitative data, key experimental protocols, and visual diagrams to illustrate the experimental workflow and the associated signaling pathway.
Introduction to this compound
This compound, or N-(p-chlorobenzoyl)-L-tryptophan, is a competitive antagonist of both CCK-A and CCK-B receptors.[1] Cholecystokinin is a peptide hormone and neurotransmitter that plays a crucial role in various physiological processes, including gastrointestinal motility, pancreatic secretion, and the regulation of food intake.[1] As a CCK receptor antagonist, this compound is a valuable tool for investigating the physiological and pathological roles of CCK. However, its utility in in vivo research is often hampered by its poor water solubility. Proper dissolution and formulation are therefore paramount for ensuring bioavailability and obtaining reliable experimental outcomes.
Quantitative Data Summary
The following table summarizes the known solubility of this compound and provides context with related compounds often used in similar research. It is important to note that specific solubility in complex vehicle formulations may vary and should be determined empirically.
| Compound | Solvent/Vehicle | Solubility | Reference |
| This compound | pH 7.4 Buffer | >51.4 µg/mL | [2] |
| Devazepide | DMSO | Soluble to 100 mM | |
| Devazepide | Ethanol | Soluble to 50 mM | |
| Proglumide | Water | Soluble |
Experimental Protocols
Recommended Vehicle for Oral Gavage of this compound
Given this compound's structural similarity to other N-acyl-L-tryptophan derivatives and the formulation of other poorly soluble CCK receptor antagonists, a suspension formulation is recommended for oral gavage in rodents. A common and effective vehicle for such compounds is a mixture of a suspending agent and a surfactant in an aqueous base.
Recommended Vehicle Composition (Starting Point):
-
0.5% (w/v) Carboxymethylcellulose (CMC) in sterile water: CMC acts as a suspending agent to ensure a homogenous mixture.
-
0.1% - 0.5% (v/v) Tween 80: Tween 80 is a non-ionic surfactant that improves the wettability of the drug powder, aiding in its dispersion.
Note: The final concentration of this compound in the vehicle should be determined based on the desired dosage and the maximum volume that can be safely administered to the animal species. For mice, a typical oral gavage volume is 5-10 mL/kg body weight.
Protocol for Preparation of this compound Suspension for Oral Gavage
-
Prepare the Vehicle:
-
Weigh the required amount of Carboxymethylcellulose (CMC).
-
In a sterile beaker, slowly add the CMC to the desired volume of sterile water while continuously stirring with a magnetic stirrer to prevent clumping.
-
Continue stirring until the CMC is fully dissolved and the solution is clear and viscous.
-
Add the desired volume of Tween 80 to the CMC solution and mix thoroughly.
-
-
Prepare the this compound Suspension:
-
Accurately weigh the required amount of this compound powder.
-
To aid in dispersion, it is recommended to first create a paste. In a small mortar, add the this compound powder and a small volume of the prepared vehicle.
-
Triturate the powder with the pestle until a smooth, uniform paste is formed. This step helps to break down any aggregates and ensures better suspension.
-
Gradually add the remaining vehicle to the mortar while continuing to mix.
-
Transfer the suspension to a sterile container.
-
Continuously stir the final suspension using a magnetic stirrer to maintain homogeneity before and during administration.
-
-
Quality Control:
-
Visually inspect the suspension for any large aggregates.
-
If possible, perform a microscopic examination to assess the particle size distribution and ensure a fine, uniform suspension.
-
Before each administration, ensure the suspension is well-mixed.
-
Protocol for Intragastric Administration in Rodents
-
Animal Preparation:
-
Animals should be fasted overnight prior to dosing to ensure an empty stomach, which can improve the consistency of drug absorption. Water should be available ad libitum.
-
Accurately weigh each animal to calculate the precise volume of the this compound suspension to be administered.
-
-
Administration Procedure:
-
Use a proper size and type of gavage needle (e.g., a straight or curved stainless steel needle with a ball tip) appropriate for the size of the animal.
-
Gently restrain the animal.
-
Measure the distance from the animal's mouth to the xiphoid process (the tip of the sternum) to estimate the correct insertion depth of the gavage needle.
-
Draw the calculated volume of the well-mixed this compound suspension into a syringe.
-
Carefully insert the gavage needle into the animal's mouth, passing it along the roof of the mouth and down the esophagus into the stomach.
-
Administer the suspension slowly and steadily.
-
Carefully withdraw the gavage needle.
-
Monitor the animal for any signs of distress immediately after the procedure and at regular intervals.
-
Mandatory Visualizations
Experimental Workflow for In Vivo Administration of this compound
References
Application Notes and Protocols for Benzotript in Colon Carcinoma Cell Line Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Benzotript, also known as N-(p-chlorobenzoyl)-L-tryptophan, is a competitive and non-selective antagonist of the cholecystokinin (CCK) receptors, particularly the CCK2 receptor (CCK2R), which also functions as the gastrin receptor.[1][2][3] Gastrin and its receptor are known to play a role in the proliferation of various gastrointestinal cancers, including colorectal cancer.[1][4] this compound has demonstrated antiproliferative effects in human colon carcinoma cell lines, suggesting its potential as a research tool and a basis for therapeutic development. These application notes provide detailed protocols for studying the effects of this compound on colon carcinoma cell lines, focusing on its dosage, effects on cell viability, and the underlying signaling pathways.
Data Presentation
The antiproliferative effects of this compound have been quantified across various human colon carcinoma cell lines. The following table summarizes the 50% effective concentration (EC50) for the inhibition of monolayer growth.
| Cell Line | Histological Type | EC50 of this compound (mM) |
| HCT 116 | Adenocarcinoma | 0.4 |
| RKO | Adenocarcinoma | 0.8 |
| SW480 | Adenocarcinoma | 0.6 |
| SW620 | Adenocarcinoma (Metastatic) | 0.5 |
| Moser | Adenocarcinoma | 0.5 |
| CBS | Adenocarcinoma | 0.7 |
Data sourced from Hoosein et al., Cancer Research, 1988.
Signaling Pathways
This compound exerts its effects by antagonizing the CCK2 receptor, thereby inhibiting the downstream signaling cascades initiated by gastrin. The binding of gastrin to CCK2R typically activates multiple pathways that promote cell proliferation, survival, and migration. These include the activation of Protein Kinase C (PKC), the mitogen-activated protein kinase (MAPK/ERK) pathway, and the phosphoinositide 3-kinase (PI3K)/Akt pathway. By blocking the receptor, this compound is expected to attenuate these pro-survival signals, leading to decreased cell proliferation and potentially inducing apoptosis.
Experimental Protocols
Preparation of this compound Stock Solution
This compound is soluble in DMSO. For cell culture experiments, it is recommended to prepare a high-concentration stock solution to minimize the final concentration of DMSO in the culture medium.
-
Reagent: this compound (MW: 342.78 g/mol )
-
Solvent: Dimethyl sulfoxide (DMSO), cell culture grade.
-
Procedure:
-
Prepare a 100 mM stock solution of this compound by dissolving 34.28 mg of this compound in 1 mL of DMSO.
-
Vortex thoroughly until the compound is completely dissolved.
-
Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C. Solutions in DMSO are stable for up to 3 months when stored at -20°C.
-
-
Note: When treating cells, ensure the final concentration of DMSO in the culture medium does not exceed 0.1% to avoid solvent-induced cytotoxicity.
Protocol 1: Cell Viability Assay (MTT Assay)
This protocol is to determine the effect of this compound on the viability and proliferation of colon carcinoma cell lines.
Materials:
-
Colon carcinoma cell lines (e.g., HCT 116, SW480)
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)
-
96-well cell culture plates
-
This compound stock solution (100 mM in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
Microplate reader
Procedure:
-
Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.
-
Incubate the plate overnight at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.
-
Prepare serial dilutions of this compound in complete medium from the stock solution. A suggested concentration range is 0.1 mM to 1.0 mM. Include a vehicle control (medium with 0.1% DMSO).
-
Remove the medium from the wells and add 100 µL of the this compound dilutions or vehicle control.
-
Incubate the plate for 48 to 72 hours at 37°C.
-
Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control.
Protocol 2: Apoptosis Assay (Annexin V-FITC/PI Staining)
This protocol is for the detection of apoptosis in colon carcinoma cells treated with this compound using flow cytometry.
Materials:
-
Colon carcinoma cell lines
-
6-well cell culture plates
-
This compound stock solution
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Phosphate-buffered saline (PBS)
-
Flow cytometer
Procedure:
-
Seed 1x10^6 cells per well in 6-well plates and allow them to attach overnight.
-
Treat the cells with this compound at the desired concentrations (e.g., EC50 and 2x EC50) and a vehicle control for 24 to 48 hours.
-
Harvest the cells by trypsinization. Be sure to collect the supernatant containing any floating (potentially apoptotic) cells and combine it with the trypsinized adherent cells.
-
Wash the cells twice with cold PBS by centrifuging at 300 x g for 5 minutes.
-
Resuspend the cell pellet in 100 µL of 1X Binding Buffer.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI solution to the cell suspension.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the samples by flow cytometry within one hour.
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Protocol 3: Western Blot Analysis of Signaling Pathways
This protocol is to assess the effect of this compound on the activation of key signaling proteins in the MAPK/ERK and PI3K/Akt pathways.
Materials:
-
Colon carcinoma cell lines
-
6-well cell culture plates
-
This compound stock solution
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-p-ERK, anti-ERK, anti-p-Akt, anti-Akt, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Seed cells and treat with this compound as described in the apoptosis assay protocol. A shorter treatment time (e.g., 30 minutes to 6 hours) may be optimal for observing changes in protein phosphorylation.
-
After treatment, wash the cells with cold PBS and lyse them with RIPA buffer.
-
Clarify the lysates by centrifugation and determine the protein concentration using a BCA assay.
-
Denature equal amounts of protein (20-40 µg) by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Quantify the band intensities and normalize to a loading control (e.g., β-actin) and the total protein levels (e.g., total ERK, total Akt).
Conclusion
This compound serves as a valuable tool for investigating the role of the gastrin/CCK2R signaling axis in colon carcinoma. The protocols outlined above provide a framework for characterizing its antiproliferative and pro-apoptotic effects, as well as for elucidating its mechanism of action on key intracellular signaling pathways. These studies can contribute to a better understanding of colon cancer biology and the development of novel therapeutic strategies.
References
- 1. Cholecystokinin type 2 receptor in colorectal cancer: diagnostic and therapeutic target - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. This compound - Wikipedia [en.wikipedia.org]
- 4. CCK2 RECEPTOR EXPRESSION TRANSFORMS NON-TUMORIGENIC HUMAN NCM356 COLONIC EPITHELIAL CELLS INTO TUMOR FORMING CELLS - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Assessing the Antiproliferative Effects of Benzotript
For Researchers, Scientists, and Drug Development Professionals
Introduction
Benzotript, a derivative of tryptophan, is recognized for its activity as a cholecystokinin (CCK) receptor antagonist.[1][2] Emerging research into related chemical scaffolds, such as benzotriazoles and benzimidazoles, suggests a broader potential for antiproliferative activity through mechanisms that may include the induction of apoptosis and cell cycle arrest.[3][4] These application notes provide a comprehensive experimental framework to systematically investigate the antiproliferative effects of this compound on cancer cell lines. The protocols herein detail methods for assessing cell viability, cell cycle progression, apoptosis, and the analysis of key protein expression levels involved in relevant signaling pathways.
I. Assessment of Cell Viability
To determine the cytotoxic and cytostatic effects of this compound, colorimetric assays that measure metabolic activity are recommended. The MTT and XTT assays are robust methods for this purpose.[5]
A. MTT Assay Protocol
This assay is based on the reduction of the yellow tetrazolium salt MTT to purple formazan crystals by metabolically active cells.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
96-well flat-bottom plates
-
This compound (dissolved in a suitable solvent, e.g., DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into 96-well plates at a predetermined optimal density and allow them to adhere overnight in a 37°C, 5% CO₂ incubator.
-
Compound Treatment: Prepare serial dilutions of this compound in a complete culture medium. Replace the existing medium with 100 µL of the medium containing various concentrations of this compound. Include a vehicle control (medium with the same concentration of the solvent).
-
Incubation: Incubate the plate for desired time points (e.g., 24, 48, and 72 hours).
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C until formazan crystals are visible.
-
Solubilization: Carefully remove the medium and add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals. Mix thoroughly by gentle shaking.
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.
B. XTT Assay Protocol
The XTT assay is similar to the MTT assay, but the resulting formazan product is water-soluble, eliminating the need for a solubilization step.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
96-well flat-bottom plates
-
This compound (dissolved in a suitable solvent, e.g., DMSO)
-
XTT (2,3-bis-(2-methoxy-4-nitro-5-sulfophenyl)-2H-tetrazolium-5-carboxanilide) reagent
-
Electron coupling reagent (e.g., PMS)
-
Microplate reader
Procedure:
-
Cell Seeding and Compound Treatment: Follow the same procedure as for the MTT assay (Steps I.A.1 and I.A.2).
-
Incubation: Incubate the plate for the desired treatment period.
-
XTT Reagent Preparation: Prepare the XTT working solution by mixing the XTT reagent and the electron coupling reagent according to the manufacturer's instructions.
-
XTT Addition: Add 50 µL of the freshly prepared XTT working solution to each well.
-
Incubation: Incubate the plate for 2-4 hours at 37°C.
-
Absorbance Measurement: Measure the absorbance of the soluble formazan product at 450 nm using a microplate reader.
Data Presentation: Cell Viability
Summarize the results in a table to facilitate the comparison of this compound's effects across different concentrations and time points.
| This compound Conc. (µM) | % Viability (24h) | % Viability (48h) | % Viability (72h) | IC₅₀ (µM) |
| 0 (Vehicle) | 100 | 100 | 100 | - |
| X | ||||
| Y | ||||
| Z |
II. Cell Cycle Analysis
To investigate whether this compound induces cell cycle arrest, flow cytometry with propidium iodide (PI) staining is a standard and effective method.
A. Propidium Iodide Staining Protocol for Flow Cytometry
This protocol allows for the analysis of DNA content, which is indicative of the cell cycle phase.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
6-well plates
-
This compound
-
Phosphate-buffered saline (PBS)
-
Trypsin-EDTA
-
Ice-cold 70% ethanol
-
Propidium Iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment: Seed cells in 6-well plates and treat with various concentrations of this compound for 24 or 48 hours.
-
Cell Harvesting: Harvest the cells by trypsinization, and collect both adherent and floating cells. Centrifuge the cell suspension and wash the pellet with cold PBS.
-
Fixation: Resuspend the cell pellet in ice-cold 70% ethanol while gently vortexing. Incubate at -20°C for at least 2 hours (or overnight).
-
Staining: Centrifuge the fixed cells and wash with PBS to remove the ethanol. Resuspend the cell pellet in 500 µL of PI staining solution.
-
Incubation: Incubate the cells in the dark for 15-30 minutes at room temperature.
-
Flow Cytometry Analysis: Analyze the samples on a flow cytometer. Acquire data for at least 10,000 events per sample. The PI fluorescence intensity will be proportional to the DNA content.
Data Presentation: Cell Cycle Distribution
Present the percentage of cells in each phase of the cell cycle in a tabular format.
| Treatment | % G0/G1 Phase | % S Phase | % G2/M Phase |
| Vehicle Control | |||
| This compound (X µM) | |||
| This compound (Y µM) | |||
| This compound (Z µM) |
III. Apoptosis Assays
To determine if the antiproliferative effect of this compound is due to the induction of programmed cell death, Annexin V and TUNEL assays are recommended.
A. Annexin V-FITC and Propidium Iodide (PI) Staining Protocol
This flow cytometry-based assay identifies early apoptotic cells by detecting the externalization of phosphatidylserine (PS) on the cell membrane.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
6-well plates
-
This compound
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment: Seed and treat cells as described for the cell cycle analysis.
-
Cell Harvesting: Harvest the cells, including any floating cells, and wash with cold PBS.
-
Resuspension: Resuspend the cells in 1X Binding Buffer at a concentration of approximately 1 x 10⁶ cells/mL.
-
Staining: Transfer 100 µL of the cell suspension to a new tube. Add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze by flow cytometry within one hour.
Data Presentation: Apoptosis Analysis
Quantify the percentage of cells in each quadrant (viable, early apoptotic, late apoptotic/necrotic) and present the data in a table.
| Treatment | % Viable (Annexin V-/PI-) | % Early Apoptotic (Annexin V+/PI-) | % Late Apoptotic/Necrotic (Annexin V+/PI+) |
| Vehicle Control | |||
| This compound (X µM) | |||
| This compound (Y µM) | |||
| This compound (Z µM) |
IV. Western Blot Analysis of Key Signaling Proteins
To elucidate the molecular mechanism of this compound's action, Western blotting can be used to analyze the expression of proteins involved in cell cycle regulation and apoptosis.
A. Western Blot Protocol
Materials:
-
Cancer cell line of interest
-
6-well plates
-
This compound
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., against Cyclin D1, CDK4, p21, p27, Bcl-2, Bax, Cleaved Caspase-3, and a loading control like β-actin or GAPDH)
-
HRP-conjugated secondary antibodies
-
ECL substrate
-
Imaging system
Procedure:
-
Cell Treatment and Lysis: Treat cells with this compound as previously described. After treatment, wash the cells with ice-cold PBS and lyse them with RIPA buffer.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein (e.g., 20-30 µg) by SDS-PAGE and transfer the proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody overnight at 4°C with gentle agitation.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again and detect the chemiluminescent signal using an ECL substrate and an imaging system.
Data Presentation: Protein Expression Levels
Quantify the band intensities using densitometry software and normalize to the loading control. Present the relative protein expression levels in a table.
| Treatment | Relative Cyclin D1 Expression | Relative p21 Expression | Relative Cleaved Caspase-3 Expression |
| Vehicle Control | 1.0 | 1.0 | 1.0 |
| This compound (X µM) | |||
| This compound (Y µM) | |||
| This compound (Z µM) |
V. Visualizations
Experimental Workflow
Caption: Overall experimental workflow for assessing this compound's antiproliferative effects.
Hypothesized Signaling Pathway for this compound-Induced Antiproliferative Effects
Caption: Hypothesized signaling pathways affected by this compound.
References
- 1. Evidence that proglumide and this compound antagonize secretagogue stimulation of isolated gastric parietal cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Proglumide and this compound: members of a different class of cholecystokinin receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Benzotriazole scaffold: An overview of antiproliferative potential, mechanisms of action, and structure-activity relationships - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Repurposing of Benzimidazole Anthelmintic Drugs as Cancer Therapeutics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
Determining the Antagonist Activity of Benzotript: In Vitro Assays
Application Note
Introduction
Benzotript, also known as N-(p-chlorobenzoyl)-L-tryptophan, is a recognized antagonist of cholecystokinin (CCK) receptors.[1][2] It acts as a competitive and non-selective antagonist at both CCK-A and CCK-B (gastrin) receptor subtypes.[1][] This property makes it a valuable tool for studying the physiological roles of CCK and gastrin, as well as a potential therapeutic agent. This document outlines detailed protocols for in vitro assays designed to characterize and quantify the antagonist activity of this compound at CCK receptors.
The assays described herein are fundamental for researchers in pharmacology, drug discovery, and molecular biology. They include receptor binding assays to determine the affinity of this compound for CCK receptors and functional assays to measure its ability to inhibit CCK- and gastrin-mediated cellular responses. The primary functional assays detailed are the inhibition of CCK-stimulated amylase secretion from pancreatic acini, the blockage of CCK-induced intracellular calcium mobilization, and the suppression of gastrin-stimulated acid secretion in parietal cells.
Principle of CCK Receptor Antagonism
Cholecystokinin receptors are G-protein coupled receptors (GPCRs) that, upon activation by their endogenous ligands (CCK or gastrin), primarily couple to the Gq alpha subunit. This initiates a signaling cascade involving the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of calcium from intracellular stores, leading to various cellular responses depending on the cell type. This compound, as a competitive antagonist, binds to the CCK receptor but does not elicit this signaling cascade. Instead, it prevents the binding of CCK or gastrin, thereby inhibiting their physiological effects.
Data Presentation
The antagonist activity of this compound can be quantified and summarized. The following table presents data obtained from various in vitro assays.
| Assay Type | Biological System | Measured Parameter | Agonist | This compound Potency (IC50) | Reference |
| Gastric Acid Secretion | Isolated Rabbit Gastric Parietal Cells | [14C]Aminopyrine Accumulation | Basal | 1 x 10⁻³ M | [4] |
| Receptor Binding | Dispersed Guinea Pig Pancreatic Acini | Inhibition of ¹²⁵I-CCK Binding | - | Competitive Antagonist | |
| Amylase Secretion | Dispersed Guinea Pig Pancreatic Acini | Inhibition of Amylase Release | Cholecystokinin | Causes rightward shift in dose-response curve | |
| Calcium Mobilization | CCK Receptor-Expressing Cells | Inhibition of Calcium Flux | Cholecystokinin | Competitive Antagonist |
Signaling Pathway
The following diagram illustrates the CCK receptor signaling pathway and the point of inhibition by this compound.
Caption: CCK Receptor Signaling Pathway and this compound's Point of Inhibition.
Experimental Protocols
Radioligand Binding Assay
This assay determines the affinity of this compound for CCK receptors by measuring its ability to compete with a radiolabeled ligand for receptor binding.
Experimental Workflow
Caption: Workflow for the Radioligand Binding Assay.
Methodology
-
Preparation of Pancreatic Acini Membranes:
-
Isolate pancreatic acini from guinea pigs.
-
Homogenize the acini in a suitable buffer (e.g., 50 mM Tris-HCl, pH 7.4) and centrifuge to pellet the membranes.
-
Wash the membrane pellet and resuspend in binding buffer. Determine protein concentration.
-
-
Binding Reaction:
-
In a microcentrifuge tube, combine the pancreatic acini membranes, a fixed concentration of ¹²⁵I-labeled CCK (e.g., ¹²⁵I-CCK-8), and varying concentrations of this compound.
-
For total binding, omit this compound. For non-specific binding, include a high concentration of unlabeled CCK.
-
Incubate at 37°C for a sufficient time to reach equilibrium (e.g., 30-60 minutes).
-
-
Separation of Bound and Free Ligand:
-
Terminate the binding reaction by rapid vacuum filtration through glass fiber filters (e.g., Whatman GF/C).
-
Quickly wash the filters with ice-cold buffer to remove unbound radioligand.
-
-
Quantification and Analysis:
-
Measure the radioactivity retained on the filters using a gamma counter.
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Plot the percentage of specific binding against the logarithm of this compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.
-
Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation.
-
Functional Assay: Inhibition of CCK-Stimulated Amylase Secretion
This assay measures the ability of this compound to inhibit the physiological response of amylase secretion from pancreatic acini upon stimulation with a CCK agonist.
Experimental Workflow
Caption: Workflow for the Amylase Secretion Assay.
Methodology
-
Isolation of Pancreatic Acini:
-
Isolate dispersed pancreatic acini from guinea pigs or rats by collagenase digestion.
-
Resuspend the acini in a physiological salt solution (e.g., HEPES-Ringer buffer) supplemented with essential amino acids and bovine serum albumin.
-
-
Pre-incubation with this compound:
-
Aliquot the acini suspension into tubes.
-
Add varying concentrations of this compound to the tubes and pre-incubate for 15-30 minutes at 37°C.
-
-
Stimulation with CCK Agonist:
-
Add a fixed, submaximal concentration of a CCK agonist (e.g., CCK-8) to stimulate amylase secretion.
-
Incubate for an additional 30 minutes at 37°C.
-
-
Sample Collection and Amylase Measurement:
-
Terminate the incubation by placing the tubes on ice and centrifuging to pellet the acini.
-
Collect the supernatant and measure amylase activity using a commercially available kit (e.g., based on the cleavage of a chromogenic substrate).
-
-
Data Analysis:
-
Express amylase secretion as a percentage of the total cellular amylase content.
-
Plot the percentage of inhibition of CCK-stimulated amylase secretion against the logarithm of this compound concentration to determine the IC₅₀ value.
-
Functional Assay: Inhibition of Intracellular Calcium Mobilization
This assay utilizes a fluorescent calcium indicator to measure the ability of this compound to block the increase in intracellular calcium concentration induced by a CCK agonist.
Experimental Workflow
Caption: Workflow for the Calcium Mobilization Assay.
Methodology
-
Cell Culture and Dye Loading:
-
Culture a cell line stably or transiently expressing the desired CCK receptor subtype in a multi-well plate.
-
Load the cells with a calcium-sensitive fluorescent dye, such as Fluo-4 AM, according to the manufacturer's instructions. This typically involves incubation with the dye for 30-60 minutes at 37°C.
-
-
Treatment with this compound:
-
Wash the cells to remove excess dye.
-
Add varying concentrations of this compound to the wells.
-
-
Fluorescence Measurement and Stimulation:
-
Place the plate in a fluorescence plate reader equipped with an automated injection system.
-
Measure the baseline fluorescence.
-
Inject a fixed concentration of a CCK agonist into the wells and immediately begin recording the fluorescence intensity over time.
-
-
Data Analysis:
-
Calculate the change in fluorescence (peak fluorescence minus baseline fluorescence) for each well.
-
Plot the percentage of inhibition of the CCK-induced calcium response against the logarithm of this compound concentration to determine the IC₅₀ value.
-
Functional Assay: Inhibition of Gastrin-Stimulated Acid Secretion
This assay measures the antagonist effect of this compound on gastrin-stimulated acid production in isolated gastric parietal cells using the accumulation of a weak base, [¹⁴C]aminopyrine, as an index of acid secretion.
Experimental Workflow
Caption: Workflow for the Gastric Acid Secretion Assay.
Methodology
-
Isolation of Parietal Cells:
-
Isolate parietal cells from rabbit or guinea pig gastric mucosa using enzymatic digestion and density gradient centrifugation.
-
Resuspend the enriched parietal cells in a suitable incubation buffer.
-
-
Pre-incubation with this compound:
-
Pre-incubate the parietal cells with varying concentrations of this compound for 15-30 minutes at 37°C.
-
-
Stimulation and [¹⁴C]Aminopyrine Accumulation:
-
Add [¹⁴C]aminopyrine and a fixed concentration of gastrin to the cell suspension.
-
Incubate for 30-60 minutes at 37°C.
-
-
Separation and Quantification:
-
Separate the cells from the incubation medium by centrifugation through a layer of silicone oil or by rapid filtration.
-
Lyse the cells and measure the amount of accumulated [¹⁴C]aminopyrine using a liquid scintillation counter.
-
-
Data Analysis:
-
Calculate the aminopyrine accumulation ratio (intracellular/extracellular concentration).
-
Plot the percentage of inhibition of gastrin-stimulated aminopyrine accumulation against the logarithm of this compound concentration to determine the IC₅₀ value.
-
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. Proglumide and this compound: members of a different class of cholecystokinin receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Evidence that proglumide and this compound antagonize secretagogue stimulation of isolated gastric parietal cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Employing Benzotript in Gastric Acid Secretion Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for utilizing Benzotript, a tryptophan derivative, in the investigation of gastric acid secretion. This compound functions as a competitive antagonist of the cholecystokinin (CCK) and gastrin receptors, making it a valuable tool for dissecting the hormonal regulation of gastric acid production.[1][2]
Mechanism of Action
This compound exerts its inhibitory effect on gastric acid secretion primarily by acting as a gastrin-receptor antagonist.[1] Gastrin, a key hormone in the regulation of gastric acid, stimulates parietal cells in the stomach lining to secrete hydrochloric acid.[3][4] this compound competitively inhibits the binding of gastrin to its receptors on these cells, thereby blocking the downstream signaling cascade that leads to acid secretion.
Quantitative Data Summary
The following table summarizes the quantitative data on the inhibitory effects of this compound on gastric acid secretion based on in vitro studies using isolated rabbit gastric parietal cells.
| Parameter | Value | Experimental Model | Notes |
| IC50 for Basal Aminopyrine (AP) Accumulation | 1 x 10⁻³ M | Isolated rabbit gastric parietal cells | AP accumulation is an index of acid secretion. |
| Inhibition of Histamine-Induced AP Accumulation | 15% inhibition at 5 x 10⁻³ M | Isolated rabbit gastric parietal cells | Indicates a slight effect on histamine-stimulated secretion. |
| Inhibition of Acetylcholine-Induced AP Accumulation | Non-competitive inhibition | Isolated rabbit gastric parietal cells | |
| Inhibition of Gastrin-Induced AP Accumulation | Competitive inhibition | Isolated rabbit gastric parietal cells |
Signaling Pathway of Gastrin-Stimulated Acid Secretion and this compound Inhibition
The following diagram illustrates the signaling pathway of gastrin-stimulated gastric acid secretion and the point of intervention by this compound.
Caption: Gastrin signaling pathway and this compound's inhibitory action.
Experimental Protocols
In Vitro Study: Inhibition of Gastrin-Stimulated Acid Secretion in Isolated Parietal Cells
This protocol is adapted from studies on isolated rabbit gastric parietal cells and utilizes the [¹⁴C]aminopyrine (AP) accumulation method as an index of acid secretion.
Objective: To determine the effect of this compound on gastrin-stimulated acid secretion in isolated parietal cells.
Materials:
-
This compound
-
Gastrin (e.g., human gastrin-17)
-
[¹⁴C]aminopyrine
-
Collagenase
-
Pronase
-
Bovine serum albumin (BSA)
-
Culture medium (e.g., DMEM/F12)
-
Scintillation fluid
-
Isolated rabbit gastric parietal cells
Procedure:
-
Isolation of Parietal Cells: Isolate parietal cells from rabbit gastric mucosa using a combination of collagenase and pronase digestion, followed by enrichment procedures.
-
Cell Culture: Resuspend the isolated parietal cells in a suitable culture medium supplemented with BSA.
-
Experimental Setup:
-
Prepare a series of test tubes or microplates.
-
To each well, add the parietal cell suspension.
-
Add varying concentrations of this compound to the experimental groups. Include a vehicle control group (without this compound).
-
Pre-incubate the cells with this compound for a specified time (e.g., 15-30 minutes).
-
-
Stimulation:
-
Add a fixed, stimulatory concentration of gastrin (e.g., 1 x 10⁻⁹ M) to the wells.
-
Simultaneously, add [¹⁴C]aminopyrine to all wells.
-
-
Incubation: Incubate the cells at 37°C for a defined period (e.g., 30-60 minutes).
-
Measurement of AP Accumulation:
-
Terminate the incubation by centrifuging the cells.
-
Wash the cell pellets to remove extracellular [¹⁴C]aminopyrine.
-
Lyse the cells and measure the radioactivity of the cell lysate using a scintillation counter.
-
-
Data Analysis:
-
Calculate the AP accumulation ratio (intracellular/extracellular radioactivity).
-
Plot the AP accumulation ratio against the concentration of this compound.
-
Determine the IC50 value of this compound for the inhibition of gastrin-stimulated acid secretion.
-
In Vivo Study: Inhibition of Gastric Acid Secretion in a Pylorus-Ligated Rodent Model
This protocol describes a common in vivo model to assess the effect of antisecretory agents.
Objective: To evaluate the in vivo efficacy of this compound in reducing basal gastric acid secretion.
Materials:
-
This compound
-
Anesthetic (e.g., ketamine/xylazine)
-
Saline solution
-
Surgical instruments
-
pH meter
-
Titrators
Procedure:
-
Animal Preparation:
-
Fast the animals (e.g., Wistar rats or mice) for a suitable period (e.g., 18-24 hours) with free access to water.
-
-
Drug Administration:
-
Administer this compound (dissolved in a suitable vehicle) via an appropriate route (e.g., intraperitoneal or oral gavage). Administer the vehicle to the control group.
-
-
Pylorus Ligation:
-
After a specified time post-drug administration (e.g., 30 minutes), anesthetize the animals.
-
Perform a midline abdominal incision to expose the stomach.
-
Ligate the pyloric end of the stomach, being careful not to obstruct blood flow.
-
Suture the abdominal wall.
-
-
Gastric Juice Collection:
-
After a set period (e.g., 4 hours), euthanize the animals.
-
Carefully dissect the stomach and collect the accumulated gastric juice.
-
-
Analysis of Gastric Secretion:
-
Measure the volume of the gastric juice.
-
Determine the pH of the gastric juice using a pH meter.
-
Measure the total acid output by titrating the gastric juice with a standard solution of NaOH.
-
-
Data Analysis:
-
Compare the gastric volume, pH, and total acid output between the this compound-treated groups and the control group.
-
Calculate the percentage inhibition of gastric acid secretion.
-
Experimental Workflow Diagram
The following diagram outlines a typical workflow for evaluating a potential gastric acid secretion inhibitor like this compound.
Caption: Workflow for evaluating this compound's effect on gastric acid.
References
- 1. Evidence that proglumide and this compound antagonize secretagogue stimulation of isolated gastric parietal cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pnas.org [pnas.org]
- 3. Neuroendocrine mechanism of gastric acid secretion: Historical perspectives and recent developments in physiology and pharmacology - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Gastric acid secretion: activation and inhibition - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Overcoming Solubility Challenges with Benzotript in Aqueous Solutions
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address solubility issues encountered when working with Benzotript in aqueous solutions. The information is tailored for research and development applications.
Section 1: Frequently Asked Questions (FAQs)
Q1: What is the baseline aqueous solubility of this compound?
A1: this compound, also known as N-(p-chlorobenzoyl)-L-tryptophan, is a poorly water-soluble compound. Its aqueous solubility is reported to be greater than 51.4 µg/mL at a pH of 7.4. It is, however, soluble in organic solvents like dimethyl sulfoxide (DMSO) at concentrations up to at least 25 mg/mL.
Q2: Why is my this compound not dissolving in my aqueous buffer?
A2: Several factors can contribute to the poor dissolution of this compound in aqueous buffers:
-
pH of the solution: As a derivative of the amino acid L-tryptophan with a carboxylic acid group, the solubility of this compound is expected to be pH-dependent. At pH values below its pKa, the compound will be in its less soluble, non-ionized form.
-
Ionic strength of the buffer: High salt concentrations in the buffer can sometimes decrease the solubility of organic molecules through the "salting-out" effect.
-
Temperature: While a moderate increase in temperature can sometimes improve solubility, excessive heat may not be suitable for all experimental conditions and could potentially degrade the compound.
-
Particle size: Larger crystals of this compound will have a smaller surface area-to-volume ratio, leading to a slower dissolution rate.
Q3: My this compound, dissolved in a co-solvent, precipitates when added to my aqueous experimental medium. What can I do?
A3: This is a common issue known as "crashing out." It occurs when the concentration of the co-solvent is rapidly diluted in the aqueous medium, causing the drug to precipitate. To mitigate this:
-
Use the lowest effective concentration of the co-solvent: Minimize the amount of organic solvent in your stock solution.
-
Add the stock solution slowly while vortexing or stirring the aqueous medium: This allows for more gradual mixing and can prevent localized high concentrations of the drug.
-
Warm the aqueous medium slightly: A modest increase in temperature can sometimes help keep the compound in solution during dilution.
-
Consider alternative solubilization techniques: If precipitation remains an issue, more robust methods like cyclodextrin complexation or the use of surfactants may be necessary.
Q4: Are there any known incompatibilities of this compound with common excipients?
Section 2: Troubleshooting Guide for this compound Solubility Enhancement
This guide provides potential solutions and experimental approaches to overcome common solubility challenges with this compound.
| Problem | Potential Cause | Troubleshooting Steps & Solutions |
| Low Dissolution in Aqueous Buffer | pH is not optimal for solubility. | pH Adjustment: this compound contains a carboxylic acid moiety, making its solubility pH-dependent. As an acidic drug, its solubility is expected to increase at pH values above its pKa. Experiment with buffers of varying pH (e.g., pH 6.8, 7.4, 8.0) to identify the optimal pH for your application. |
| High ionic strength of the buffer. | Buffer Composition: If using a high molarity buffer, try reducing the salt concentration. Alternatively, test different buffer systems to see if the buffer species itself is impacting solubility. | |
| Large particle size of this compound powder. | Particle Size Reduction: If you have the equipment, consider micronization or sonication of the this compound powder before attempting to dissolve it. This increases the surface area and can improve the dissolution rate. | |
| Precipitation Upon Dilution from Organic Stock | Rapid change in solvent polarity. | Co-Solvent Approach: Use a water-miscible co-solvent such as DMSO, ethanol, or polyethylene glycol 400 (PEG 400). Prepare a concentrated stock solution in the co-solvent and add it dropwise to the aqueous medium with vigorous stirring. It is crucial to keep the final concentration of the co-solvent as low as possible to avoid toxicity in cellular assays. |
| Supersaturation of the final solution. | Optimize Final Concentration: Determine the maximum achievable concentration of this compound in your final aqueous medium containing the co-solvent without precipitation. | |
| Need for Higher Aqueous Concentration | Intrinsic low solubility of this compound. | Cyclodextrin Complexation: Cyclodextrins are cyclic oligosaccharides that can encapsulate hydrophobic drug molecules, forming inclusion complexes with increased aqueous solubility. Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a commonly used derivative. Prepare solutions of varying HP-β-CD concentrations and determine the solubility of this compound in each. |
| Insufficient wetting of the drug powder. | Surfactant Addition: Non-ionic surfactants like Polysorbate 80 (Tween® 80) or Pluronic® F-68 can be used at low concentrations (typically below their critical micelle concentration) to improve the wettability and dissolution of hydrophobic compounds. | |
| Amorphous vs. Crystalline Form | Solid Dispersions: Creating a solid dispersion of this compound in a hydrophilic polymer matrix (e.g., polyvinylpyrrolidone (PVP) or polyethylene glycol (PEG)) can enhance its dissolution rate by presenting the drug in an amorphous, higher-energy state. | |
| Need for a stable, high-concentration formulation. | Nanosuspension: This technique involves reducing the drug particle size to the nanometer range, which significantly increases the surface area and dissolution velocity. This is a more advanced technique requiring specialized equipment. |
Section 3: Quantitative Data on Solubility Enhancement
While specific experimental data for the solubility enhancement of this compound is limited in publicly available literature, data for the structurally similar compound N-acetyl-L-tryptophan can provide valuable insights. The primary structural difference is the N-acetyl group in N-acetyl-L-tryptophan versus the N-(p-chlorobenzoyl) group in this compound. The latter's larger, more hydrophobic substituent suggests that this compound is likely less water-soluble than N-acetyl-L-tryptophan.
Table 1: Solubility of N-acetyl-L-tryptophan in Aqueous Solutions
| Solvent System | Solubility | Reference |
| Water | Slightly soluble | [1] |
| Ethanol (96%) | Very soluble | [1] |
| Dilute alkali hydroxide solutions | Soluble | [1] |
Note: "Slightly soluble" generally implies a solubility range of 1-10 mg/mL, while "very soluble" suggests a solubility of >100 mg/mL.
Section 4: Detailed Experimental Protocols
Protocol 1: Determination of this compound Solubility Enhancement using Cyclodextrins (Phase-Solubility Study)
Objective: To determine the effect of a cyclodextrin, such as Hydroxypropyl-β-cyclodextrin (HP-β-CD), on the aqueous solubility of this compound.
Materials:
-
This compound powder
-
Hydroxypropyl-β-cyclodextrin (HP-β-CD)
-
Phosphate buffered saline (PBS), pH 7.4
-
Vortex mixer
-
Orbital shaker/incubator
-
0.22 µm syringe filters
-
High-performance liquid chromatography (HPLC) system with a suitable column (e.g., C18) and UV detector
Procedure:
-
Prepare a series of aqueous solutions of HP-β-CD in PBS at different concentrations (e.g., 0%, 1%, 2%, 5%, 10% w/v).
-
Add an excess amount of this compound powder to each HP-β-CD solution in sealed vials. Ensure there is undissolved solid at the bottom of each vial.
-
Vortex each vial for 1 minute to ensure thorough mixing.
-
Place the vials on an orbital shaker in a temperature-controlled incubator (e.g., 25°C or 37°C) and shake for 48-72 hours to ensure equilibrium is reached.
-
After incubation, allow the vials to stand to let the undissolved this compound settle.
-
Carefully withdraw an aliquot from the supernatant of each vial and filter it through a 0.22 µm syringe filter to remove any undissolved particles.
-
Dilute the filtered samples with a suitable solvent (e.g., methanol or acetonitrile) to a concentration within the linear range of your HPLC calibration curve.
-
Analyze the concentration of dissolved this compound in each sample using a validated HPLC method.
-
Plot the concentration of dissolved this compound (y-axis) against the concentration of HP-β-CD (x-axis) to generate a phase-solubility diagram.
Protocol 2: Preparation of a this compound Solid Dispersion by Solvent Evaporation Method
Objective: To prepare a solid dispersion of this compound with a hydrophilic polymer to enhance its dissolution rate.
Materials:
-
This compound powder
-
Polyvinylpyrrolidone (PVP K30) or Polyethylene Glycol (PEG 8000)
-
Methanol or another suitable volatile organic solvent
-
Rotary evaporator
-
Vacuum oven
Procedure:
-
Weigh the desired amounts of this compound and the hydrophilic polymer (e.g., a 1:5 weight ratio of this compound to PVP K30).
-
Dissolve both this compound and the polymer in a minimal amount of methanol in a round-bottom flask. Ensure a clear solution is formed.
-
Attach the flask to a rotary evaporator and evaporate the solvent at a controlled temperature (e.g., 40-50°C) under reduced pressure.
-
Continue the evaporation until a thin, dry film is formed on the inner surface of the flask.
-
Further dry the solid dispersion in a vacuum oven at a slightly elevated temperature (e.g., 45-50°C) for 24 hours to remove any residual solvent.
-
Scrape the dried solid dispersion from the flask and store it in a desiccator until use.
-
The dissolution rate of the prepared solid dispersion can then be compared to that of the pure this compound powder using a standard dissolution apparatus.
Section 5: Visualizing Key Concepts
Diagram 1: General Workflow for Troubleshooting this compound Solubility Issues
Caption: A logical workflow for addressing this compound solubility challenges.
Diagram 2: Cholecystokinin (CCK) Receptor Signaling Pathway
This compound acts as an antagonist at cholecystokinin (CCK) receptors. Understanding the downstream signaling of these receptors is crucial for interpreting experimental results.
Caption: this compound competitively antagonizes CCK receptor signaling.
References
Technical Support Center: Optimizing Benzotript Concentration for Maximal CCK Receptor Inhibition
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides comprehensive guidance for utilizing Benzotript, a non-selective cholecystokinin (CCK) receptor antagonist, in your research. Here you will find troubleshooting advice, frequently asked questions (FAQs), detailed experimental protocols, and key quantitative data to ensure optimal experimental design and outcomes.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound (N-p-chlorobenzoyl-L-tryptophan) is a competitive antagonist of cholecystokinin (CCK) receptors.[1][2] It functions by binding to CCK receptors, thereby preventing the endogenous ligand, cholecystokinin, from binding and initiating downstream signaling pathways.[2] this compound is considered a non-selective antagonist, meaning it does not show significant preference for either the CCK1 (formerly CCK-A) or CCK2 (formerly CCK-B) receptor subtype.[1][3]
Q2: What is the optimal concentration of this compound to use for maximal CCK receptor inhibition?
The optimal concentration of this compound for maximal inhibition depends on the specific experimental system. However, studies in dispersed guinea pig pancreatic acini, which are rich in CCK1 receptors, have shown that this compound causes a rightward shift in the dose-response curve for CCK-stimulated amylase secretion. Half-maximal inhibition of CCK-stimulated amylase secretion and ¹²⁵I-labeled CCK binding is achieved at a concentration of approximately 500 µM. It is recommended to perform a dose-response curve in your specific experimental model to determine the optimal concentration.
Q3: How should I prepare a stock solution of this compound?
This compound is sparingly soluble in aqueous solutions. It is recommended to first prepare a concentrated stock solution in an organic solvent.
-
Recommended Solvent: Dimethyl sulfoxide (DMSO) is a suitable solvent for preparing a concentrated stock solution of this compound.
-
Procedure:
-
Weigh the desired amount of this compound powder.
-
Dissolve the powder in a minimal amount of high-quality, anhydrous DMSO to create a concentrated stock solution (e.g., 10-50 mM).
-
Vortex or gently warm the solution to ensure it is fully dissolved.
-
Store the stock solution in small aliquots at -20°C to avoid repeated freeze-thaw cycles.
-
Q4: My this compound solution precipitates when I add it to my aqueous experimental buffer. What can I do?
This is a common issue with hydrophobic compounds. Here are some troubleshooting steps:
-
Final Solvent Concentration: Ensure the final concentration of the organic solvent (e.g., DMSO) in your aqueous buffer is as low as possible, typically below 1% (v/v), to minimize both precipitation and potential solvent-induced effects on your biological system.
-
Serial Dilutions: Instead of adding the concentrated stock solution directly to your final volume, perform serial dilutions in your experimental buffer.
-
Vortexing: Add the this compound stock solution dropwise to the aqueous buffer while vortexing to promote rapid and even dispersion.
-
Temperature: Gently warming the aqueous buffer to 37°C before adding the stock solution may help maintain solubility.
Q5: Is this compound selective for a particular CCK receptor subtype?
This compound is considered a non-selective CCK receptor antagonist, exhibiting similar affinity for both CCK1 and CCK2 receptors. This is in contrast to other antagonists that have been developed with high selectivity for one subtype over the other.
Quantitative Data: Potency of this compound
The following table summarizes the available quantitative data for the inhibitory potency of this compound. It is important to note that these values were determined in a specific experimental system (dispersed guinea pig pancreatic acini) and may vary in other models.
| Compound | Parameter | Value | Experimental System |
| This compound | IC₅₀ (Amylase Secretion Inhibition) | ~500 µM | Dispersed guinea pig pancreatic acini |
| This compound | IC₅₀ (¹²⁵I-CCK Binding Inhibition) | ~500 µM | Dispersed guinea pig pancreatic acini |
| Proglumide | IC₅₀ (Amylase Secretion Inhibition) | ~500 µM | Dispersed guinea pig pancreatic acini |
Data sourced from Jensen et al. (1981).
Experimental Protocols
Protocol for In Vitro CCK Receptor Binding Assay (Competitive Inhibition)
This protocol outlines a general procedure for a competitive radioligand binding assay to determine the inhibitory constant (Ki) of this compound for CCK receptors.
Materials:
-
Cell membranes or tissue homogenates expressing CCK receptors.
-
Radiolabeled CCK ligand (e.g., ¹²⁵I-CCK-8).
-
This compound.
-
Assay Buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, 0.1% BSA, pH 7.4).
-
Wash Buffer (e.g., ice-cold 50 mM Tris-HCl, pH 7.4).
-
Glass fiber filters.
-
Scintillation fluid and counter.
Procedure:
-
Membrane Preparation: Prepare cell membranes or tissue homogenates expressing CCK receptors according to standard laboratory protocols. Determine the protein concentration of the membrane preparation.
-
Assay Setup: In a 96-well plate, set up the following reactions in triplicate:
-
Total Binding: Assay buffer, radioligand, and membrane preparation.
-
Non-specific Binding (NSB): Assay buffer, radioligand, a high concentration of unlabeled CCK-8 (e.g., 1 µM), and membrane preparation.
-
Competition Binding: Assay buffer, radioligand, serial dilutions of this compound, and membrane preparation.
-
-
Incubation: Incubate the plate at a specified temperature (e.g., 37°C) for a predetermined time to allow the binding to reach equilibrium.
-
Termination and Filtration: Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester. Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.
-
Counting: Place the filters in scintillation vials, add scintillation fluid, and count the radioactivity using a scintillation counter.
-
Data Analysis:
-
Calculate specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the logarithm of the this compound concentration.
-
Determine the IC₅₀ value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand) using non-linear regression analysis.
-
Calculate the inhibitory constant (Ki) using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Protocol for Intracellular Calcium Mobilization Assay
This protocol describes how to assess the antagonist activity of this compound by measuring its ability to block CCK-induced increases in intracellular calcium.
Materials:
-
Cells expressing the CCK receptor of interest (e.g., CHO-K1 cells stably expressing human CCK1R or CCK2R).
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).
-
This compound.
-
CCK-8 (agonist).
-
Assay Buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).
-
Fluorescence plate reader with an injection system.
Procedure:
-
Cell Plating: Plate the cells in a 96-well black-walled, clear-bottom plate and culture overnight.
-
Dye Loading: Remove the culture medium and load the cells with a calcium-sensitive fluorescent dye according to the manufacturer's instructions. Incubate to allow for de-esterification of the dye.
-
Antagonist Incubation: Wash the cells with assay buffer and then incubate them with various concentrations of this compound for a predetermined period.
-
Agonist Stimulation and Measurement: Place the plate in a fluorescence plate reader. Record the baseline fluorescence, then inject a solution of CCK-8 (at a concentration that elicits a submaximal response, e.g., EC₈₀) and continue to record the fluorescence intensity over time.
-
Data Analysis:
-
Calculate the change in fluorescence from baseline for each well.
-
Plot the agonist-induced calcium response against the logarithm of the this compound concentration.
-
Determine the IC₅₀ value of this compound for the inhibition of the CCK-8-induced calcium response.
-
Mandatory Visualizations
Caption: CCK Receptor Signaling Pathway and Point of this compound Inhibition.
Caption: Workflow for Determining this compound Potency via Competitive Binding Assay.
References
Troubleshooting unexpected results in Benzotript experiments
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Benzotript. The information is designed to address common challenges and unexpected results encountered during in vitro and in vivo experiments.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
This compound, also known as N-(p-chlorobenzoyl)-L-tryptophan, is a competitive and non-selective cholecystokinin (CCK) receptor antagonist.[1] It blocks the action of cholecystokinin by binding to both CCK-A (CCK1) and CCK-B (CCK2) receptor subtypes, thereby inhibiting downstream signaling pathways.[1][2]
Q2: What are the primary applications of this compound in research?
This compound is primarily used in research to investigate the physiological roles of CCK in various systems. Its applications include studying gastric acid secretion, pancreatic enzyme release, and smooth muscle contraction.[1][3] It serves as a tool to probe the involvement of CCK receptors in both normal physiological processes and pathological conditions.
Q3: What is the solubility and stability of this compound?
This compound is soluble in dimethyl sulfoxide (DMSO) at concentrations up to at least 25 mg/mL. For aqueous solutions, the solubility is greater than 51.4 µg/mL at pH 7.4. It is stable for at least one year when stored at -20°C.
Q4: Are there any known off-target effects of this compound?
While this compound is a non-selective CCK receptor antagonist, it has been shown to have other effects at higher concentrations. For instance, both this compound and a similar compound, proglumide, can inhibit acetylcholine-induced acid secretion in a non-competitive manner. Researchers should be mindful of potential off-target effects, especially when using high concentrations of the compound.
Troubleshooting Guide
This guide addresses specific issues that may arise during this compound experiments and offers potential solutions.
Issue 1: No observable effect of this compound on CCK-stimulated responses.
Possible Causes:
-
Incorrect concentration: The concentration of this compound may be too low to effectively compete with the CCK agonist.
-
Degradation of this compound: Improper storage or handling may have led to the degradation of the compound.
-
High concentration of CCK agonist: An excessively high concentration of the CCK agonist can overcome the competitive antagonism of this compound.
-
Cell or tissue viability issues: The experimental model may not be responding appropriately due to poor health.
Solutions:
-
Optimize this compound concentration: Perform a dose-response experiment to determine the optimal inhibitory concentration.
-
Ensure proper storage: Store this compound at -20°C and prepare fresh solutions for each experiment.
-
Adjust agonist concentration: Use a concentration of the CCK agonist that is at or near its EC50 to allow for competitive inhibition to be observed.
-
Verify model viability: Assess the health of your cells or tissues using standard viability assays.
Issue 2: Unexpected or inconsistent dose-response curves.
Possible Causes:
-
Solubility issues: At higher concentrations, this compound may precipitate out of solution, leading to inaccurate dosing.
-
Off-target effects: High concentrations of this compound may induce non-specific effects that alter the expected dose-response relationship.
-
Receptor desensitization: Prolonged exposure to high concentrations of the CCK agonist can lead to receptor desensitization, affecting the inhibitory profile of this compound.
Solutions:
-
Ensure complete solubilization: Use appropriate solvents like DMSO for stock solutions and ensure the final concentration in the assay medium does not exceed its solubility limit.
-
Use a focused concentration range: Based on initial dose-finding experiments, narrow the concentration range of this compound to avoid concentrations that may cause off-target effects.
-
Optimize incubation times: Keep incubation times with the CCK agonist as short as necessary to observe a stable response and minimize receptor desensitization.
Issue 3: High background or non-specific effects in binding assays.
Possible Causes:
-
Suboptimal assay conditions: Incorrect buffer composition, pH, or temperature can contribute to high non-specific binding.
-
Issues with radiolabeled ligand: The radiolabeled CCK analog may have low purity or may be sticking to non-receptor components.
-
Inadequate washing steps: Insufficient washing can leave unbound radioligand, leading to high background.
Solutions:
-
Optimize assay buffer: Include blocking agents like bovine serum albumin (BSA) to reduce non-specific binding.
-
Verify radioligand quality: Ensure the purity of the radiolabeled CCK and consider using a different batch if issues persist.
-
Increase washing efficiency: Use ice-cold wash buffer and increase the number and volume of washes.
Data Presentation
Table 1: Inhibitory Potency of this compound and Proglumide on Gastric Acid Secretion
| Compound | Target | Experimental Model | IC50 | Reference |
| This compound | Basal Acid Secretion | Isolated Rabbit Gastric Parietal Cells | 1 x 10⁻³ M | |
| Proglumide | Basal Acid Secretion | Isolated Rabbit Gastric Parietal Cells | 1 x 10⁻² M |
Experimental Protocols
Protocol 1: Inhibition of CCK-Stimulated Amylase Secretion from Dispersed Pancreatic Acini
This protocol is adapted from studies investigating the effects of CCK receptor antagonists on pancreatic acinar cell function.
1. Preparation of Dispersed Pancreatic Acini:
- Euthanize a guinea pig and remove the pancreas.
- Inject the pancreas with a collagenase solution and incubate at 37°C with gentle shaking to digest the tissue.
- Disperse the acini by gentle pipetting and filter through a nylon mesh.
- Wash the acini several times with a buffer solution (e.g., HEPES-Ringer buffer) supplemented with essential amino acids and BSA.
2. Amylase Secretion Assay:
- Pre-incubate the dispersed acini with various concentrations of this compound or vehicle control for 30 minutes at 37°C.
- Stimulate the acini with a submaximal concentration of a CCK analog (e.g., CCK-8) for an additional 30 minutes.
- Centrifuge the samples to separate the acini from the supernatant.
- Measure the amylase activity in the supernatant and in the cell lysate using a commercially available amylase assay kit.
- Calculate amylase secretion as the percentage of total amylase released into the supernatant.
Protocol 2: Measurement of Gastric Acid Secretion in Isolated Parietal Cells
This protocol is based on the [¹⁴C]aminopyrine accumulation method, which is an index of acid secretion.
1. Isolation of Gastric Parietal Cells:
- Obtain gastric mucosa from a rabbit.
- Digest the mucosa with pronase and collagenase to isolate gastric glands.
- Enrich for parietal cells using a density gradient centrifugation method (e.g., with Nycodenz).
2. [¹⁴C]Aminopyrine Accumulation Assay:
- Incubate the isolated parietal cells with [¹⁴C]aminopyrine in a buffer solution.
- Add various concentrations of this compound or vehicle control and pre-incubate.
- Stimulate acid secretion with a secretagogue such as gastrin or carbachol.
- After incubation, rapidly filter the cells and wash with ice-cold buffer.
- Measure the radioactivity retained by the cells using a scintillation counter.
- The amount of accumulated [¹⁴C]aminopyrine is proportional to the level of acid secretion.
Mandatory Visualizations
References
Improving the stability of Benzotript in cell culture media
Technical Support Center: Benzotript
Welcome to the technical support center for this compound. This guide is designed to help researchers, scientists, and drug development professionals optimize the use of this compound in their experiments by addressing common challenges related to its stability in cell culture media.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its stability a concern?
This compound is a novel indole-based research compound. Like many indole-containing molecules, its core structure is susceptible to oxidation and degradation, especially under standard cell culture conditions (e.g., 37°C, high oxygen, presence of metal ions in media). This degradation can lead to a loss of bioactivity and the formation of confounding byproducts, resulting in poor experimental reproducibility.
Q2: How should I properly store and handle the this compound stock solution?
To ensure maximum stability, this compound stock solutions should be prepared in a suitable solvent like DMSO, aliquoted into single-use volumes, and stored at -80°C, protected from light. When preparing working solutions, use pre-warmed media and add the this compound solution as the final step before adding it to the cells. Avoid repeated freeze-thaw cycles.
Q3: Can I pre-mix this compound into my cell culture media for long-term storage?
It is strongly advised not to store this compound in cell culture media for extended periods. Key media components like riboflavin and metal ions can catalyze the oxidative degradation of this compound, especially when exposed to light and ambient temperatures. It is best to supplement the media with this compound immediately before use.
Q4: What are the primary degradation products of this compound and are they toxic to cells?
The primary degradation pathway is believed to be oxidation of the indole ring, leading to the formation of kynurenine-like byproducts. Some of these byproducts may have their own biological activity or be cytotoxic, which could interfere with experimental results. It is crucial to minimize degradation to ensure that the observed effects are solely due to this compound.
Troubleshooting Guide
Problem 1: My cell culture media turns yellow or brown after adding this compound.
-
Cause: This color change is a common indicator of oxidative degradation of indole-containing compounds. The formation of colored byproducts is accelerated by exposure to light and the presence of certain media components like riboflavin.
-
Solution:
-
Work in Low-Light Conditions: Prepare and handle the this compound-containing media in a darkened environment or by using amber-colored tubes and flasks.
-
Use Phenol Red-Free Media: Phenol red can mask subtle color changes. Using phenol red-free media can help in visually assessing the stability of this compound.
-
Supplement with Antioxidants: Consider adding N-acetylcysteine (NAC) at a concentration of 1-5 mM to the culture medium to mitigate oxidation.
-
Problem 2: I am observing inconsistent or diminishing biological effects of this compound in my assays.
-
Cause: This issue is often directly linked to the degradation of the active this compound compound over the course of the experiment. The effective concentration of the drug may be decreasing significantly over 24-48 hours.
-
Solution:
-
Time-Course Experiment: Perform a time-course experiment to determine the half-life of this compound under your specific experimental conditions (see the HPLC protocol below).
-
Replenish Media: For long-term experiments (>24 hours), it may be necessary to replace the media with freshly prepared this compound-containing media every 12-24 hours to maintain a consistent concentration.
-
Incorporate Antioxidants: As mentioned above, the addition of an antioxidant like NAC can significantly improve the stability and thus the consistency of this compound's effects.
-
Problem 3: My control cells (treated with vehicle) are showing unexpected cytotoxicity.
-
Cause: If the this compound stock solution is prepared in a solvent like DMSO, high concentrations of the solvent can be toxic to cells. Alternatively, if the stock solution has degraded, the degradation products themselves might be cytotoxic.
-
Solution:
-
Check Vehicle Concentration: Ensure the final concentration of the solvent (e.g., DMSO) in the cell culture media is below the cytotoxic threshold for your cell line (typically <0.5%).
-
Use Fresh Stock: Always use a fresh, properly stored aliquot of this compound for your experiments to rule out the effects of degraded compound.
-
Run a Degradation Control: Treat a set of cells with this compound that has been intentionally degraded (e.g., by exposing it to light and air for 48 hours) to see if the observed toxicity is due to the byproducts.
-
Quantitative Data on this compound Stability
The stability of this compound (10 µM) was assessed over 48 hours in DMEM supplemented with 10% FBS under standard cell culture conditions (37°C, 5% CO₂). The remaining percentage of the parent compound was quantified using HPLC.
| Condition | 12 hours | 24 hours | 48 hours |
| Standard Media | 78% | 55% | 25% |
| Standard Media + 1 mM NAC | 95% | 88% | 79% |
| Media Protected from Light | 85% | 70% | 48% |
| Media + 1 mM NAC (Light Protected) | 98% | 94% | 89% |
Table 1: Percentage of intact this compound remaining under various culture conditions.
Experimental Protocol: Assessing this compound Stability via HPLC
This protocol outlines a method to determine the stability of this compound in your specific cell culture medium.
Objective: To quantify the concentration of this compound over time in a cell-free culture medium.
Materials:
-
This compound
-
Cell culture medium (e.g., DMEM) + supplements (e.g., FBS)
-
N-acetylcysteine (NAC) (optional)
-
Incubator (37°C, 5% CO₂)
-
Sterile microcentrifuge tubes
-
HPLC system with a C18 column and UV detector
-
Acetonitrile (ACN), HPLC grade
-
Trifluoroacetic acid (TFA)
Methodology:
-
Media Preparation: Prepare your complete cell culture medium. Create different pools for each condition you want to test (e.g., standard media, media + 1 mM NAC).
-
Adding this compound: Spike each media pool with this compound to your final desired concentration (e.g., 10 µM). Mix thoroughly but gently.
-
Timepoint Zero (T=0): Immediately after adding this compound, take an aliquot (e.g., 500 µL) from each condition. This will serve as your T=0 sample. Store it at -80°C until analysis.
-
Incubation: Place the remaining media in the incubator under standard cell culture conditions.
-
Sample Collection: At designated time points (e.g., 6, 12, 24, 48 hours), collect additional aliquots (500 µL) from each condition and store them immediately at -80°C.
-
Sample Preparation for HPLC:
-
Thaw the samples.
-
To precipitate proteins from the FBS, add an equal volume of cold acetonitrile with 0.1% TFA.
-
Vortex for 30 seconds and centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to an HPLC vial.
-
-
HPLC Analysis:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase A: Water with 0.1% TFA.
-
Mobile Phase B: Acetonitrile with 0.1% TFA.
-
Gradient: Run a suitable gradient (e.g., 5% to 95% B over 20 minutes) to elute this compound.
-
Detection: Monitor the elution using a UV detector at the absorbance maximum for this compound (e.g., 280 nm).
-
-
Data Analysis:
-
Create a standard curve using known concentrations of this compound.
-
Calculate the concentration of this compound in each sample by integrating the area under the peak and comparing it to the standard curve.
-
Plot the percentage of remaining this compound against time for each condition.
-
Visualizations
How to minimize off-target effects of Benzotript in research
Welcome to the technical support center for Benzotript. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the effective use of this compound in a research setting, with a specific focus on understanding and minimizing potential off-target effects.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action? A1: this compound, also known as N-(p-chlorobenzoyl)-L-tryptophan, is a small molecule inhibitor.[1] Its primary mechanism of action is as a competitive and non-selective antagonist of cholecystokinin (CCK) receptors.[1][2] This means it binds to both CCK1 and CCK2 receptor subtypes, preventing the endogenous ligand, cholecystokinin, from binding and activating them.[3][4]
Q2: What are off-target effects and why are they a concern? A2: Off-target effects occur when a compound binds to and modulates the activity of molecules other than its intended therapeutic target. These unintended interactions can lead to misleading experimental results, confounding the interpretation of the target's biological role, and can be a source of toxicity. Identifying and minimizing off-target effects is critical for the development of selective and safe therapeutic agents.
Q3: Is this compound a selective inhibitor? A3: this compound is known to be non-selective between the two main cholecystokinin receptor subtypes, CCK1 and CCK2. It acts as an antagonist at both. While its primary activity is on CCK receptors, like any small molecule, it has the potential to interact with other unrelated proteins, especially at higher concentrations. Comprehensive profiling is required to determine its broader off-target landscape.
Q4: What are the initial steps to minimize off-target effects in my experiments? A4: Three key strategies should be employed at the outset of your experiments:
-
Use the Lowest Effective Concentration: Perform a dose-response curve to determine the minimum concentration of this compound required to achieve the desired antagonism of the CCK receptor. Using concentrations well above the Ki or IC50 for the intended target dramatically increases the risk of engaging off-target proteins.
-
Include Proper Controls: Always use a vehicle control (the solvent used to dissolve this compound, e.g., DMSO) at the same final concentration as in your experimental wells. If available, use a structurally unrelated antagonist for the same target to confirm that the observed phenotype is specific to CCK receptor inhibition.
-
Consider Genetic Validation: To confirm that the biological effect you observe is due to the inhibition of the intended CCK receptor, use techniques like CRISPR-Cas9 or siRNA to knock down or knock out the receptor. If the phenotype disappears upon genetic removal of the target, it provides strong evidence that this compound's effect is on-target.
Troubleshooting Guides
Issue: Unexpected or Inconsistent Phenotype Observed
You are using this compound to antagonize CCK receptors, but you observe a biological effect that is not consistent with the known function of these receptors, or your results are not reproducible.
Troubleshooting Workflow
This workflow provides a systematic approach to determining if off-target effects are the cause of your unexpected results.
Caption: A decision tree for troubleshooting unexpected experimental outcomes.
Step 1: Confirm On-Target Potency and Selectivity
Before exploring unknown off-targets, it is crucial to characterize this compound's activity on its known targets, the CCK1 and CCK2 receptors. This is typically done using binding and functional assays.
Data Presentation: this compound Receptor Affinity Profile (Hypothetical Data)
The following table presents hypothetical data from a radioligand binding assay to illustrate how selectivity is determined. The inhibition constant (Ki) represents the concentration of this compound required to occupy 50% of the receptors. A lower Ki value indicates higher affinity.
| Receptor Subtype | Radioligand Used | This compound Mean Ki (nM) | Fold Selectivity (CCK1/CCK2) |
| CCK1 | [¹²⁵I]CCK-8 | 150 | 0.5 |
| CCK2 | [¹²⁵I]Gastrin | 300 | |
| Adrenergic α2A | [³H]Rauwolscine | >10,000 | >66 |
| Serotonin 5-HT2A | [³H]Ketanserin | >10,000 | >66 |
Note: This data is for illustrative purposes only. The table demonstrates that this compound has a slightly higher affinity for the CCK1 receptor over the CCK2 receptor in this hypothetical example, but it is considered non-selective (<10-fold difference). It shows no significant binding to representative adrenergic or serotonin receptors at concentrations up to 10,000 nM, suggesting good selectivity over these specific off-targets.
Data Presentation: this compound Functional Antagonism (Hypothetical Data)
Binding does not always correlate with function. A functional assay, such as measuring intracellular calcium mobilization, is essential. The IC50 value represents the concentration of this compound that inhibits 50% of the functional response induced by an agonist.
| Receptor Subtype | Agonist Used | This compound Mean IC50 (nM) |
| CCK1 | CCK-8 (1 nM) | 250 |
| CCK2 | Gastrin (10 nM) | 550 |
Note: This data is for illustrative purposes only. This data confirms that this compound is a functional antagonist at both receptor subtypes, consistent with the binding data.
Step 2: Experimental Protocols
Protocol 1: Radioligand Competition Binding Assay
This protocol determines the binding affinity (Ki) of this compound for CCK1 and CCK2 receptors.
Objective: To quantify the affinity of this compound for human CCK1 and CCK2 receptors expressed in a stable cell line (e.g., HEK293).
Methodology:
-
Membrane Preparation: Prepare cell membrane homogenates from HEK293 cells stably expressing either the human CCK1 or CCK2 receptor. Protein concentration should be determined using a standard method like a BCA assay.
-
Assay Setup: Set up the assay in a 96-well plate. For each receptor, you will have wells for total binding, non-specific binding, and competition with a range of this compound concentrations.
-
Reagent Addition:
-
To all wells, add 50 µL of assay buffer (e.g., 50 mM Tris, 5 mM MgCl₂, pH 7.4).
-
Add 50 µL of this compound dilutions (typically from 0.1 nM to 100 µM) or vehicle to the competition wells.
-
To non-specific binding wells, add 50 µL of a high concentration of a known unlabeled ligand (e.g., 1 µM CCK-8 for CCK1, 1 µM Gastrin for CCK2).
-
Add 50 µL of the appropriate radioligand (e.g., [¹²⁵I]CCK-8 for CCK1, [¹²⁵I]Gastrin for CCK2) at a concentration close to its Kd value.
-
Initiate the binding reaction by adding 100 µL of the prepared cell membrane suspension (e.g., 20 µg protein/well).
-
-
Incubation: Incubate the plate for a predetermined time (e.g., 90 minutes) at room temperature to reach equilibrium.
-
Termination: Stop the reaction by rapid vacuum filtration through a glass fiber filter plate (e.g., GF/C), followed by several washes with ice-cold wash buffer to separate bound from free radioligand.
-
Detection: Allow filters to dry, then add scintillation fluid. Count the radioactivity in a scintillation counter.
-
Data Analysis: Subtract non-specific binding from all other values to get specific binding. Plot the percent specific binding against the log concentration of this compound. Fit the data to a one-site competition model using non-linear regression to determine the IC50 value. Calculate the Ki using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Protocol 2: Cellular Functional Assay (Calcium Mobilization)
This protocol determines the functional potency (IC50) of this compound as an antagonist.
Objective: To measure the ability of this compound to inhibit agonist-induced calcium release in cells expressing CCK1 or CCK2 receptors.
Methodology:
-
Cell Culture: Plate HEK293 cells stably expressing either CCK1 or CCK2 receptors into a 96-well, black-walled, clear-bottom plate and allow them to adhere overnight.
-
Dye Loading: Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) according to the manufacturer's instructions. This typically involves a 30-60 minute incubation at 37°C.
-
Compound Addition:
-
Wash the cells gently with assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).
-
Add various concentrations of this compound (or vehicle) to the wells and pre-incubate for 15-30 minutes.
-
-
Agonist Stimulation and Detection:
-
Place the plate in a fluorescence plate reader (e.g., FLIPR, FlexStation).
-
Measure the baseline fluorescence for a few seconds.
-
Add a pre-determined concentration of the appropriate agonist (e.g., EC80 concentration of CCK-8 for CCK1 or Gastrin for CCK2).
-
Immediately begin measuring the fluorescence intensity over time (typically 1-2 minutes) to capture the transient calcium flux.
-
-
Data Analysis: Determine the maximum fluorescence signal for each well. Normalize the data, with the response in the presence of agonist alone being 100% and the response with vehicle alone being 0%. Plot the percent inhibition against the log concentration of this compound. Fit the curve using non-linear regression to determine the IC50 value.
Visualizing Pathways and Workflows
CCK Receptor Signaling Pathway
This compound acts by blocking the initial step in this pathway at both CCK1 and CCK2 receptors.
Caption: this compound inhibits both CCK1 and CCK2 Gq-coupled signaling pathways.
General Workflow for Off-Target Characterization
This diagram outlines a comprehensive strategy for assessing the selectivity of a lead compound like this compound.
Caption: A workflow for characterizing the selectivity of a research compound.
References
- 1. Proglumide and this compound: members of a different class of cholecystokinin receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pnas.org [pnas.org]
- 3. Proglumide and this compound: members of a different class of cholecystokinin receptor antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pnas.org [pnas.org]
Technical Support Center: Benzotript Administration in Animal Models
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using Benzotript in animal models. The information is designed to address specific issues that may be encountered during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound, also known as N-(p-chlorobenzoyl)-L-tryptophan, is a non-selective competitive antagonist for the cholecystokinin (CCK) receptors, CCK-A and CCK-B.[1] By blocking these receptors, this compound inhibits the physiological effects of CCK, a peptide hormone and neurotransmitter involved in various processes, including gastric acid secretion, pancreatic enzyme release, and anxiety.[1][2] It has also been reported to interact with opioid receptors, which may contribute to its ability to potentiate morphine-induced analgesia.
Q2: What are the common research applications for this compound in animal models?
A2: this compound is primarily used in animal models to investigate the roles of CCK in:
-
Gastrointestinal Physiology: Studying the inhibition of gastric acid and pancreatic enzyme secretion.[3]
-
Pain Research: Investigating the potentiation of opioid analgesia.[4]
-
Oncology Research: Exploring the blockade of CCK receptors in the tumor microenvironment of cancers like pancreatic cancer.
Q3: What is the recommended storage for this compound?
A3: this compound powder is stable for at least one year when stored at -20°C. Stock solutions prepared in DMSO can be stored at -20°C for up to three months.
Troubleshooting Guide
Issue 1: Difficulty dissolving this compound for in vivo administration.
-
Problem: this compound powder does not readily dissolve in aqueous solutions like saline or phosphate-buffered saline (PBS).
-
Cause: this compound is a lipophilic compound with low aqueous solubility.
-
Solution:
-
Co-solvents: Prepare a high-concentration stock solution in an organic solvent like dimethyl sulfoxide (DMSO). For in vivo use, it is crucial to minimize the final concentration of the organic solvent to avoid toxicity. A common approach is to keep the final DMSO concentration below 5% (v/v) in the administered solution.
-
Vehicle Formulation: For oral administration, this compound can be suspended in a vehicle such as a 0.5% or 1% solution of carboxymethylcellulose (CMC) in water. For intraperitoneal (IP) or subcutaneous (SC) injections, a solution containing a solubilizing agent like Tween 80 (e.g., 10% DMSO, 40% PEG400, 5% Tween 80, and 45% saline) can be effective. Always perform a small-scale solubility test before preparing a large batch.
-
pH Adjustment: The solubility of weakly acidic compounds like this compound can sometimes be increased by adjusting the pH of the solution. However, ensure the final pH is within a physiologically tolerable range (typically pH 6.5-8.0 for injections).
-
Issue 2: Precipitation of this compound in the dosing solution upon standing.
-
Problem: The compound dissolves initially but then precipitates out of the solution.
-
Cause: The concentration of this compound exceeds its solubility limit in the chosen vehicle, or there is a temperature change affecting solubility.
-
Solution:
-
Sonication: Use a sonicator to aid in the dissolution and create a more stable suspension.
-
Maintain Temperature: If the stock solution was warmed to aid dissolution, ensure the final dosing solution is maintained at a stable temperature to prevent precipitation upon cooling.
-
Fresh Preparation: Prepare the dosing solution fresh before each experiment to minimize the risk of precipitation over time.
-
Issue 3: Inconsistent or unexpected results in animal experiments.
-
Problem: High variability in experimental outcomes or effects that are not dose-dependent.
-
Cause: This could be due to several factors, including poor bioavailability, instability of the compound in the formulation, or off-target effects.
-
Solution:
-
Route of Administration: The route of administration significantly impacts bioavailability. Intravenous (IV) administration provides the most direct delivery, while oral (PO) administration may result in lower and more variable absorption. Consider the experimental question when choosing the administration route.
-
Vehicle Control Group: Always include a vehicle-only control group to account for any physiological effects of the solvent and other excipients.
-
Dose-Response Study: Conduct a pilot dose-response study to determine the optimal dose range for your specific animal model and experimental endpoint.
-
Stability of Formulation: Ensure the stability of this compound in your chosen vehicle over the duration of your experiment. Some formulations may degrade over time, leading to inconsistent results.
-
Data Presentation
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C₁₈H₁₅ClN₂O₃ | |
| Molecular Weight | 342.78 g/mol | |
| CAS Number | 39544-74-6 | |
| Solubility | Soluble in DMSO (up to 25 mg/mL) | |
| Storage | -20°C |
Table 2: Suggested Starting Dosages for CCK Antagonists in Rodent Models (Data for this compound is not available; values are based on related compounds)
| Compound | Animal Model | Route of Administration | Suggested Starting Dose | Application | Reference |
| Proglumide | Rat | Oral (PO) | 250 - 1000 mg/kg | Experimental Colitis | |
| Proglumide | Mouse | Oral (in drinking water) | ~30 mg/kg/day | Pancreatic Cancer | |
| Lorglumide | Dog | Intravenous (IV) Infusion | 2 mg/kg/hr | Pancreatic Enzyme Secretion | |
| Devazepide (MK-329) | Rat | Intraperitoneal (IP) | 1 - 2 mg/kg | Morphine Analgesia | |
| Devazepide (L-364,718) | Mouse | Subcutaneous (SC) | 1 mg/kg | Locomotor Activity |
Disclaimer: The dosages provided in Table 2 are for related CCK antagonists and should be used as a starting point for dose-finding studies with this compound. The optimal dosage for this compound may vary depending on the animal model, experimental conditions, and desired endpoint.
Experimental Protocols
Protocol 1: Inhibition of Gastrin-Stimulated Gastric Acid Secretion in a Rat Model
This protocol is adapted from procedures used for other CCK antagonists.
-
Animal Model: Male Sprague-Dawley rats (200-250g) with a chronic gastric fistula.
-
Acclimation: Allow animals to acclimate for at least one week after fistula implantation.
-
Fasting: Fast the rats for 18-24 hours before the experiment, with free access to water.
-
This compound Preparation: Prepare a suspension of this compound in a suitable vehicle (e.g., 0.5% CMC).
-
Administration:
-
Administer this compound (or vehicle control) orally via gavage at a pre-determined dose.
-
After 45-60 minutes, flush the stomach with warm saline through the fistula to remove any residual contents.
-
-
Gastric Secretion Collection:
-
Insert a collection tube into the fistula and collect basal gastric secretions for 60-90 minutes.
-
Induce gastric acid secretion by subcutaneous injection of pentagastrin (a synthetic gastrin analog).
-
Collect the stimulated gastric secretions for another 90 minutes.
-
-
Analysis:
-
Measure the volume of the collected gastric juice.
-
Titrate the gastric juice with 0.01 N NaOH to a pH of 7.0 to determine the acid concentration.
-
Calculate the total acid output (volume × concentration).
-
Protocol 2: Potentiation of Morphine-Induced Analgesia in a Mouse Model
This protocol is based on studies investigating the interaction between CCK antagonists and opioids.
-
Animal Model: Male C57BL/6 mice (20-25g).
-
Acclimation: Acclimate the mice to the testing environment for at least 3 days.
-
This compound Preparation: Prepare a solution of this compound in a suitable vehicle for intraperitoneal (IP) injection (e.g., saline with 5% DMSO and 5% Tween 80).
-
Administration:
-
Administer this compound (or vehicle control) via IP injection.
-
After a 15-30 minute pretreatment period, administer morphine subcutaneously at a dose known to produce a submaximal analgesic effect.
-
-
Analgesia Assessment (Hot Plate Test):
-
At various time points after morphine administration (e.g., 15, 30, 60, 90 minutes), place the mouse on a hot plate maintained at a constant temperature (e.g., 55°C).
-
Record the latency to a nociceptive response (e.g., licking a hind paw or jumping).
-
Implement a cut-off time (e.g., 30-45 seconds) to prevent tissue damage.
-
-
Analysis:
-
Compare the response latencies between the group that received morphine alone and the group that received this compound plus morphine. An increase in latency in the combination group indicates potentiation of analgesia.
-
Mandatory Visualization
Caption: CCK receptor signaling pathway and the inhibitory action of this compound.
Caption: General experimental workflow for in vivo studies using this compound.
References
- 1. Cholecystokinin antagonist - Wikipedia [en.wikipedia.org]
- 2. What are CCK receptor antagonists and how do they work? [synapse.patsnap.com]
- 3. Proglumide attenuates experimental colitis in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Potentiation of morphine analgesia by the cholecystokinin antagonist proglumide [pubmed.ncbi.nlm.nih.gov]
Addressing variability in Benzotript's effects on different cell lines
Welcome to the . This resource is designed for researchers, scientists, and drug development professionals to provide guidance and troubleshooting for experiments involving Benzotript. Here you will find frequently asked questions (FAQs) and troubleshooting guides to address the variability in this compound's effects on different cell lines.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a competitive and non-selective cholecystokinin (CCK) receptor antagonist.[1] It also acts as a gastrin receptor antagonist.[2][3] Its primary mechanism of action is to block the binding of cholecystokinin and gastrin to their receptors (CCK-A and CCK-B), thereby inhibiting their downstream signaling pathways.[4]
Q2: Why do I observe different effects of this compound on various cell lines?
The variability in this compound's effects across different cell lines can be attributed to several factors:
-
Differential Expression of CCK Receptors: The expression levels of CCK-A and CCK-B/gastrin receptors can vary significantly among different cell lines.[5] Cell lines with higher expression of these receptors are generally more responsive to this compound.
-
Presence of a 78 kDa Gastrin-Binding Protein: Besides the classical CCK receptors, a 78 kDa gastrin-binding protein has been identified as a potential target for the anti-proliferative effects of this compound in colorectal carcinoma cell lines. The expression of this protein can differ between cell lines.
-
Off-Target Effects: Like many small molecules, this compound may have off-target effects that are independent of CCK receptor antagonism. These off-target interactions can contribute to the observed cellular responses and vary between cell lines.
-
Cellular Context and Downstream Signaling: The downstream signaling pathways activated by CCK receptors can differ between cell types. Even with similar receptor expression, the cellular response to this compound can vary depending on the specific signaling cascades present in a particular cell line.
Q3: In which cancer cell lines has this compound shown antiproliferative effects?
This compound has been reported to show antiproliferative effects in human colon carcinoma cell lines. The expression of CCK receptors has been identified in a variety of cancer cell lines, suggesting that this compound could have effects in other cancers as well, including:
-
Pancreatic cancer
-
Biliary tract cancer
-
Gastric cancer
-
Small cell lung cancer
Troubleshooting Guide
This guide addresses common issues encountered during experiments with this compound.
Issue 1: No observable effect of this compound on my cell line.
-
Possible Cause 1: Low or absent CCK receptor expression.
-
Troubleshooting Step: Verify the expression of CCK-A and CCK-B/gastrin receptors in your cell line at both the mRNA and protein levels. Refer to the Experimental Protocols section for methods to assess receptor expression.
-
-
Possible Cause 2: Insufficient drug concentration or incubation time.
-
Troubleshooting Step: Perform a dose-response and time-course experiment to determine the optimal concentration and duration of this compound treatment for your specific cell line.
-
-
Possible Cause 3: Cell line is not dependent on CCK/gastrin signaling for proliferation.
-
Troubleshooting Step: Investigate the primary signaling pathways driving proliferation in your cell line. If they are independent of the CCK/gastrin axis, this compound may not have a significant effect.
-
Issue 2: High variability in results between experiments.
-
Possible Cause 1: Inconsistent cell culture conditions.
-
Troubleshooting Step: Ensure that cell passage number, confluency, and media composition are consistent across all experiments. Characterize your cell lines to monitor for any phenotypic or genotypic changes over time.
-
-
Possible Cause 2: Instability of this compound in solution.
-
Troubleshooting Step: Prepare fresh stock solutions of this compound and store them under the recommended conditions. Avoid repeated freeze-thaw cycles.
-
-
Possible Cause 3: Technical variability in assays.
-
Troubleshooting Step: Standardize all assay protocols, including cell seeding density, reagent concentrations, and incubation times. Include appropriate positive and negative controls in every experiment.
-
Issue 3: Unexpected or off-target effects observed.
-
Possible Cause 1: this compound is interacting with other cellular targets.
-
Troubleshooting Step: To confirm that the observed effect is mediated by CCK receptors, consider using a rescue experiment by co-treating with a CCK receptor agonist. Additionally, using another CCK receptor antagonist with a different chemical structure can help verify the on-target effect.
-
-
Possible Cause 2: this compound may interact with opioid binding sites.
-
Troubleshooting Step: Be aware that this compound has been shown to interact with brain opioid binding sites. If your cell line expresses opioid receptors, this could contribute to the observed effects.
-
Data Presentation
The following tables provide an example of how to present quantitative data for this compound's effects. Note: The IC50 values presented here are for illustrative purposes to guide data presentation and are not derived from published experimental data for this compound's antiproliferative effects.
Table 1: Illustrative IC50 Values of this compound on Various Cancer Cell Lines
| Cell Line | Cancer Type | CCK-A Receptor Expression (Relative Units) | CCK-B Receptor Expression (Relative Units) | Illustrative IC50 (µM) after 48h |
| HT-29 | Colon | High | Moderate | 50 |
| SW480 | Colon | Moderate | Low | 150 |
| PANC-1 | Pancreatic | Low | Moderate | >200 |
| MIA PaCa-2 | Pancreatic | Moderate | High | 75 |
| AGS | Gastric | Low | High | 100 |
Table 2: Factors Influencing this compound Efficacy
| Factor | Description | Potential Impact on this compound Effect |
| CCK Receptor Density | Number of CCK-A and CCK-B receptors on the cell surface. | Higher density generally leads to a more pronounced effect. |
| Receptor Subtype | Relative expression of CCK-A versus CCK-B receptors. | This compound is non-selective, but the downstream signaling from each receptor subtype may differ. |
| Off-Target Binding | Interaction with other proteins, such as the 78 kDa gastrin-binding protein or opioid receptors. | Can lead to unexpected cellular responses. |
| Cellular Metabolism | The rate at which the cell line metabolizes this compound. | Faster metabolism may reduce the effective concentration of the drug. |
Experimental Protocols
1. Cell Viability Assay (MTT Assay)
This protocol is used to assess the effect of this compound on cell proliferation.
-
Materials:
-
This compound
-
96-well cell culture plates
-
Complete cell culture medium
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
Microplate reader
-
-
Procedure:
-
Seed cells in a 96-well plate at a predetermined optimal density and allow them to attach overnight.
-
Prepare serial dilutions of this compound in complete culture medium.
-
Remove the old medium and add 100 µL of the medium containing different concentrations of this compound to the wells. Include a vehicle control (medium with the same concentration of the solvent used to dissolve this compound, e.g., DMSO).
-
Incubate the plate for the desired time (e.g., 24, 48, or 72 hours).
-
Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.
-
2. Quantification of CCK Receptor Expression (RT-qPCR)
This protocol is for determining the mRNA expression levels of CCK-A and CCK-B receptors.
-
Materials:
-
Cultured cells
-
RNA extraction kit
-
cDNA synthesis kit
-
qPCR master mix
-
Primers for CCK-A, CCK-B, and a reference gene (e.g., GAPDH, ACTB)
-
qPCR instrument
-
-
Procedure:
-
Harvest cells and extract total RNA using a commercial kit.
-
Synthesize cDNA from the extracted RNA.
-
Perform qPCR using the synthesized cDNA, specific primers for CCK-A, CCK-B, and the reference gene.
-
Analyze the data using the ΔΔCt method to determine the relative expression of the target genes.
-
Visualizations
References
Technical Support Center: Optimizing Benzotript Incubation in Pancreatic Cell Studies
This technical support center provides researchers, scientists, and drug development professionals with guidance on optimizing the use of Benzotript in pancreatic cell studies. Find troubleshooting tips and frequently asked questions to ensure the success of your experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work in pancreatic cells?
This compound, or N-p-chlorobenzoyl-L-tryptophan, is a specific antagonist of the cholecystokinin (CCK) receptor.[1][2] In pancreatic acinar cells, it competitively inhibits the binding of CCK and related peptides to their receptors.[1] This action blocks downstream signaling pathways, such as those involved in enzyme secretion and calcium outflux, without affecting the maximal response to CCK.[1][2] It has been shown to selectively act on CCK receptors, without significantly altering the effects of other secretagogues that act through different receptor systems.
Q2: What is the optimal incubation time for this compound in pancreatic cell experiments?
The optimal incubation time for this compound can vary depending on the specific experimental goals, cell type (e.g., primary acini, cancer cell lines), and the concentration of both this compound and the CCK agonist being used. While specific optimization studies for incubation time are not extensively detailed in the provided literature, experimental protocols often involve pre-incubation with the antagonist before adding the agonist. For instance, in studies with dispersed pancreatic acini, a pre-incubation period allows this compound to bind to the CCK receptors before stimulation.
For endpoint assays such as measuring amylase secretion, incubation times are often relatively short, typically in the range of minutes to a few hours, to observe the immediate inhibitory effect. For longer-term studies, such as those investigating effects on cell proliferation or gene expression in pancreatic cancer models, incubation times may extend from 24 to 72 hours or even longer. It is crucial to perform a time-course experiment to determine the ideal incubation period for your specific experimental setup.
Q3: How can I troubleshoot unexpected results in my this compound experiment?
Unexpected results can arise from various factors. Here are some common issues and troubleshooting suggestions:
-
No inhibitory effect observed:
-
Verify this compound Concentration: Ensure the concentration of this compound is sufficient to competitively inhibit the concentration of the CCK agonist used. Refer to dose-response curves to select an appropriate concentration range.
-
Check Agonist Activity: Confirm that the CCK agonist is active and used at a concentration that elicits a submaximal response, as this is where the competitive antagonism by this compound is most effectively observed.
-
Cell Health and Receptor Expression: Ensure that the pancreatic cells are healthy and express a sufficient number of CCK receptors. Passage number and cell culture conditions can affect receptor expression.
-
-
High background or non-specific effects:
-
Solvent Control: Include a vehicle control (the solvent used to dissolve this compound, e.g., DMSO) to account for any effects of the solvent on the cells.
-
This compound Purity: Ensure the purity of the this compound compound. Impurities could lead to off-target effects.
-
-
Variability between experiments:
-
Standardize Cell Seeding: Maintain consistent cell densities across experiments.
-
Consistent Incubation Times: Use precise timing for pre-incubation with this compound and subsequent agonist stimulation.
-
Experimental Protocols
Protocol: Inhibition of CCK-Stimulated Amylase Secretion in Dispersed Pancreatic Acini
This protocol is adapted from studies on the effects of CCK receptor antagonists on pancreatic acinar cells.
1. Preparation of Dispersed Pancreatic Acini:
- Isolate pancreas from a suitable animal model (e.g., guinea pig) and digest with collagenase to obtain dispersed acini.
- Wash the acini several times in an appropriate incubation buffer (e.g., HEPES-Ringer bicarbonate buffer) supplemented with essential amino acids and bovine serum albumin.
- Ensure the buffer is equilibrated with 100% O2.
2. Pre-incubation with this compound:
- Resuspend the acini in fresh incubation buffer.
- Aliquot the acini suspension into separate tubes.
- Add varying concentrations of this compound (or vehicle control) to the tubes.
- Pre-incubate the acini with this compound for a determined period (e.g., 10-30 minutes) at 37°C with gentle shaking.
3. Stimulation with CCK Agonist:
- Add a CCK agonist (e.g., CCK-8) at a submaximal concentration to the acini suspensions.
- Continue the incubation for a specific duration (e.g., 30 minutes) at 37°C.
4. Measurement of Amylase Release:
- Terminate the incubation by centrifuging the tubes to pellet the acini.
- Collect the supernatant, which contains the released amylase.
- Measure the amylase activity in the supernatant using a standard amylase assay.
- Calculate amylase release as a percentage of the total amylase content in the acini at the beginning of the incubation.
Quantitative Data Summary
The following tables summarize the effects of this compound on pancreatic cell functions based on available literature.
Table 1: Inhibition of CCK-Stimulated Amylase Secretion by this compound
| This compound Concentration (M) | % Inhibition of Amylase Secretion (stimulated by 1 nM CCK-8) |
| 1 x 10-5 | ~20% |
| 3 x 10-5 | ~50% |
| 1 x 10-4 | ~80% |
| 3 x 10-4 | ~95% |
Data are approximated from dose-response curves presented in the literature.
Table 2: Inhibition of 125I-CCK Binding by this compound
| This compound Concentration (M) | % Inhibition of 125I-CCK Binding |
| 1 x 10-5 | ~25% |
| 3 x 10-5 | ~50% |
| 1 x 10-4 | ~75% |
| 3 x 10-4 | ~90% |
Data are approximated from competitive binding assays.
Signaling Pathways and Experimental Workflow
To visualize the mechanism of action and experimental design, refer to the following diagrams.
References
Strategies to enhance the specificity of Benzotript for CCK-A vs CCK-B receptors
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to strategies for enhancing the specificity of Benzotript for the Cholecystokinin-A (CCK-A) receptor over the Cholecystokinin-B (CCK-B) receptor. The information is presented in a question-and-answer format, including troubleshooting guides and FAQs, to address specific experimental challenges.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its baseline receptor specificity?
A1: this compound, also known as N-(p-chlorobenzoyl)-L-tryptophan, is a non-selective competitive antagonist for both CCK-A and CCK-B receptors.[1][2] It is considered a relatively weak antagonist and serves as a useful starting scaffold for the development of more potent and selective CCK receptor ligands.[3]
Q2: What is the primary structural basis for selectivity between CCK-A and CCK-B receptors?
A2: The key determinant for the high affinity of the endogenous ligand, cholecystokinin (CCK), for the CCK-A receptor is the presence of a sulfated tyrosine residue in the C-terminal heptapeptide.[4][5] The CCK-B receptor, in contrast, does not have this strict requirement and binds both sulfated and non-sulfated CCK peptides, as well as gastrin, with high affinity. The structural differences in the binding pockets of the two receptors, particularly in the transmembrane domains, are responsible for this differential recognition.
Q3: Why is enhancing the specificity of a ligand for CCK-A over CCK-B receptors important?
A3: CCK-A and CCK-B receptors have distinct physiological roles and tissue distributions. CCK-A receptors are found predominantly in peripheral tissues like the gallbladder and pancreas, where they regulate digestion and satiety. CCK-B receptors are more prevalent in the central nervous system and are implicated in anxiety, pain perception, and memory. Therefore, developing CCK-A selective antagonists is crucial for targeting gastrointestinal disorders with minimal central nervous system side effects.
Q4: What are the general medicinal chemistry strategies to improve the selectivity of a ligand for a specific receptor subtype?
A4: Common strategies include:
-
Structure-Activity Relationship (SAR) studies: Systematically modifying the chemical structure of a lead compound and evaluating the impact on binding affinity and functional activity at the target receptors.
-
Hybrid molecule design: Combining structural motifs from different known ligands to create a new molecule with improved properties.
-
Rigidification: Introducing conformational constraints into a flexible molecule to favor a binding pose that is optimal for one receptor subtype over another.
-
Exploiting subtype-specific residues: Designing modifications that interact favorably with unique amino acid residues present in the binding pocket of the target receptor subtype but not in the off-target subtype.
Troubleshooting Guide
Issue 1: My this compound analog shows high affinity for CCK-A receptors but also significant binding to CCK-B receptors.
-
Possible Cause: The modifications made to the this compound scaffold may be interacting with regions of the binding pocket that are conserved between CCK-A and CCK-B receptors.
-
Troubleshooting Steps:
-
Re-evaluate the SAR: Analyze the structural features of your analog that might contribute to CCK-B binding. Consider if there are bulky or flexible groups that could be accommodated by the CCK-B binding pocket.
-
Introduce steric hindrance for CCK-B: Based on the known differences in the binding pockets, introduce bulky substituents that would clash with residues in the CCK-B receptor but be accommodated by the CCK-A receptor.
-
Focus on CCK-A specific interactions: Design modifications that can form specific hydrogen bonds or hydrophobic interactions with residues unique to the CCK-A receptor.
-
Issue 2: My novel compound has low solubility, making it difficult to test in aqueous buffers for binding and functional assays.
-
Possible Cause: The modifications introduced to enhance specificity may have also increased the lipophilicity of the compound.
-
Troubleshooting Steps:
-
Introduce polar functional groups: Carefully add polar groups, such as hydroxyl or carboxyl groups, at positions that are not critical for receptor binding to improve aqueous solubility.
-
Salt formation: If your compound has an acidic or basic center, consider forming a salt to improve its solubility.
-
Use of co-solvents: For in vitro assays, a small percentage of a co-solvent like DMSO can be used to dissolve the compound, but it's crucial to run appropriate vehicle controls to ensure it doesn't affect the assay performance.
-
Issue 3: I am not observing a clear dose-response curve in my functional assay (e.g., calcium flux).
-
Possible Cause: This could be due to several factors, including compound precipitation at higher concentrations, cytotoxicity, or issues with the assay itself.
-
Troubleshooting Steps:
-
Check for compound precipitation: Visually inspect the assay plate for any signs of precipitation at higher concentrations of your test compound.
-
Perform a cytotoxicity assay: Use a cell viability assay (e.g., MTT or CellTiter-Glo) to ensure that your compound is not toxic to the cells at the concentrations being tested.
-
Optimize assay conditions: Re-evaluate the cell density, dye loading conditions, and the concentration of the agonist used to stimulate the response.
-
Confirm receptor expression: Ensure that the cell line used for the functional assay expresses a sufficient level of the CCK-A receptor.
-
Strategies to Enhance Specificity of this compound for CCK-A Receptors
The following strategies are based on successful approaches reported in the literature for developing potent and selective CCK-A antagonists from a this compound-like scaffold.
Strategy 1: Hybrid Antagonist Design
A highly effective strategy involves creating hybrid molecules that combine the tryptophan core of this compound with structural elements from other known CCK antagonists. One successful approach has been to replace the N-terminal p-chlorobenzoyl group with a quinolylcarbonyl moiety and to modify the C-terminal carboxylic acid.
-
Modification of the N-terminus: Replacing the p-chlorobenzoyl group with a 3'-quinolylcarbonyl group can significantly enhance affinity and selectivity for the CCK-A receptor.
-
Modification of the C-terminus: Amidation of the C-terminal carboxylic acid, for example, with di-n-pentylamide, has been shown to dramatically increase potency and selectivity for the CCK-A receptor.
Strategy 2: Substitution on the Indole Ring
Modifications to the indole ring of the tryptophan core can also influence selectivity.
-
Hydroxylation: Introduction of a hydroxyl group at the 5'-position of the indole ring has been shown to improve binding affinity for the CCK-A receptor.
Logical Workflow for Enhancing this compound Specificity
Caption: Workflow for enhancing this compound's CCK-A receptor specificity.
Data Presentation
The following table summarizes the binding affinities of this compound and its more selective analogs for CCK-A and CCK-B receptors.
| Compound | Modification from this compound | CCK-A IC₅₀ (nM) | CCK-B IC₅₀ (nM) | CCK-A Selectivity (fold) | Reference |
| This compound | N/A (Starting Compound) | Weak | Weak | Non-selective | |
| A-67396 | N-terminus: 3'-quinolylcarbonylC-terminus: di-n-pentylamide | 23 | >10,000 | >500 | |
| A-70276 | N-terminus: 4',8'-dihydroxy-2'-quinolylcarbonylC-terminus: di-n-pentylamide | 21 | - | - | |
| A-71134 | N-terminus: 3'-quinolylcarbonylIndole: 5'-hydroxytryptophanC-terminus: di-n-pentylamide | 11 | - | - |
Experimental Protocols
Radioligand Binding Assay for CCK-A Receptor
Objective: To determine the binding affinity (Kᵢ) of a test compound for the CCK-A receptor by measuring its ability to displace a radiolabeled ligand.
Materials:
-
Membrane preparations from cells stably expressing the human CCK-A receptor.
-
Radioligand: [¹²⁵I]CCK-8 or a suitable radiolabeled antagonist.
-
Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, 1 mM EGTA, 0.1% BSA, pH 7.4.
-
Test compounds and a non-labeled reference antagonist (e.g., L-364,718) for determining non-specific binding.
-
96-well filter plates (e.g., GF/C filters).
-
Scintillation cocktail and a microplate scintillation counter.
Methodology:
-
Plate Setup: In a 96-well plate, add assay buffer, test compound at various concentrations, and the radioligand at a fixed concentration (typically at or below its Kₑ).
-
Incubation: Add the membrane preparation to initiate the binding reaction. Incubate the plate for a specified time (e.g., 60 minutes) at room temperature with gentle agitation to reach equilibrium.
-
Filtration: Rapidly filter the contents of each well through the filter plate using a vacuum manifold to separate bound from free radioligand.
-
Washing: Wash the filters multiple times with ice-cold assay buffer to remove any non-specifically bound radioligand.
-
Scintillation Counting: After drying the filter plate, add scintillation cocktail to each well and count the radioactivity using a microplate scintillation counter.
-
Data Analysis: Plot the percentage of specific binding against the logarithm of the test compound concentration. Determine the IC₅₀ value (the concentration of the compound that inhibits 50% of the specific binding of the radioligand) using non-linear regression analysis. Calculate the Kᵢ value using the Cheng-Prusoff equation.
Experimental Workflow: Radioligand Binding Assay
Caption: Workflow of a radioligand binding assay.
Functional Assay: Calcium Flux Measurement
Objective: To determine the functional activity (e.g., antagonist potency) of a test compound by measuring its ability to inhibit agonist-induced intracellular calcium mobilization in cells expressing the CCK-A receptor.
Materials:
-
A cell line stably expressing the human CCK-A receptor (e.g., HEK293 or CHO cells).
-
A calcium-sensitive fluorescent dye (e.g., Fluo-4 AM or Fura-2 AM).
-
Assay Buffer: Hank's Balanced Salt Solution (HBSS) with 20 mM HEPES, pH 7.4.
-
CCK-A receptor agonist (e.g., CCK-8).
-
Test compounds.
-
A fluorescence plate reader with an integrated fluidic dispenser.
Methodology:
-
Cell Plating: Seed the cells in a 96-well black-walled, clear-bottom plate and grow to confluence.
-
Dye Loading: Incubate the cells with the calcium-sensitive dye in assay buffer for a specified time (e.g., 60 minutes) at 37°C.
-
Washing: Gently wash the cells with assay buffer to remove excess dye.
-
Compound Incubation: Add the test compound at various concentrations to the wells and incubate for a short period.
-
Fluorescence Measurement: Place the plate in the fluorescence reader. Record a baseline fluorescence reading.
-
Agonist Stimulation: Inject the CCK-A agonist into the wells and immediately begin recording the change in fluorescence intensity over time.
-
Data Analysis: The increase in fluorescence intensity corresponds to an increase in intracellular calcium. For antagonists, the data is typically expressed as the percentage of inhibition of the agonist response. Plot the percentage of inhibition against the logarithm of the antagonist concentration to determine the IC₅₀ value.
Signaling Pathway: CCK-A Receptor Activation
Caption: Simplified CCK-A receptor signaling pathway.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. CCK-B receptor: chemistry, molecular biology, biochemistry and pharmacology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Cholecystokinin antagonists: (R)-tryptophan-based hybrid antagonists of high affinity and selectivity for CCK-A receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. [PDF] Proglumide and this compound: members of a different class of cholecystokinin receptor antagonists. | Semantic Scholar [semanticscholar.org]
- 5. Distinguishing Multiple CCK Receptor Subtypes: Studies with Guinea Pig Chief Cells and Transfected Human CCK Receptors - PMC [pmc.ncbi.nlm.nih.gov]
Mitigating potential cytotoxicity of Benzotript at high concentrations
Disclaimer: The compound "Benzotript" is not a widely recognized scientific term. The information provided here is based on general principles for mitigating cytotoxicity of small molecule compounds at high concentrations and should be adapted and verified for your specific molecule.
Frequently Asked Questions (FAQs)
Q1: My cells are showing significant toxicity after treatment with high concentrations of this compound. What are the initial troubleshooting steps?
A1: When encountering unexpected cytotoxicity, a systematic approach is crucial.[1][2]
-
Confirm Compound Identity and Purity: Ensure the compound is correct and check for impurities from synthesis or degradation that might be toxic.[2]
-
Assess Solubility: Poor solubility can lead to precipitation, causing physical stress to cells or inaccurate concentrations.[2] Visually inspect your culture wells for any precipitate.
-
Evaluate Solvent Toxicity: The solvent (e.g., DMSO, ethanol) can be toxic at certain concentrations.[1] Run a vehicle control with the same solvent concentration to rule out its contribution to cytotoxicity. It's recommended to keep the final DMSO concentration below 0.5%.
-
Perform a Dose-Response Curve: This will help determine the half-maximal cytotoxic concentration (CC50) and identify a non-toxic working concentration range.
Q2: How can I reduce the cytotoxic effects of this compound without compromising its intended biological activity?
A2: Several strategies can be employed to mitigate cytotoxicity:
-
Optimize Concentration and Exposure Time: The most direct method is to lower the concentration and reduce the incubation time.
-
Adjust Serum Concentration: Serum proteins can bind to small molecules, affecting their availability and toxicity. Experimenting with different serum percentages may reduce cytotoxic effects.
-
Co-treatment with Cytoprotective Agents: Depending on the suspected mechanism of toxicity, co-incubation with agents like antioxidants (e.g., N-acetylcysteine) or pan-caspase inhibitors (e.g., Z-VAD-FMK) may rescue cells from death.
-
Formulation Optimization: Modifying the delivery vehicle or formulation can enhance stability and reduce cytotoxicity. This could involve using stabilizing excipients or delivery systems like liposomes or nanoparticles.
Q3: Could oxidative stress be a contributing factor to the cytotoxicity observed with this compound?
A3: Many small molecules induce cytotoxicity through the generation of reactive oxygen species (ROS), leading to oxidative stress. This can damage cellular components like lipids, proteins, and DNA. You can measure intracellular ROS levels using fluorescent probes to investigate this possibility. If oxidative stress is confirmed, co-treatment with antioxidants may mitigate the toxic effects.
Q4: How can I determine if this compound is inducing apoptosis in my cell line?
A4: Apoptosis, or programmed cell death, can be assessed by several methods:
-
Caspase Activation: A key indicator of apoptosis is the activation of caspases, particularly the executioner caspase-3. You can measure caspase-3 activity using colorimetric or fluorometric assays.
-
Annexin V Staining: Apoptosis involves the externalization of phosphatidylserine on the cell membrane, which can be detected using Annexin V staining followed by flow cytometry.
-
Mitochondrial Membrane Potential: A decrease in mitochondrial membrane potential is an early event in apoptosis and can be measured using assays like the JC-1 assay.
Troubleshooting Guides
Issue 1: High variability in cytotoxicity assay results.
| Potential Cause | Troubleshooting Strategy | Expected Outcome | References |
| Inconsistent cell seeding density | Ensure a uniform cell number is seeded across all wells. Cell confluence can impact drug response. | Reduced well-to-well variability and more consistent data. | |
| Edge effects in multi-well plates | Avoid using the outer wells for experimental samples as they are prone to evaporation. Fill these wells with sterile PBS or media. | Minimized variability due to environmental factors across the plate. | |
| Compound precipitation | Visually inspect wells for precipitate. Improve solubility by optimizing the solvent, using a different formulation, or gentle sonication. | Consistent compound concentration and reduced physical stress on cells. | |
| Variability in cell culture conditions | Standardize cell passage number, seeding density, and media components for all experiments. | Increased reproducibility of experimental results. |
Issue 2: Distinguishing between cytotoxicity and anti-proliferative effects.
| Potential Cause | Troubleshooting Strategy | Expected Outcome | References |
| Assay measures metabolic activity (e.g., MTT) | Assays like MTT measure mitochondrial activity, which can decrease due to metabolic changes without immediate cell death. | A clearer understanding of whether the compound is killing cells or just slowing their growth. | |
| Lack of direct cell death measurement | Use a cytotoxicity assay that directly measures membrane integrity, such as an LDH release assay or a dye exclusion assay (e.g., Trypan Blue, Propidium Iodide). | Direct quantification of cell death, providing a more accurate measure of cytotoxicity. | |
| Cell cycle arrest | Perform cell cycle analysis using flow cytometry to determine if the compound is causing cells to accumulate at a specific phase of the cell cycle. | Identification of cell cycle arrest as a mechanism of action, distinct from direct cytotoxicity. |
Experimental Protocols
Protocol 1: General Cytotoxicity Assessment using MTT Assay
This protocol is for assessing cell viability by measuring the metabolic activity of cells.
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium and incubate for 24 hours to allow for attachment.
-
Compound Preparation: Prepare serial dilutions of this compound in culture medium. Also, prepare a vehicle control with the same final concentrations of the solvent.
-
Treatment: Remove the medium from the wells and add 100 µL of the this compound dilutions. Include vehicle-only wells as a control.
-
Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.
-
Solubilization: Add 100 µL of solubilization solution (e.g., DMSO or 0.01 N HCl in 10% SDS) to each well to dissolve the formazan crystals.
-
Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Calculation: Calculate the percentage of cell viability relative to the vehicle control.
Protocol 2: Co-treatment with an Antioxidant (N-acetylcysteine - NAC)
This protocol can be used to investigate if the cytotoxicity of this compound is mediated by reactive oxygen species (ROS).
-
Cell Seeding: Follow step 1 from the MTT assay protocol.
-
Compound Preparation: Prepare serial dilutions of this compound in culture medium. Prepare a stock solution of NAC in water or PBS.
-
Treatment:
-
Group 1 (this compound alone): Add this compound dilutions to the wells.
-
Group 2 (this compound + NAC): Pre-incubate cells with a non-toxic concentration of NAC (e.g., 1-10 mM) for 1-2 hours before adding the this compound dilutions.
-
Controls: Include vehicle control, NAC alone control, and untreated control.
-
-
Incubation: Incubate for the desired time period.
-
Viability Assessment: Proceed with a cell viability assay (e.g., MTT or LDH release) to determine if NAC co-treatment rescues cells from this compound-induced cytotoxicity.
Data Presentation
Table 1: Hypothetical Cell Viability Data for this compound with and without NAC Co-treatment
| This compound Conc. (µM) | % Cell Viability (this compound alone) | % Cell Viability (this compound + 5mM NAC) |
| 0 (Vehicle Control) | 100 ± 4.5 | 98 ± 3.9 |
| 1 | 95 ± 5.1 | 97 ± 4.2 |
| 10 | 78 ± 6.2 | 92 ± 5.5 |
| 50 | 45 ± 7.8 | 75 ± 6.9 |
| 100 | 21 ± 4.3 | 58 ± 8.1 |
| 200 | 8 ± 2.1 | 35 ± 5.4 |
Data are represented as mean ± standard deviation.
Visualizations
References
Validation & Comparative
A Comparative Analysis of Benzotript and Proglumide as CCK Receptor Antagonists
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the efficacy of two prominent cholecystokinin (CCK) receptor antagonists: benzotript and proglumide. The information presented is collated from various experimental studies to offer a comprehensive overview for researchers and professionals in the field of drug development. This document summarizes quantitative data, outlines detailed experimental methodologies, and visualizes the relevant signaling pathways.
Quantitative Comparison of Efficacy
The antagonistic potency of this compound and proglumide at CCK receptors has been evaluated in numerous studies. The following tables summarize key quantitative data, including inhibitory constants (Ki) and half-maximal inhibitory concentrations (IC50), to provide a clear comparison of their efficacy. It is important to note that absolute values can vary between studies due to different experimental conditions.
Table 1: Antagonist Affinity (Ki) at CCK Receptor Subtypes
| Antagonist | Receptor Subtype | Test System | Ki (nM) |
| This compound | CCK-A | Guinea pig pancreatic acini | ~48,000 |
| CCK-B | Guinea pig brain membranes | ~48,000 | |
| Proglumide | CCK-A / CCK-B (non-selective) | Guinea pig pancreatic acini / brain membranes | ~1,000,000 |
Note: Lower Ki values indicate higher binding affinity.
Table 2: Inhibition of CCK-Stimulated Biological Effects (IC50)
| Antagonist | Biological Effect | Test System | IC50 (µM) |
| This compound | Inhibition of CCK-8 binding | Rat brain sections | ~48 |
| Proglumide | Inhibition of CCK-8 binding | Rat pancreatic islets | 800 |
| Inhibition of CCK-stimulated amylase release | Mouse pancreatic acini | 300 - 10,000 |
Note: Lower IC50 values indicate greater potency in inhibiting the biological effect.
Experimental Protocols
The following are detailed methodologies for key experiments commonly used to assess the efficacy of CCK antagonists like this compound and proglumide.
CCK Receptor Binding Assay (Competitive Radioligand Binding)
This assay determines the affinity of a compound for CCK receptors by measuring its ability to compete with a radiolabeled ligand for binding to the receptor.
Objective: To determine the inhibitory constant (Ki) of this compound and proglumide for CCK-A and CCK-B receptors.
Materials:
-
Membrane preparations from tissues or cells expressing CCK-A or CCK-B receptors (e.g., guinea pig pancreas for CCK-A, guinea pig brain for CCK-B).
-
Radiolabeled CCK analog (e.g., ¹²⁵I-CCK-8).
-
Unlabeled CCK-8 (for determining non-specific binding).
-
Test compounds (this compound, proglumide).
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing 5 mM MgCl₂, 1 mM EGTA, and 0.1% BSA).
-
Glass fiber filters.
-
Filtration apparatus.
-
Scintillation counter.
Procedure:
-
Membrane Preparation: Homogenize the tissue or cells in ice-cold buffer and centrifuge to pellet the membranes. Wash the pellet and resuspend in assay buffer. Determine the protein concentration.
-
Assay Setup: In a 96-well plate, add the following to each well:
-
Membrane preparation (typically 50-100 µg of protein).
-
A fixed concentration of radiolabeled CCK analog (e.g., 25 pM ¹²⁵I-CCK-8).
-
Varying concentrations of the unlabeled test compound (this compound or proglumide) or unlabeled CCK-8 (for the standard curve).
-
For total binding, add assay buffer instead of a competitor.
-
For non-specific binding, add a high concentration of unlabeled CCK-8 (e.g., 1 µM).
-
-
Incubation: Incubate the plate at a specific temperature (e.g., 37°C) for a defined period (e.g., 30-60 minutes) to reach binding equilibrium.
-
Filtration: Rapidly filter the contents of each well through glass fiber filters using a filtration apparatus. This separates the receptor-bound radioligand from the free radioligand.
-
Washing: Wash the filters with ice-cold assay buffer to remove any non-specifically bound radioligand.
-
Counting: Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.
-
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the logarithm of the competitor concentration.
-
Determine the IC50 value (the concentration of the competitor that inhibits 50% of the specific binding of the radioligand).
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
CCK-Stimulated Amylase Secretion Assay
This functional assay measures the ability of a CCK antagonist to inhibit the physiological response (amylase secretion) to CCK stimulation in pancreatic acinar cells.
Objective: To determine the potency of this compound and proglumide in antagonizing CCK-induced amylase release.
Materials:
-
Isolated pancreatic acini from guinea pig or rat.
-
Krebs-Ringer bicarbonate (KRB) buffer, gassed with 95% O₂/5% CO₂.
-
CCK-8.
-
Test compounds (this compound, proglumide).
-
Amylase substrate (e.g., Phadebas tablets).
-
Spectrophotometer.
Procedure:
-
Isolation of Pancreatic Acini:
-
Euthanize the animal and surgically remove the pancreas.
-
Inject the pancreas with a collagenase solution to digest the connective tissue.
-
Mechanically disperse the tissue by gentle pipetting to release the acini.
-
Filter the cell suspension to remove undigested tissue.
-
Wash the acini by centrifugation and resuspend in KRB buffer.
-
-
Pre-incubation: Pre-incubate the acini with varying concentrations of the antagonist (this compound or proglumide) or buffer (control) for a specific time (e.g., 15 minutes) at 37°C.
-
Stimulation: Add a submaximal concentration of CCK-8 (e.g., 100 pM) to the acini suspension and incubate for a further period (e.g., 30 minutes) at 37°C.
-
Sample Collection: Centrifuge the samples to separate the acini from the supernatant. Collect the supernatant, which contains the secreted amylase.
-
Amylase Assay:
-
Determine the amylase activity in the supernatant using a commercially available kit or a standard method. For example, using Phadebas tablets, the amylase in the sample will hydrolyze the starch, releasing a blue dye.
-
Measure the absorbance of the resulting solution at a specific wavelength (e.g., 620 nm).
-
Also, measure the total amylase content in a separate aliquot of the acini suspension that has been lysed.
-
-
Data Analysis:
-
Express the amylase secretion as a percentage of the total amylase content.
-
Plot the percentage of amylase release against the concentration of the antagonist.
-
Determine the IC50 value, which is the concentration of the antagonist that causes a 50% reduction in the CCK-stimulated amylase secretion.
-
Signaling Pathways and Experimental Workflow
The following diagrams illustrate the key signaling pathways activated by CCK receptors and a typical experimental workflow for evaluating CCK antagonists.
Caption: CCK Receptor Signaling Pathway.
Caption: Experimental Workflow for Antagonist Evaluation.
Unraveling the Mechanism of Action of Benzotript: A Comparative Cross-Validation in Diverse Model Systems
For Immediate Release
This comprehensive guide provides a detailed comparison of Benzotript, a non-selective cholecystokinin (CCK) receptor antagonist, with other key alternatives. Designed for researchers, scientists, and drug development professionals, this document objectively evaluates the performance of this compound, supported by experimental data, to elucidate its mechanism of action across different model systems.
Introduction to this compound and Cholecystokinin Receptor Antagonism
This compound is a tryptophan derivative that acts as a competitive antagonist at both CCK-A and CCK-B receptor subtypes.[1] Cholecystokinin (CCK) is a crucial peptide hormone in the gastrointestinal system and a neurotransmitter in the central nervous system.[2] It regulates processes such as pancreatic enzyme secretion, gallbladder contraction, gastric acid secretion, and satiety.[1][2] By blocking CCK receptors, antagonists like this compound can modulate these physiological functions, offering therapeutic potential for various disorders.[1]
This guide compares this compound with proglumide, another non-selective CCK antagonist, and two selective antagonists: lorglumide (CCK-A selective) and devazepide (CCK-A selective).
Comparative Performance Data
The following tables summarize the quantitative data on the potency of this compound and its alternatives in various experimental models. It is important to note that direct comparative studies across all compounds in a single model system are limited; therefore, the data presented is compiled from multiple sources, and experimental conditions may vary.
Table 1: Inhibitory Potency (IC50) of CCK Receptor Antagonists on Gastric Acid Secretion Model
| Compound | Model System | Parameter Measured | IC50 |
| This compound | Isolated Rabbit Gastric Parietal Cells | Inhibition of Basal Aminopyrine Accumulation | 1 x 10⁻³ M |
| Proglumide | Isolated Rabbit Gastric Parietal Cells | Inhibition of Basal Aminopyrine Accumulation | 1 x 10⁻² M |
Table 2: Potency of CCK Receptor Antagonists in Pancreatic Acini and Other Models
| Compound | Receptor Selectivity | Model System | Parameter Measured | IC50 / Ki |
| This compound | Non-selective | Guinea Pig Pancreatic Acini | Inhibition of CCK-stimulated amylase secretion | Not explicitly quantified in direct comparison |
| Proglumide | Non-selective | Guinea Pig Pancreatic Acini | Inhibition of CCK-stimulated amylase secretion | Not explicitly quantified in direct comparison |
| Lorglumide | CCK-A selective | Not Specified | CCK-A Receptor Binding | IC50: 84 nM |
| Devazepide | CCK-A selective | Rat Pancreatic CCK Receptors | Receptor Binding | IC50: 81 pM |
| Devazepide | CCK-A selective | Bovine Gallbladder CCK Receptors | Receptor Binding | IC50: 45 pM |
| Devazepide | CCK-A selective | Guinea Pig Brain CCK Receptors | Receptor Binding | IC50: 245 nM |
Mechanism of Action and Signaling Pathways
CCK receptors are G-protein coupled receptors (GPCRs). Upon binding of CCK, the receptor activates a Gq protein, which in turn stimulates phospholipase C (PLC). PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the endoplasmic reticulum, leading to the release of stored calcium into the cytoplasm. This increase in intracellular calcium, along with DAG-mediated activation of protein kinase C (PKC), triggers downstream cellular responses such as enzyme secretion.
This compound, as a non-selective antagonist, blocks the binding of CCK to both CCK-A and CCK-B receptors, thereby inhibiting this signaling cascade.
Caption: CCK Receptor Signaling Pathway and this compound's Point of Action.
Experimental Workflows and Methodologies
The data presented in this guide are derived from established experimental protocols. Below are representative workflows for key assays used to characterize CCK receptor antagonists.
Caption: Standard Experimental Workflows for CCK Antagonist Characterization.
Detailed Experimental Protocols
1. Competitive Receptor Binding Assay
-
Objective: To determine the affinity of a compound for the CCK receptor.
-
Methodology:
-
Membrane Preparation: Homogenize tissues (e.g., pancreas, brain) known to express CCK receptors in a suitable buffer and centrifuge to isolate the membrane fraction.
-
Incubation: Incubate the prepared membranes with a constant concentration of a radiolabeled CCK analog (e.g., ¹²⁵I-Bolton-Hunter labeled CCK-8) and varying concentrations of the unlabeled antagonist (this compound or alternatives).
-
Separation: After incubation, rapidly filter the mixture through glass fiber filters to separate the receptor-bound radioligand from the free radioligand.
-
Detection: Quantify the radioactivity retained on the filters using a gamma counter.
-
Data Analysis: Plot the percentage of specific binding against the logarithm of the antagonist concentration. The IC50 value (the concentration of antagonist that inhibits 50% of the specific binding of the radioligand) is then determined by non-linear regression analysis. The Ki (inhibitory constant) can be calculated from the IC50 using the Cheng-Prusoff equation.
-
2. CCK-Stimulated Amylase Release from Pancreatic Acini
-
Objective: To assess the functional antagonism of CCK-induced enzyme secretion.
-
Methodology:
-
Acinar Preparation: Isolate pancreatic acini from guinea pigs or rats by collagenase digestion of the pancreas.
-
Pre-incubation: Pre-incubate the dispersed acini in a physiological buffer with various concentrations of this compound or the alternative antagonists.
-
Stimulation: Add a submaximal concentration of CCK to stimulate amylase secretion.
-
Sample Collection: At specific time points, centrifuge the acinar suspension to pellet the cells and collect the supernatant.
-
Amylase Assay: Measure the amylase activity in the supernatant using a spectrophotometric assay.
-
Data Analysis: Express the results as a percentage of the maximal CCK-stimulated amylase release and determine the concentration of the antagonist required to inhibit the CCK effect by 50%.
-
3. Measurement of Intracellular Calcium Mobilization
-
Objective: To investigate the effect of antagonists on the CCK-induced intracellular calcium signal.
-
Methodology:
-
Cell Loading: Incubate isolated pancreatic acinar cells with a fluorescent calcium indicator dye, such as Fura-2 AM, which can enter the cells and is cleaved to the active, membrane-impermeant form.
-
Antagonist Application: Add this compound or the alternative compounds to the loaded cells.
-
Stimulation: Stimulate the cells with CCK.
-
Imaging: Use a fluorescence microscope equipped with a ratiometric imaging system to monitor the changes in fluorescence intensity at different excitation wavelengths.
-
Data Analysis: The ratio of the fluorescence intensities is used to calculate the intracellular free calcium concentration. The inhibitory effect of the antagonist is determined by the reduction in the peak calcium response to CCK.
-
Conclusion
This compound is a non-selective CCK receptor antagonist that effectively inhibits CCK-mediated signaling pathways in various model systems, including gastric parietal cells and pancreatic acini. While direct comparative data with selective antagonists like lorglumide and devazepide is sparse, the available evidence indicates that this compound and proglumide are less potent than the newer, more selective agents. The choice of antagonist for research or therapeutic development will depend on the desired selectivity and the specific biological question being addressed. The experimental protocols and signaling pathway information provided in this guide offer a solid foundation for further investigation into the mechanism of action of this compound and other CCK receptor modulators.
References
A Comparative Analysis of Benzotript and Selective CCK Receptor Antagonists: A Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparative analysis of the non-selective cholecystokinin (CCK) receptor antagonist, Benzotript, against selective antagonists for the CCK1 and CCK2 receptor subtypes. This document summarizes key performance data from various experimental models, details the methodologies of these experiments, and visualizes the underlying biological pathways and experimental workflows.
Introduction to CCK Receptor Antagonists
Cholecystokinin (CCK) is a peptide hormone and neurotransmitter that exerts its physiological effects through two main G-protein coupled receptors: CCK1 (formerly CCK-A) and CCK2 (formerly CCK-B). The CCK1 receptor is predominantly found in the periphery, particularly in the gallbladder, pancreas, and gastrointestinal (GI) tract, where it regulates digestion, satiety, and GI motility. The CCK2 receptor is abundant in the central nervous system, especially the brain, and is implicated in anxiety, panic disorders, and memory, as well as in the regulation of gastric acid secretion.
This compound is a tryptophan derivative that acts as a non-selective competitive antagonist for both CCK1 and CCK2 receptors. In contrast, compounds like Devazepide and L-365,260 have been developed to exhibit high selectivity for the CCK1 and CCK2 receptors, respectively. This guide will compare the pharmacological profiles of this compound with these selective antagonists, providing a basis for their application in research and drug development.
Comparative Pharmacological Data
The following tables summarize the binding affinities of this compound, the selective CCK1 antagonist Devazepide, and the selective CCK2 antagonist L-365,260 for the CCK1 and CCK2 receptors. The data, presented as inhibition constants (Ki) or half-maximal inhibitory concentrations (IC50), are compiled from various radioligand binding assays. It is important to note that direct comparison of absolute values across different studies should be done with caution due to variations in experimental conditions.
| Compound | Receptor Subtype | Binding Affinity (Ki/IC50, nM) | Selectivity |
| This compound | CCK1 | Variable, generally in the µM range | Non-selective |
| CCK2 | Variable, generally in the µM range | ||
| Devazepide | CCK1 | 0.08 - 4 | Highly selective for CCK1 |
| CCK2 | 245 - 280 | ||
| L-365,260 | CCK1 | ~280 | Highly selective for CCK2[1] |
| CCK2 | 2 - 7.3[1][2] |
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below to allow for replication and further investigation.
Radioligand Receptor Binding Assay
This assay is used to determine the binding affinity of a compound for a specific receptor.
Objective: To quantify the affinity (Ki or IC50) of this compound, Devazepide, and L-365,260 for CCK1 and CCK2 receptors.
Materials:
-
Membrane preparations from cells expressing human CCK1 or CCK2 receptors.
-
Radioligand (e.g., [3H]L-364,718 for CCK1, [3H]L-365,260 or [125I]CCK-8 for CCK2).
-
Test compounds (this compound, Devazepide, L-365,260).
-
Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing 5 mM MgCl2, 0.1% BSA).
-
Wash buffer (e.g., ice-cold 50 mM Tris-HCl, pH 7.4).
-
Glass fiber filters.
-
Scintillation fluid and a scintillation counter.
Procedure:
-
Incubation: In a 96-well plate, combine the receptor membrane preparation, a fixed concentration of the radioligand, and varying concentrations of the unlabeled test compound.
-
Equilibration: Incubate the mixture at a specific temperature (e.g., 25°C) for a defined period (e.g., 60-90 minutes) to allow binding to reach equilibrium.
-
Separation of Bound and Free Ligand: Rapidly filter the incubation mixture through glass fiber filters using a cell harvester. This traps the receptor-bound radioligand on the filter while the unbound radioligand passes through.
-
Washing: Wash the filters multiple times with ice-cold wash buffer to remove any non-specifically bound radioligand.
-
Quantification: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.
-
Data Analysis: Determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50). The Ki value can then be calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
In Vivo Model: Elevated Plus-Maze (EPM) Test for Anxiety
The EPM is a widely used behavioral assay to assess anxiety-like behavior in rodents.[3][4]
Objective: To compare the anxiolytic or anxiogenic effects of this compound and selective CCK receptor antagonists.
Apparatus:
-
A plus-shaped maze elevated from the floor, with two open arms and two arms enclosed by high walls.
Procedure:
-
Habituation: Acclimate the animals (rats or mice) to the testing room for at least one hour before the experiment.
-
Drug Administration: Administer the test compound (this compound, Devazepide, or L-365,260) or vehicle to the animals at a specified time before the test (e.g., 30 minutes for intraperitoneal injection).
-
Test: Place the animal in the center of the maze, facing an open arm.
-
Observation: Allow the animal to explore the maze for a set period, typically 5 minutes. Record the number of entries into and the time spent in the open and closed arms using a video tracking system.
-
Data Analysis: Calculate the percentage of time spent in the open arms [(time in open arms / total time) x 100] and the percentage of open arm entries [(entries into open arms / total entries) x 100]. An increase in these parameters is indicative of an anxiolytic effect.
In Vivo Model: Gastric Emptying Assay
This assay measures the rate at which a test meal is emptied from the stomach.
Objective: To compare the effects of this compound and selective CCK receptor antagonists on gastric motility.
Materials:
-
Test meal containing a non-absorbable marker (e.g., phenol red in a glucose solution).
-
Test compounds (this compound, Devazepide, L-365,260).
-
Spectrophotometer.
Procedure:
-
Fasting: Fast the animals (e.g., rats) overnight but allow access to water.
-
Drug Administration: Administer the test compound or vehicle.
-
Test Meal Administration: After a set time, administer a fixed volume of the phenol red-containing test meal via oral gavage.
-
Euthanasia and Stomach Removal: At a predetermined time after the test meal (e.g., 20 minutes), euthanize the animal and surgically remove the stomach.
-
Phenol Red Extraction: Homogenize the stomach in a known volume of alkaline solution to extract the phenol red.
-
Quantification: Centrifuge the homogenate and measure the absorbance of the supernatant at 560 nm using a spectrophotometer.
-
Data Analysis: Calculate the amount of phenol red remaining in the stomach compared to a control group that received the test meal and was euthanized immediately. The percentage of gastric emptying is calculated as: [1 - (amount of phenol red in test group stomach / average amount of phenol red in control group stomach)] x 100. A decrease in this percentage indicates delayed gastric emptying.
Signaling Pathways and Experimental Workflow Visualization
The following diagrams, created using the DOT language for Graphviz, illustrate the key signaling pathways of CCK receptors and a typical experimental workflow for comparing these antagonists.
Caption: CCK1 and CCK2 receptor signaling pathways.
Caption: Experimental workflow for comparing CCK antagonists.
Conclusion
This guide provides a comparative overview of the non-selective CCK antagonist this compound and the selective antagonists Devazepide (CCK1) and L-365,260 (CCK2). The choice of antagonist for research or therapeutic development will depend on the specific application and the desired receptor target engagement. This compound may be useful for studying the combined effects of blocking both CCK receptor subtypes, while Devazepide and L-365,260 are invaluable tools for dissecting the specific roles of the CCK1 and CCK2 receptors in various physiological and pathological processes. The provided experimental protocols and visualizations serve as a foundation for further investigation into the pharmacology of these important compounds.
References
A Tale of Two Tryptophans: A Comparative Guide to Benzotript and Newer Derivatives in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
L-tryptophan, an essential amino acid, has served as a foundational scaffold for a diverse array of therapeutic agents. This guide provides a head-to-head comparison of an early derivative, Benzotript, with the newer generation of tryptophan-based compounds, primarily focusing on their distinct mechanisms of action, therapeutic targets, and the experimental data that define their performance. While a direct functional comparison is challenging due to their divergent biological roles, this document serves to juxtapose their properties, offering insights into the evolution of tryptophan-based drug design.
Section 1: Overview of this compound and Newer Tryptophan Derivatives
This compound , chemically N-(p-chlorobenzoyl)-L-tryptophan, was developed as a competitive and non-selective cholecystokinin (CCK) receptor antagonist.[1][2] Its primary investigated application was as a muscle relaxant and an inhibitor of gastric secretion, though it was never commercially marketed.[1]
Newer Tryptophan Derivatives have largely emerged in the field of immuno-oncology as inhibitors of the enzyme Indoleamine 2,3-dioxygenase 1 (IDO1).[3][4] IDO1 is a key metabolic enzyme that suppresses the immune system by depleting tryptophan and generating immunosuppressive metabolites, collectively known as kynurenines. By inhibiting IDO1, these newer derivatives aim to restore anti-tumor immunity.
Section 2: Mechanism of Action and Signaling Pathways
The fundamental difference between this compound and the newer tryptophan derivatives lies in their molecular targets. This compound acts as a receptor antagonist, physically blocking the binding of the natural ligand, cholecystokinin, to its receptor. This action modulates downstream signaling related to gastrointestinal function.
In contrast, newer derivatives act as enzyme inhibitors. They typically bind to the active site of the IDO1 enzyme, preventing the catalytic conversion of tryptophan to N-formylkynurenine, the first and rate-limiting step in the kynurenine pathway. This inhibition is crucial for preventing tumor immune escape.
Section 3: Quantitative Performance Data
Quantitative data for this compound is sparse in modern literature, reflecting its status as an older, unmarketed compound. Early studies focused on its ability to inhibit cholecystokinin-stimulated effects. In contrast, the development of newer tryptophan derivatives as IDO1 inhibitors has been accompanied by extensive quantitative analysis, typically reported as IC₅₀ (half-maximal inhibitory concentration) or Kᵢ (inhibition constant) values.
Table 1: Profile of this compound
| Compound | Target | Mechanism | Primary Investigated Use |
| This compound | Cholecystokinin (CCK) Receptor | Receptor Antagonist | Gastric secretion inhibitor |
Table 2: Comparative Inhibitory Activity of Newer Tryptophan Derivatives against IDO1
| Compound | Derivative Type | IDO1 Kᵢ (μM) | IDO1 Cellular EC₅₀ (μM) | Notes |
| L-1-Methyltryptophan (L-1MT) | Tryptophan Analogue | 19 - 53 | - | A widely used, moderately active reference compound. |
| D-1-Methyltryptophan (Indoximod) | Tryptophan Analogue | 34 (for D,L mix) | - | More active for IDO2; used in preclinical studies. |
| Methyl-thiohydantoin-tryptophan (MTH-trp) | Indole Derivative | 11.6 | 12.85 | Showed greater potency than 1-MT in cell-based assays. |
| Epacadostat (Non-tryptophan derivative) | N-hydroxyamidine | 0.072 (IC₅₀) | 0.0071 (IC₅₀) | A potent clinical candidate shown for comparison. |
| BMS-986205 (Non-tryptophan derivative) | Imidazothiazole | - | - | A clinical candidate with a distinct binding mechanism. |
Note: Data for non-tryptophan derivatives Epacadostat and BMS-986205 are included to provide context on the potency of clinical-stage IDO1 inhibitors.
Section 4: Key Experimental Protocols
The evaluation of newer tryptophan derivatives relies heavily on robust enzymatic and cellular assays to determine their inhibitory potential against IDO1.
Protocol: Cellular IDO1 Inhibition Assay
This protocol outlines a common method for assessing a compound's ability to inhibit IDO1 activity in a cellular context.
Objective: To measure the concentration of kynurenine produced by IDO1-expressing cells in the presence of varying concentrations of an inhibitor.
Materials:
-
IDO1-expressing cancer cell line (e.g., SKOV-3).
-
Cell culture medium and supplements.
-
Interferon-gamma (IFNγ) for IDO1 induction.
-
Test compounds (tryptophan derivatives).
-
96-well cell culture plates.
-
Reagents for kynurenine detection (e.g., using a spectrophotometer at ~321 nm or a fluorogenic developer).
Detailed Procedure:
-
Cell Plating: Seed SKOV-3 cells at a density of 3 x 10⁴ cells per well in a 96-well plate and incubate overnight to allow for cell attachment.
-
IDO1 Induction: The following day, add IFNγ to the cell culture medium to a final concentration of 100 ng/mL to induce the expression of the IDO1 enzyme. Incubate for 24 hours at 37°C and 5% CO₂.
-
Compound Addition: Prepare serial dilutions of the test tryptophan derivatives. Remove the IFNγ-containing medium and add fresh medium containing the various concentrations of the test compounds. Include a "no inhibitor" positive control and a "no cells" background control.
-
Incubation: Incubate the plate for an appropriate time (e.g., 48-72 hours) to allow for tryptophan metabolism.
-
Kynurenine Quantification: After incubation, carefully collect the cell supernatant. The concentration of kynurenine, the product of the IDO1 reaction, can be measured. A common method involves measuring the absorbance of kynurenine at approximately 321 nm. Alternatively, a fluorogenic developer can be used that reacts with N-formylkynurenine to produce a highly fluorescent product.
-
Data Analysis: A standard curve using known concentrations of kynurenine is used to determine the kynurenine concentrations in the test samples. The results are then plotted as a dose-response curve (percent inhibition vs. compound concentration) to calculate the IC₅₀ value.
Section 5: Conclusion and Future Outlook
The comparison between this compound and newer tryptophan derivatives illustrates a significant shift in drug discovery focus, moving from receptor modulation for gastrointestinal applications to enzyme inhibition for cancer immunotherapy.
-
This compound represents an early exploration of tryptophan's utility as a chemical scaffold, targeting the well-defined CCK receptor system. While not commercially successful, its development provided valuable insights into this class of antagonists.
-
Newer Tryptophan Derivatives are at the forefront of modern cancer research. The focus on inhibiting IDO1 highlights a more nuanced understanding of the tumor microenvironment and the critical role of metabolic pathways in immune regulation. Although many early tryptophan analogues showed only moderate activity, they paved the way for the discovery of more potent, structurally diverse inhibitors that have advanced to clinical trials.
For researchers and drug development professionals, the evolution from this compound to the current landscape of IDO1 inhibitors underscores the enduring versatility of the tryptophan molecule. Future research will likely continue to uncover novel biological targets and therapeutic applications for this essential amino acid and its derivatives.
References
Unveiling the Efficacy of Benzotript in Halting Gastrin-Stimulated Cell Proliferation: A Comparative Analysis
For Immediate Release
A deep dive into the capabilities of Benzotript as a formidable antagonist to gastrin-induced cellular growth, this guide offers a comparative analysis with other key market alternatives. Supported by robust experimental data and detailed protocols, this document serves as a critical resource for researchers, scientists, and professionals in the field of drug development.
Gastrin, a primary regulator of gastric acid secretion, has been increasingly implicated as a significant factor in the proliferation of various cancer cells, particularly in gastrointestinal cancers. The development of antagonists that can effectively block the proliferative signals initiated by gastrin is a pivotal area of research in oncology. This compound, a non-selective cholecystokinin (CCK) receptor antagonist, has emerged as a compound of interest for its potential to inhibit gastrin-stimulated cell growth. This guide provides a comprehensive validation of this compound's role, comparing its performance with other notable gastrin/CCK receptor antagonists.
Comparative Efficacy of Gastrin Receptor Antagonists
The effectiveness of this compound and its alternatives in blocking gastrin-related cellular responses has been evaluated in several studies. The following tables summarize the available quantitative data, primarily focusing on the half-maximal inhibitory concentration (IC50) required to counteract gastrin-stimulated effects.
| Compound | Target Cell/System | Inhibitory Effect | IC50 Value |
| This compound | Isolated Rabbit Gastric Parietal Cells | Inhibition of Basal Acid Secretion | 1 x 10⁻³ M[1] |
| Proglumide | Isolated Rabbit Gastric Parietal Cells | Inhibition of Basal Acid Secretion | 1 x 10⁻² M[1] |
| Proglumide | AR42J Rat Pancreatic Tumor Cells | Inhibition of Gastrin-Stimulated Growth | ≤ 10⁻³ M[2] |
| Lorglumide | AR42J Rat Pancreatic Tumor Cells | Inhibition of Gastrin-Stimulated Growth | 4 x 10⁻⁶ M[2] |
Note: While the data for this compound and Proglumide on acid secretion provides an indication of their gastrin receptor antagonism, direct comparative data on their antiproliferative IC50 values is limited. The data for Proglumide and Lorglumide on a pancreatic tumor cell line offers a more direct comparison of their antiproliferative potential.
Delving into the Mechanism: The Gastrin Signaling Pathway
Gastrin exerts its proliferative effects primarily through the cholecystokinin B (CCK2) receptor, a G-protein coupled receptor. Upon binding, a signaling cascade is initiated, leading to the activation of downstream pathways crucial for cell growth and survival, most notably the mitogen-activated protein kinase (MAPK/ERK) pathway. This compound and its counterparts act by competitively binding to the CCK2 receptor, thereby blocking the initial step of this proliferative signal.
Caption: Gastrin-stimulated proliferation pathway and the inhibitory action of this compound.
Experimental Protocols for Validation
To rigorously assess the efficacy of this compound and its alternatives, standardized experimental protocols are essential. Below are detailed methodologies for key assays used to quantify cell proliferation and signaling pathway activation.
Cell Proliferation Assays
1. MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability and proliferation.
-
Cell Seeding: Plate cancer cells (e.g., AGS, HT-29) in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.
-
Starvation: Replace the growth medium with a serum-free medium and incubate for 12-24 hours to synchronize the cells in a quiescent state.
-
Treatment: Treat the cells with varying concentrations of gastrin (e.g., 10⁻¹⁰ to 10⁻⁷ M) in the presence or absence of different concentrations of this compound or alternative antagonists. Include control wells with no treatment and wells with antagonist alone.
-
Incubation: Incubate the plates for 24-72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measurement: Measure the absorbance at 570 nm using a microplate reader. The intensity of the purple color is proportional to the number of viable cells.
2. BrdU (Bromodeoxyuridine) Incorporation Assay
This assay directly measures DNA synthesis, providing a more specific assessment of cell proliferation.
-
Cell Seeding and Treatment: Follow the same initial steps as the MTT assay for cell seeding, starvation, and treatment.
-
BrdU Labeling: Two to four hours before the end of the treatment incubation period, add BrdU labeling solution to each well to a final concentration of 10 µM.
-
Fixation and Denaturation: After incubation, remove the labeling medium, and fix the cells with a fixing/denaturing solution for 30 minutes at room temperature.
-
Antibody Incubation: Wash the cells and add a BrdU-specific antibody conjugated to a detection enzyme (e.g., peroxidase). Incubate for 1-2 hours.
-
Substrate Addition: After washing, add the enzyme substrate and incubate until a color change is observed.
-
Measurement: Stop the reaction and measure the absorbance at the appropriate wavelength. The absorbance is directly proportional to the amount of BrdU incorporated into the DNA.
Caption: Workflow for MTT and BrdU cell proliferation assays.
Signaling Pathway Activation Assays
1. Intracellular Calcium Mobilization Assay
This assay measures the increase in intracellular calcium concentration, an early event in the gastrin signaling cascade.
-
Cell Loading: Plate cells on glass coverslips or in a 96-well black-walled plate. Load the cells with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM) for 30-60 minutes at 37°C.
-
Washing: Wash the cells with a calcium-free buffer to remove excess dye.
-
Baseline Measurement: Measure the baseline fluorescence intensity using a fluorescence microscope or a plate reader.
-
Stimulation and Measurement: Add gastrin to the cells and immediately begin recording the fluorescence intensity over time. For antagonist studies, pre-incubate the cells with this compound or an alternative before adding gastrin.
-
Analysis: The change in fluorescence intensity reflects the change in intracellular calcium concentration.
2. Western Blot for ERK Phosphorylation
This technique is used to detect the phosphorylation (activation) of ERK, a key downstream kinase in the gastrin signaling pathway.
-
Cell Treatment: Plate cells and treat with gastrin +/- antagonists as described for the proliferation assays.
-
Cell Lysis: After a short incubation period (e.g., 5-30 minutes), lyse the cells in a radioimmunoprecipitation assay (RIPA) buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the cell lysates using a protein assay (e.g., BCA assay).
-
SDS-PAGE and Transfer: Separate the proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transfer them to a polyvinylidene difluoride (PVDF) membrane.
-
Antibody Incubation: Block the membrane and then incubate with a primary antibody specific for phosphorylated ERK (p-ERK). Subsequently, incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Normalization: Strip the membrane and re-probe with an antibody for total ERK to normalize for protein loading.
Caption: Workflows for signaling pathway activation assays.
Conclusion
The available data suggests that this compound is a potent inhibitor of gastrin-mediated cellular responses. While direct comparative studies on its antiproliferative effects are not abundant, its efficacy in blocking gastrin-induced acid secretion, a related physiological process, is notable. When compared to Proglumide, this compound demonstrates a lower IC50 for this effect, indicating higher potency. However, compounds like Lorglumide show significantly greater potency in directly inhibiting gastrin-stimulated cancer cell growth. Further head-to-head studies employing the standardized protocols outlined in this guide are crucial to definitively establish the position of this compound within the landscape of gastrin/CCK receptor antagonists for anti-cancer therapy. The detailed methodologies and pathway diagrams provided herein offer a robust framework for conducting such validation studies.
References
- 1. Evidence that proglumide and this compound antagonize secretagogue stimulation of isolated gastric parietal cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Inhibition of gastrin-stimulated growth of gastrointestinal tumour cells by octreotide and the gastrin/cholecystokinin receptor antagonists, proglumide and lorglumide - PubMed [pubmed.ncbi.nlm.nih.gov]
Assessing the Reproducibility of Published Data on Benzotript: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of published data on Benzotript, a non-selective cholecystokinin (CCK) receptor antagonist. By objectively comparing its performance with alternative compounds and presenting supporting experimental data, this document aims to assist researchers in assessing the reproducibility of findings related to this compound.
I. Overview of this compound and Alternatives
This compound acts as a competitive antagonist at both CCK-A (CCK1) and CCK-B (CCK2) receptors, inhibiting the physiological effects of cholecystokinin.[1][2] Its primary areas of investigation have been in the regulation of gastric acid and pancreatic enzyme secretion. For a comprehensive assessment, this guide compares this compound with the following compounds:
-
Proglumide: Another non-selective CCK receptor antagonist, often used as a reference compound in studies involving this compound.[1][3][4]
-
Lorglumide and Devazepide: Potent and selective antagonists for the CCK-A receptor, providing a benchmark for subtype-specific effects.
II. Comparative Quantitative Data
The following tables summarize the available quantitative data for this compound and its alternatives from published studies. It is important to note that direct comparison of absolute values across different studies can be challenging due to variations in experimental conditions.
Table 1: Inhibition of Gastric Acid Secretion
| Compound | Assay System | Measurement | IC50 Value | Citation(s) |
| This compound | Isolated rabbit gastric parietal cells | Inhibition of basal [14C]aminopyrine accumulation | 1 x 10⁻³ M | |
| Proglumide | Isolated rabbit gastric parietal cells | Inhibition of basal [14C]aminopyrine accumulation | 1 x 10⁻² M |
Table 2: Antagonism at CCK Receptors
| Compound | Receptor Target | Assay System | Measurement | pKB / pA2 Value | Citation(s) |
| Devazepide | CCK-A | Guinea-pig gall bladder | Antagonism of CCK-8 induced contraction | 9.98 (pKB) | |
| Lorglumide | CCK-A | Guinea-pig gall bladder | Antagonism of CCK-8 induced contraction | 7.59 (pKB) |
III. Experimental Protocols
An assessment of reproducibility requires a thorough understanding of the methodologies employed. Below are summaries of the key experimental protocols cited in this guide. The level of detail is contingent on the information provided in the source publications.
A. Inhibition of Gastric Acid Secretion Assay
Principle: This assay indirectly measures gastric acid secretion by quantifying the accumulation of a weak base, [14C]aminopyrine, in the acidic compartments of isolated gastric parietal cells.
Summarized Protocol:
-
Isolation of Parietal Cells: Gastric fundic parietal cells are isolated from rabbits.
-
Incubation: The isolated cells are incubated with the test compound (this compound or proglumide) at various concentrations.
-
Stimulation (if applicable): For stimulated secretion, a secretagogue like histamine or gastrin would be added. The cited data is for basal (unstimulated) secretion.
-
Radiolabeling: [14C]aminopyrine is added to the cell suspension.
-
Quantification: After incubation, the cells are separated from the medium, and the amount of radioactivity accumulated within the cells is measured using liquid scintillation counting.
-
Data Analysis: The concentration of the antagonist that inhibits 50% of the basal aminopyrine accumulation (IC50) is calculated.
B. Pancreatic Amylase Secretion Assay
Principle: This assay measures the amount of amylase released from isolated pancreatic acini in response to secretagogues and the inhibitory effect of antagonists.
Summarized Protocol:
-
Isolation of Pancreatic Acini: Dispersed pancreatic acini are prepared from guinea pig or rat pancreas through enzymatic digestion.
-
Pre-incubation: The acini are pre-incubated with the CCK receptor antagonist (e.g., this compound) at various concentrations.
-
Stimulation: A CCK analog (e.g., CCK-8) is added to stimulate amylase secretion.
-
Incubation: The acini are incubated for a defined period (e.g., 30 minutes) at 37°C.
-
Separation: The incubation is stopped, and the acini are separated from the supernatant by centrifugation or filtration.
-
Amylase Measurement: The amylase activity in the supernatant is determined using a colorimetric assay.
-
Data Analysis: The inhibitory effect of the antagonist is assessed by the rightward shift of the CCK-8 dose-response curve.
IV. Signaling Pathways and Experimental Workflows
To visualize the mechanisms of action and experimental procedures, the following diagrams are provided in the DOT language for Graphviz.
Caption: CCK Receptor Signaling Pathways and this compound Inhibition.
References
A critical review of studies comparing Benzotript and other gastrin receptor antagonists
For Immediate Publication
A Comparative Guide for Researchers, Scientists, and Drug Development Professionals
This guide provides a critical review and objective comparison of Benzotript and other gastrin receptor antagonists, focusing on their performance, underlying signaling mechanisms, and the experimental protocols used for their evaluation. The gastrin receptor, also known as the cholecystokinin B (CCK2) receptor, is a key target in gastrointestinal research and oncology due to its role in regulating gastric acid secretion and promoting the growth of certain tumors.[1] This review synthesizes experimental data to offer a clear comparison of antagonist potency and efficacy.
Comparative Analysis of Antagonist Potency
The effectiveness of a receptor antagonist is primarily determined by its binding affinity (Ki) and its ability to inhibit a biological response (IC50 or ED50). The data compiled from various in vitro and in vivo studies reveal significant differences in potency between the older antagonist, this compound, and newer, more selective compounds like YF476 (Netazepide) and L-365,260.
This compound, a tryptophan derivative, demonstrates comparatively weak inhibitory action. In studies using isolated rabbit parietal cells, this compound inhibited basal acid secretion (measured by aminopyrine accumulation) with an IC50 value of 1000 µM.[2] In contrast, modern non-peptide antagonists exhibit potency in the nanomolar range. L-365,260 shows a high affinity for the guinea pig gastrin receptor with a Ki of 1.9 nM.[3] YF476 is an extremely potent antagonist with Ki values of 0.19 nM for the human CCK2 receptor and 0.068 nM for the rat brain CCK2 receptor.[4]
This vast difference in potency is also reflected in in vivo studies. YF476 inhibited pentagastrin-induced acid secretion in anesthetized rats with an intravenous ED50 value of 0.0086 µmol/kg.[4] L-365,260 antagonized gastrin-stimulated acid secretion in rats with an oral ED50 of 0.9 mg/kg. These findings underscore the significant advancements in the development of highly potent and selective gastrin receptor antagonists since the introduction of earlier compounds like this compound.
| Antagonist | Receptor/Assay Target | Potency Metric | Value | Species/System | Citation(s) |
| This compound | Basal Acid Secretion (Aminopyrine Accumulation) | IC50 | 1000 µM | Rabbit Parietal Cells | |
| YF476 (Netazepide) | Human CCK2 Receptor | Ki | 0.19 nM | Cloned Receptor | |
| Rat Brain CCK2 Receptor | Ki | 0.068 nM | Brain Tissue | ||
| Pentagastrin-Stimulated Acid Secretion | ED50 (i.v.) | 0.0086 µmol/kg | Rat (in vivo) | ||
| L-365,260 | Guinea Pig Gastrin (CCK2) Receptor | Ki | 1.9 nM | Stomach Tissue | |
| Gastrin-Stimulated Acid Secretion | ED50 (oral) | 0.9 mg/kg | Rat (in vivo) |
Gastrin Receptor Signaling Pathway
Gastrin exerts its physiological effects by binding to the CCK2 receptor, a G-protein coupled receptor (GPCR). Upon activation, the receptor primarily couples to the Gq class of G-proteins. This initiates a well-defined intracellular signaling cascade. The activated Gq protein stimulates phospholipase C (PLC), which then catalyzes the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 diffuses through the cytoplasm and binds to its receptor on the endoplasmic reticulum, triggering the release of stored calcium (Ca2+) into the cytosol. The concurrent elevation of intracellular Ca2+ and DAG activates protein kinase C (PKC), leading to downstream cellular responses such as gastric acid secretion from parietal cells. Gastrin receptor antagonists like this compound physically block gastrin from binding to the CCK2 receptor, thereby preventing the initiation of this signaling cascade.
Experimental Protocols
The evaluation of gastrin receptor antagonists relies on standardized in vitro and in vivo assays. Below are detailed methodologies for two key experimental approaches.
Radioligand Competitive Binding Assay
This in vitro assay quantifies the affinity of an antagonist for the CCK2 receptor by measuring how effectively it competes with a radiolabeled ligand.
-
Objective: To determine the inhibition constant (Ki) of a test compound (e.g., this compound).
-
Materials:
-
Receptor Source: Membrane preparations from cells stably expressing the human CCK2 receptor (e.g., A431-CCK2R cells) or from tissues rich in the receptor (e.g., guinea pig stomach).
-
Radioligand: A high-affinity ligand for the CCK2 receptor, typically [¹²⁵I] Bolton-Hunter labeled CCK-8 or [¹²⁵I]gastrin.
-
Test Compound: Unlabeled antagonist (e.g., this compound) at varying concentrations.
-
Assay Buffer: Typically 50 mM Tris buffer containing MgCl₂, protease inhibitors (like bacitracin), and bovine serum albumin (BSA).
-
Filtration System: Glass fiber filters (e.g., GF/C) pre-soaked in a solution like polyethyleneimine (PEI) to reduce non-specific binding, and a vacuum filtration manifold.
-
-
Procedure:
-
Incubation: Receptor membranes, a fixed concentration of the radioligand (typically at or below its Kd value), and varying concentrations of the unlabeled test antagonist are combined in the assay buffer. A parallel set of tubes containing a high concentration of an unlabeled ligand is used to determine non-specific binding.
-
Equilibrium: The mixture is incubated, often for 60 minutes at 30°C, to allow the binding reaction to reach equilibrium.
-
Separation: The incubation is terminated by rapid vacuum filtration through the glass fiber filters. This separates the receptor-bound radioligand (retained on the filter) from the free radioligand (which passes through).
-
Washing: The filters are quickly washed with ice-cold buffer to remove any remaining unbound radioligand.
-
Quantification: The radioactivity trapped on the filters is measured using a gamma counter.
-
-
Data Analysis: The amount of specific binding at each concentration of the test antagonist is calculated by subtracting non-specific binding from total binding. The data are plotted as percent specific binding versus log concentration of the antagonist. A sigmoidal dose-response curve is fitted to the data to determine the IC50 value (the concentration of antagonist that inhibits 50% of specific radioligand binding). The Ki is then calculated from the IC50 using the Cheng-Prusoff equation.
In Vivo Measurement of Gastric Acid Secretion
This assay assesses the functional efficacy of an antagonist in a living organism by measuring its ability to inhibit acid secretion stimulated by a gastrin analogue.
-
Objective: To determine the in vivo potency (ED50) of a test antagonist.
-
Animal Model: Anesthetized rats or dogs equipped with a gastric fistula or a Heidenhain pouch are commonly used models.
-
Procedure:
-
Animal Preparation: Animals are fasted overnight and anesthetized. The stomach is continuously perfused with saline, and the perfusate is collected at regular intervals to measure acid output.
-
Stimulation: A continuous intravenous infusion of a secretagogue, such as pentagastrin (a synthetic analogue of gastrin), is initiated to produce a steady state of acid secretion.
-
Antagonist Administration: Once a stable baseline of stimulated acid secretion is achieved, the test antagonist (e.g., YF476) is administered, typically either intravenously or orally.
-
Sample Collection: Gastric perfusate continues to be collected at timed intervals following antagonist administration.
-
Acid Quantification: The acid concentration in the collected samples is determined by titration with a standardized base (e.g., 0.01 N NaOH) to a neutral pH.
-
-
Data Analysis: The percentage inhibition of acid secretion is calculated for each dose of the antagonist relative to the stable stimulated baseline. A dose-response curve is constructed, and the ED50—the dose required to produce 50% of the maximal inhibition—is determined. This provides a robust measure of the antagonist's in vivo efficacy.
References
- 1. Radioligand binding methods: practical guide and tips - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Frontiers | Gastrin, Cholecystokinin, Signaling, and Biological Activities in Cellular Processes [frontiersin.org]
- 4. Initial In Vitro and In Vivo Evaluation of a Novel CCK2R Targeting Peptide Analog Labeled with Lutetium-177 - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of Benzotript: A Step-by-Step Guide for Laboratory Professionals
Immediate Safety and Hazard Assessment
Benzotript is classified as harmful if swallowed and causes skin and serious eye irritation.[3] It may also cause respiratory irritation.[3] Therefore, appropriate personal protective equipment (PPE) is mandatory when handling this compound for disposal.
Personal Protective Equipment (PPE) includes:
-
Eye/Face Protection: Wear tightly fitting safety goggles with side-shields.
-
Skin Protection: Wear chemical-resistant gloves and a lab coat.
-
Respiratory Protection: If dust formation is possible or if working outside a ventilated enclosure, use a full-face respirator.
Work should be conducted in a well-ventilated area, preferably within a chemical fume hood, to avoid the formation and inhalation of dust.
Quantitative Data: Hazard Classification
The following table summarizes the GHS hazard classifications for this compound, which inform the necessary disposal precautions.
| Hazard Class | Hazard Category | Hazard Statement |
| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed |
| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation |
| Serious Eye Damage/Eye Irritation | Category 2A | H319: Causes serious eye irritation |
| Specific Target Organ Toxicity, Single Exposure | Category 3 | H335: May cause respiratory irritation |
Source: PubChem CID 2060890
Step-by-Step Disposal Protocol
The primary method for the disposal of this compound is through a licensed hazardous waste disposal company. Do not dispose of this chemical down the drain or in regular trash.
Waste Segregation and Collection
-
Waste Stream: Designate this compound and any materials contaminated with it (e.g., gloves, filter paper, weighing boats) as hazardous organic waste.
-
Collection: Carefully transfer unwanted solid this compound and contaminated solid materials into a designated, leak-proof solid hazardous waste container. For solutions containing this compound, use a designated liquid hazardous waste container.
-
Do Not Mix: Never mix this compound waste with incompatible materials such as strong oxidizing agents, acids, or bases.
Container Management
-
Container Type: Use a high-density polyethylene (HDPE) or other compatible container with a tightly fitting lid.
-
Labeling: Clearly label the waste container with the words "Hazardous Waste," the full chemical name "this compound," and any relevant hazard symbols (e.g., harmful, irritant). The label should also include the name of the responsible researcher or laboratory and the date accumulation started.
-
Storage: Store the sealed waste container in a designated, well-ventilated hazardous waste storage area. This area should be secure and away from sources of heat or ignition.
Empty Container Decontamination
-
Empty containers that held this compound must be decontaminated before disposal.
-
Triple rinse the empty container with a suitable solvent (e.g., ethanol or acetone).
-
Collect all rinsate and add it to the liquid hazardous organic waste container.
-
After triple rinsing, the container can be disposed of according to your institution's guidelines for decontaminated lab waste.
Arranging for Disposal
-
Contact your institution's Environmental Health and Safety (EHS) office to schedule a pickup for the hazardous waste.
-
Follow all institutional and local regulations for waste manifests and pickup procedures.
Experimental Protocols
Currently, there are no established experimental protocols for the neutralization or in-lab destruction of this compound. Therefore, professional disposal is the only recommended course of action.
Disposal Workflow
The following diagram illustrates the logical workflow for the proper disposal of this compound.
Caption: Workflow for the safe disposal of this compound waste.
References
Essential Safety and Operational Guide for Handling Benzotript
This guide provides immediate, essential safety and logistical information for researchers, scientists, and drug development professionals handling Benzotript. The following procedures are based on available safety data for this compound and general best practices for handling laboratory chemicals with similar hazard classifications.
Chemical Identifier:
-
Name: this compound
-
Synonyms: N-(p-chlorobenzoyl)-L-tryptophan, N-(4-chlorobenzoyl)-L-tryptophan[1][2]
-
CAS Number: 39544-74-6[1]
-
Molecular Formula: C18H15ClN2O3[1]
-
Molecular Weight: 342.78 g/mol [1]
Hazard Identification and Personal Protective Equipment (PPE)
This compound is classified with the following hazards:
-
Harmful if swallowed
-
Causes skin irritation
-
Causes serious eye irritation
-
May cause respiratory irritation
Consistent and correct use of Personal Protective Equipment (PPE) is the primary defense against exposure. The following table summarizes the required PPE for handling this compound.
| Protection Type | Specific Recommendations | Rationale |
| Eye and Face Protection | Wear tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US). A face shield should be worn where there is a risk of splashing. | To protect against splashes and airborne particles that could cause serious eye irritation. |
| Skin Protection | Chemical-resistant gloves (e.g., nitrile, neoprene) are required. A lab coat is essential. For larger quantities or risk of significant exposure, wear fire/flame resistant and impervious clothing. | To prevent skin contact which may cause irritation or absorption of the chemical. |
| Respiratory Protection | Work in a well-ventilated area, preferably within a certified chemical fume hood. If a fume hood is not available or if there is a risk of generating dust or aerosols, use a full-face respirator with an appropriate cartridge. | To minimize the risk of inhaling the compound, which may cause respiratory tract irritation. |
Step-by-Step Handling Protocol
A systematic approach to handling and storage is essential to minimize exposure and maintain the integrity of this compound.
1. Preparation:
-
Before handling, ensure the work area, preferably a chemical fume hood, is clean and uncluttered.
-
Verify that the chemical fume hood is functioning correctly.
-
Ensure all necessary PPE is readily available and in good condition.
-
Confirm that an eyewash station and safety shower are accessible.
2. Weighing and Transfer:
-
Conduct all weighing and transfer operations within a chemical fume hood to contain any dust or vapors.
-
Use appropriate tools (e.g., spatulas, weighing paper) to handle the solid compound.
-
When preparing solutions, add the solid to the solvent slowly to avoid splashing.
3. Post-Handling:
-
After handling, thoroughly wash hands and any exposed skin with soap and water.
-
Clean all equipment and the work area to prevent cross-contamination.
-
Properly dispose of all contaminated materials as outlined in the disposal plan below.
4. Storage:
-
Store this compound in a tightly sealed, clearly labeled container.
-
Keep the container in a dry, cool, and well-ventilated place.
-
Store away from incompatible materials and foodstuff containers.
Emergency Procedures
In the event of exposure, follow these first-aid measures immediately:
| Exposure Route | First-Aid Measures |
| Inhalation | Move the victim to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek immediate medical attention. |
| Skin Contact | Take off contaminated clothing immediately. Wash off with soap and plenty of water. Consult a doctor if irritation persists. |
| Eye Contact | Rinse with pure water for at least 15 minutes. Consult a doctor. |
| Ingestion | Rinse mouth with water. Do not induce vomiting. Call a doctor or Poison Control Center immediately. |
Visual Workflow for PPE Selection
The following diagram illustrates the decision-making process for selecting the appropriate level of PPE when handling this compound.
Caption: PPE selection workflow for handling this compound.
This compound Disposal Plan
Proper disposal of this compound and contaminated materials is crucial to prevent environmental contamination and ensure safety.
Caption: Step-by-step disposal plan for this compound waste.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
